Resolvin D5
Description
Properties
IUPAC Name |
(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOFZYMMJZILHE-XGTWDWJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Resolvin D5: A Comprehensive Technical Guide to its Structure, Stereochemistry, and Pro-Resolving Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the specialized pro-resolving mediator, Resolvin D5 (RvD5). It details its chemical structure, stereochemical configuration, biological activities with available quantitative data, experimental methodologies for its synthesis and study, and its key signaling pathways.
Core Chemical Identity and Stereochemistry
This compound is a potent bioactive lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA). Its structure and stereochemistry have been confirmed through total organic synthesis, leukocyte biosynthesis, and enzymatic studies.[1]
IUPAC Name: (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-4,8,10,13,15,19-hexaenoic acid.[2]
Chemical Formula: C22H32O4[2]
Molecular Weight: 360.5 g/mol [2]
The precise stereochemistry of this compound is crucial for its biological activity. It possesses two hydroxyl groups at the 7th and 17th carbon positions, both in the S configuration. The molecule also contains a conjugated triene system and three other double bonds with specific Z and E configurations.
Quantitative Biological Activity
This compound exhibits potent pro-resolving and anti-inflammatory effects at low concentrations. While specific IC50 or EC50 values for receptor binding are not extensively reported in publicly available literature, dose-response studies have established its efficacy in various experimental models.
| Biological System | Assay | Concentration/Dose | Observed Effect | Reference |
| Human Monocytic THP-1 Cells | Inhibition of LPS-induced cytokine production | 20–40 μM | Significant inhibition of IL-6 and CCL5 mRNA and protein levels. | [3] |
| Murine Model of Endotoxemia | In vivo protection against kidney injury | 0.1, 1, or 10 ng/animal (i.p.) | Dose-dependent reduction of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and protection against kidney damage. | [4] |
| Murine CD4+ T Cells | Suppression of T cell differentiation | 1–100 nM | Suppression of Th17 cell differentiation and facilitation of regulatory T cell differentiation. | [5] |
| Human Macrophages | Stimulation of phagocytosis | Not specified | Enhances the phagocytosis of E. coli. | [6] |
Experimental Protocols
Total Synthesis of this compound
The total synthesis of this compound has been achieved through multi-step organic synthesis, confirming its absolute stereochemistry. A common strategy involves the convergent assembly of key building blocks.
Key Steps in a Representative Total Synthesis: [4][5][7]
-
Preparation of Aldehyde Fragments: The synthesis often initiates with the preparation of two key aldehyde fragments. This can be achieved through Sharpless asymmetric epoxidation of corresponding racemic alcohols to introduce the desired chirality.
-
Wittig Reaction: The prepared aldehyde fragments are coupled with appropriate phosphonium (B103445) salts via the Wittig reaction to construct the carbon skeleton and establish the correct geometry of the double bonds.
-
Deprotection: Finally, protecting groups used to mask reactive functional groups during the synthesis are removed to yield the final this compound molecule.
A schematic workflow for a representative total synthesis approach is depicted below.
Caption: Logical workflow for the total synthesis of this compound.
Enzymatic Synthesis of this compound
This compound is biosynthesized from DHA through the action of lipoxygenase (LOX) enzymes. Specifically, 15-lipoxygenase-2 plays a crucial role in its formation.
General Protocol for Enzymatic Synthesis:
-
Substrate Preparation: A solution of docosahexaenoic acid (DHA) is prepared in a suitable buffer.
-
Enzyme Incubation: Recombinant human 15-lipoxygenase-2 is added to the DHA solution.
-
Reaction: The mixture is incubated to allow for the enzymatic conversion of DHA to this compound.
-
Extraction and Purification: The reaction is quenched, and the lipid mediators are extracted using an organic solvent. This compound is then purified using techniques such as high-performance liquid chromatography (HPLC).
In Vitro Anti-Inflammatory Assay in THP-1 Cells
This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines in a human monocytic cell line.
Methodology: [3]
-
Cell Culture: Human THP-1 monocytes are cultured in appropriate media.
-
Pre-treatment: The cells are pre-treated with varying concentrations of this compound (e.g., 20-40 μM) for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 24 hours to induce an inflammatory response.
-
Analysis of Cytokine Expression:
-
RT-qPCR: RNA is extracted from the cells, reverse transcribed to cDNA, and the mRNA levels of IL-6 and CCL5 are quantified by real-time PCR.
-
ELISA: The supernatant from the cell cultures is collected, and the protein levels of secreted IL-6 and CCL5 are measured by enzyme-linked immunosorbent assay (ELISA).
-
Phagocytosis Assay
This assay measures the effect of this compound on the ability of macrophages to engulf bacteria.
General Protocol:
-
Macrophage Culture: Human monocyte-derived macrophages are cultured in a suitable medium.
-
Treatment: The macrophages are treated with this compound at a specific concentration for a defined period.
-
Incubation with Bacteria: Fluorescently labeled E. coli are added to the macrophage culture and incubated to allow for phagocytosis.
-
Quantification: The extent of phagocytosis is quantified by measuring the fluorescence associated with the macrophages using techniques such as flow cytometry or fluorescence microscopy.
Signaling Pathways
This compound exerts its pro-resolving effects by activating specific signaling pathways. The primary receptor for this compound has been identified as G protein-coupled receptor 32 (GPR32).[5][7]
Key Signaling Events:
-
Receptor Binding: this compound binds to GPR32 on the surface of immune cells, such as macrophages.
-
Inhibition of ERK/MAPK Pathway: Activation of GPR32 by this compound leads to the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[4]
-
Inhibition of NF-κB Translocation: The inhibition of the ERK pathway subsequently prevents the translocation of the nuclear factor-kappa B (NF-κB) subunits, p65 and p50, into the nucleus.[4]
-
Downregulation of Pro-inflammatory Gene Expression: By inhibiting the nuclear translocation of NF-κB, this compound suppresses the transcription of NF-κB target genes, including the pro-inflammatory cytokines IL-6 and CCL5.[4]
-
Activation of PLD2 Signaling: In macrophages, this compound has also been shown to activate phospholipase D2 (PLD2), leading to enhanced S6 Kinase signaling. This pathway is important for membrane expansion and the process of efferocytosis (the clearance of apoptotic cells).
Caption: Signaling pathway of this compound in macrophages.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin - Wikipedia [en.wikipedia.org]
The Resolvin D5 Biosynthetic Pathway: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Cascade from Docosahexaenoic Acid (DHA) to a Potent Pro-Resolving Mediator
Introduction
Resolvin D5 (RvD5), a member of the specialized pro-resolving mediators (SPMs) superfamily, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a critical role in the resolution of inflammation, a highly coordinated process essential for tissue homeostasis and healing. Unlike anti-inflammatory agents that primarily suppress the initiation of inflammation, SPMs like RvD5 are actively involved in its termination by promoting the clearance of cellular debris and microbes, and counter-regulating the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the RvD5 biosynthetic pathway for researchers, scientists, and drug development professionals. It details the enzymatic steps, intermediate molecules, cellular contexts, and key experimental methodologies used to elucidate this critical pathway.
Core Biosynthetic Pathways of this compound
The biosynthesis of RvD5 from DHA is a multi-step enzymatic process involving sequential oxygenation by lipoxygenase (LOX) enzymes. Two primary pathways have been elucidated, often involving the coordinated action of different cell types in a process known as transcellular biosynthesis.
Pathway 1: The 17S-HDHA Intermediate Route
This pathway is a prominent example of transcellular biosynthesis, often initiated in endothelial or epithelial cells and completed in leukocytes such as neutrophils and macrophages.
-
Formation of 17S-HpDHA/17S-HDHA: The initial step involves the oxygenation of DHA at the carbon-17 position by a 15-lipoxygenase (15-LOX) type enzyme to produce 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA). This intermediate is then rapidly reduced to its more stable hydroxyl form, 17S-hydroxydocosahexaenoic acid (17S-HDHA). In certain contexts, such as in the presence of aspirin-acetylated cyclooxygenase-2 (COX-2), the 17R epimer, 17R-HDHA, can be formed.
-
Conversion to this compound: The 17S-HDHA intermediate is subsequently released and taken up by leukocytes, primarily neutrophils, which are rich in 5-lipoxygenase (5-LOX). Within the leukocyte, 5-LOX catalyzes the insertion of oxygen at the carbon-7 position of 17S-HDHA, leading to the formation of this compound (7S,17S-dihydroxydocosahexaenoic acid)[1][2].
Pathway 2: The 7S-HDHA Intermediate Route
An alternative pathway for RvD5 biosynthesis begins with the initial action of 5-LOX.
-
Formation of 7S-HDHA: In this route, 5-LOX first oxygenates DHA at the carbon-7 position to yield 7S-hydroperoxydocosahexaenoic acid (7S-HpDHA), which is then reduced to 7S-hydroxydocosahexaenoic acid (7S-HDHA). This initial step typically occurs in cells expressing high levels of 5-LOX, such as macrophages and neutrophils[1][3].
-
Conversion to this compound: The 7S-HDHA intermediate is then further metabolized by a 15-lipoxygenase enzyme. Both human 15-LOX-1 and 15-LOX-2 can catalyze the oxygenation of 7S-HDHA at the carbon-17 position to form RvD5. However, studies have shown that 15-LOX-2 is significantly more efficient in this conversion, exhibiting faster kinetics[2][3][4][5]. The presence of 15-LOX-2 in neutrophils and macrophages suggests its important role in the biosynthesis of SPMs[2][3][4][5].
Quantitative Data on RvD5 Biosynthesis
The efficiency of the RvD5 biosynthetic pathways is dependent on the kinetic parameters of the involved enzymes. The following table summarizes available quantitative data for the key enzymatic steps.
| Enzyme | Substrate | Product(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) | Notes |
| h15-LOX-1 | DHA | 17S-HpDHA, 14S-HpDHA | 12 ± 1 | 2.1±0.5 | 5.7 | Produces a mixture of products from DHA. |
| h15-LOX-2 | DHA | 17S-HpDHA | 1.1 ± 0.1 | 14±3 | 0.079 | Primarily produces 17S-HpDHA. |
| h5-LOX | 17S-HpDHA | This compound and other dihydroxy products | - | - | - | Described as a kinetically slow reaction compared to the reaction with DHA, suggesting it may be a minor biosynthetic route in vivo[2][3]. |
| h5-LOX | DHA | 7S-HpDHA | 15 ± 2 | 13±3 | 1.2 | Initial step in the alternative pathway. |
| h15-LOX-1 | 7S-HDHA | 7S,17S-diHDHA (RvD5), 7S,14S-diHDHA | 0.4 ± 0.1 | 1.9±0.7 | 0.21 | Produces a mixture of dihydroxy products, with 7S,14S-diHDHA being a major product. |
| h15-LOX-2 | 7S-HDHA | 7S,17S-diHDHA (RvD5) | 1.3 ± 0.1 | 11±2 | 0.12 | Almost exclusively produces RvD5 with faster kinetics than h15-LOX-1 [2][3]. |
Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions.
Experimental Protocols
Lipid Mediator Extraction from Biological Samples (Inflammatory Exudates, Plasma, Tissues)
This protocol provides a general method for the extraction of lipid mediators, including RvD5, for subsequent analysis by LC-MS/MS.
Materials:
-
Methanol (B129727) (ice-cold)
-
Methyl formate (B1220265)
-
Water (HPLC grade)
-
Internal standards (e.g., deuterated RvD5)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Nitrogen gas stream
-
Centrifuge
Procedure:
-
Sample Collection and Preparation: Collect biological samples (e.g., inflammatory exudates, plasma, homogenized tissue) and immediately place them on ice to prevent isomerization of lipid mediators[1]. For tissues, snap freeze in liquid nitrogen and store at -80°C if not for immediate use[1].
-
Protein Precipitation: Add two volumes of ice-cold methanol containing deuterated internal standards to the sample. Vortex thoroughly and incubate at -20°C for at least 45 minutes to allow for protein precipitation[1].
-
Centrifugation: Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by washing with 5-10 ml of methanol followed by 5-10 ml of water[1]. b. Acidify the supernatant from step 3 to approximately pH 3.5 with acidified water and load it onto the conditioned C18 cartridge[1]. c. Wash the cartridge with 10 ml of water to remove polar impurities. d. Wash with 10 ml of hexane to elute non-polar lipids[1]. e. Elute the specialized pro-resolving mediators with 5-10 ml of methyl formate[1].
-
Solvent Evaporation: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of methanol/water (50:50, v/v) for LC-MS/MS analysis[1].
In Vitro Lipoxygenase Activity Assay
This protocol describes a general method to determine the activity of lipoxygenase enzymes with DHA or its hydroxylated metabolites.
Materials:
-
Purified recombinant lipoxygenase (e.g., h5-LOX, h15-LOX-1, h15-LOX-2)
-
Substrate: DHA, 17S-HDHA, or 7S-HDHA
-
Reaction buffer (e.g., 25 mM HEPES, pH 7.5)
-
Spectrophotometer or HPLC system
-
Quenching solution (e.g., methanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a quartz cuvette or reaction tube, prepare a reaction mixture containing the reaction buffer and the desired concentration of the substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified lipoxygenase enzyme to the reaction mixture.
-
Monitoring the Reaction:
-
Spectrophotometrically: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxy products.
-
By HPLC: At specific time points, quench the reaction by adding a quenching solution. Extract the lipid products and analyze them by reverse-phase HPLC to separate and quantify the different hydroxy fatty acids.
-
-
Data Analysis: Calculate the initial reaction velocity from the rate of product formation. For kinetic parameter determination, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Transcellular Biosynthesis of this compound in a Neutrophil-Endothelial Cell Co-culture System
This protocol outlines an experimental model to study the transcellular biosynthesis of RvD5.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils
-
Cell culture medium (e.g., DMEM for HUVECs, RPMI-1640 for neutrophils)
-
DHA
-
Inflammatory stimulus (e.g., Interleukin-1β, IL-1β)
-
LC-MS/MS system for lipid mediator analysis
Procedure:
-
Cell Culture: Culture HUVECs to confluence in appropriate culture plates. Isolate human neutrophils from fresh blood from healthy donors.
-
Co-culture Setup: Add a suspension of neutrophils to the confluent HUVEC monolayer.
-
Stimulation: Add DHA to the co-culture system. To mimic an inflammatory environment, stimulate the cells with IL-1β.
-
Incubation: Incubate the co-culture for a specified period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator.
-
Sample Collection: After incubation, collect the cell supernatant.
-
Lipid Mediator Extraction and Analysis: Perform lipid mediator extraction from the supernatant as described in Protocol 1, followed by quantitative analysis of RvD5 and its precursors using LC-MS/MS.
Mandatory Visualizations
Diagrams of the this compound Biosynthetic Pathways
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Resolvin D5 mechanism of action in inflammation
An In-depth Technical Guide to the Mechanism of Action of Resolvin D5 in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (RvD5) is an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a member of the D-series resolvins, RvD5 plays a pivotal role in actively orchestrating the resolution of inflammation, a process critical for restoring tissue homeostasis following injury or infection.[3][4] Unlike traditional anti-inflammatory agents that primarily block the initiation of inflammation, RvD5 and other SPMs engage in distinct cellular and molecular pathways to terminate the inflammatory response and promote tissue repair.[3] This guide provides a comprehensive overview of the known mechanisms of action of RvD5, focusing on its receptor interactions, core signaling pathways, and effects on key immune cells. It incorporates quantitative data, detailed experimental methodologies, and visual diagrams to serve as a technical resource for researchers in the field.
Receptor-Mediated Actions of this compound
RvD5 exerts its biological functions by binding to specific G protein-coupled receptors (GPCRs) expressed on the surface of various immune cells.
-
GPR32: The primary receptor identified for RvD5 is G protein-coupled receptor 32 (GPR32).[5][6] This receptor is expressed on human phagocytes, including macrophages, and mediates several of RvD5's pro-resolving actions.[5][7][8] It is noteworthy that GPR32 is also a receptor for Resolvin D1 (RvD1), suggesting a shared pathway for these related SPMs.[5][7]
-
Other Potential Receptors: While GPR32 is a key receptor, evidence suggests that additional specific receptors for RvD5 might exist on immune cells, which could account for some of its distinct, context-dependent effects.[5]
Core Signaling Pathways
RvD5 triggers specific intracellular signaling cascades that collectively suppress pro-inflammatory signaling and enhance pro-resolving functions.
Inhibition of the ERK/NF-κB Pathway
A central mechanism of RvD5's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression.[1][9] In human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), RvD5 has been shown to dose-dependently attenuate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1][10] This inhibition of ERK phosphorylation prevents the subsequent nuclear translocation of the p65 and p50 subunits of NF-κB.[1][10][11] By blocking NF-κB's entry into the nucleus, RvD5 effectively suppresses the transcription of key pro-inflammatory genes, leading to a significant reduction in the production of cytokines and chemokines such as Interleukin-6 (IL-6) and Chemokine (C-C motif) Ligand 5 (CCL5).[1][2][10]
Activation of PLD2 Signaling in Macrophages
RvD5 actively promotes the resolution of inflammation by modulating macrophage phenotype and function through the Phospholipase D (PLD) signaling pathway.[12] Specifically, RvD5 increases the expression and activity of the PLD2 isoform.[6][12] This activation is crucial for polarizing pro-inflammatory M1-like macrophages towards a pro-resolving M2-like phenotype.[12] The RvD5-PLD2 axis enhances S6 Kinase (S6K) signaling, which is required for the membrane expansion and cytoskeletal rearrangement necessary for efficient efferocytosis—the clearance of apoptotic cells.[6][12] This enhanced clearance of cellular debris is a hallmark of successful inflammation resolution.
Cellular and Physiological Effects of RvD5
RvD5 orchestrates a multi-pronged attack on inflammation by modulating the behavior of key immune cells.
-
On Macrophages: RvD5 is a potent modulator of macrophage function. It enhances the phagocytosis of bacteria and the efferocytosis of apoptotic neutrophils, which are critical steps for clearing the inflammatory site.[9][13] Furthermore, it drives the polarization of macrophages from a pro-inflammatory M1 state to a pro-resolving M2 phenotype, which is essential for tissue repair.[6][12]
-
On Neutrophils: RvD5 limits the infiltration of neutrophils into inflamed tissues.[6] This action is critical as the unchecked accumulation of neutrophils can lead to excessive tissue damage.
-
On T Cells: RvD5 influences adaptive immunity by suppressing the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of anti-inflammatory regulatory T cells (Tregs).[4][9][14] This helps to rebalance (B12800153) the adaptive immune response towards a non-inflammatory state.[14]
-
On Other Cell Types: In the context of nonalcoholic fatty liver disease, RvD5 has been shown to improve hepatic lipid metabolism and reduce apoptosis and endoplasmic reticulum stress through a SIRT6/autophagy-dependent signaling pathway.[15]
Quantitative Data on RvD5 Activity
The following tables summarize key quantitative data from preclinical studies, demonstrating the potency and efficacy of RvD5.
Table 1: Effect of RvD5 on Pro-Inflammatory Cytokine Production in LPS-Treated Mice [9][13]
| Cytokine | Dose of RvD5 (ng/animal, i.p.) | Model Organ | % Reduction vs. LPS Control (Approx.) | Reference |
| IL-1β | 1 | Kidney | ~40% | [9][13] |
| 10 | Kidney | ~50% | [9][13] | |
| TNF-α | 1 | Kidney | ~45% | [9][13] |
| 10 | Kidney | ~55% | [9][13] | |
| IL-6 | 0.1 | Kidney | ~40% | [9][13] |
| 1 | Kidney | ~60% | [9][13] | |
| 10 | Kidney | ~70% | [9][13] |
Data extracted from studies on LPS-induced endotoxemia in female Swiss mice.[9][13]
Table 2: In Vivo Efficacy of RvD5 in Preclinical Models of Inflammation and Pain
| Model | Species | RvD5 Dose & Route | Key Outcome | Reference |
| LPS-induced Endotoxemia | Mouse | 0.1, 1, 10 ng (i.p.) | Protected against kidney injury, reduced leukocyte infiltration and oxidative stress. | [9][13] |
| Zymosan-induced Arthritis | Mouse | Not specified | Inhibited CD4+ T cell proliferation and Th17 differentiation; increased Treg differentiation. | [9] |
| Chemotherapy-Induced Neuropathic Pain | Male Mouse | 100 ng (intrathecal) | Reduced mechanical allodynia (pain). | [5][16] |
| Formalin-induced Inflammatory Pain | Male Mouse | 100 ng (intrathecal) | Reduced second-phase pain behavior. | [5] |
| Second Organ Reflow Injury | Mouse | Not specified | Reduced lung neutrophil infiltration (MPO levels) in a PLD2-dependent manner. | [6] |
Detailed Methodologies in RvD5 Research
The study of RvD5 involves a range of in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cell Culture: Human monocytic THP-1 cells are commonly used.[1] They are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[1]
-
LPS Stimulation: To induce an inflammatory response, cells are typically pre-treated with RvD5 (e.g., 20 or 40 μM) for 1 hour, followed by stimulation with LPS (e.g., 1 μg/mL) for specified durations.[1]
-
Cytokine Measurement: Levels of secreted cytokines (e.g., IL-6, CCL5) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Western Blotting: To analyze signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, p65, p50), followed by HRP-conjugated secondary antibodies for chemiluminescent detection.[1]
-
NF-κB Luciferase Reporter Assay: To measure NF-κB transcriptional activity, cells are transfected with a plasmid containing the NF-κB promoter linked to a luciferase reporter gene.[1] Following treatment with RvD5 and LPS, luciferase activity is measured using a luminometer.[1]
In Vivo Models
-
LPS-Induced Endotoxemia: Female Swiss mice are administered RvD5 (e.g., 0.1, 1, or 10 ng/animal) via intraperitoneal (i.p.) injection.[9][13] One hour later, endotoxemia is induced by an intravenous (i.v.) injection of LPS (e.g., 10 mg/kg).[9][13] Samples (blood, kidneys) are collected 6 hours post-LPS challenge for analysis of renal injury markers (urea, creatinine), cytokine levels (ELISA), and histology.[9][13]
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in tissues, samples are homogenized and MPO activity is measured spectrophotometrically. This assay reflects the abundance of neutrophils in the tissue.[6]
-
Flow Cytometry for T Cell Differentiation: To study the effects on T cells, CD4+ T cells are isolated from mouse spleens.[14] They are cultured under Th17- or Treg-polarizing conditions in the presence or absence of RvD5. The differentiation into specific T cell subsets is then quantified by intracellular staining for key transcription factors (e.g., Foxp3 for Tregs, RORγt for Th17) and analysis by flow cytometry.[14]
Conclusion
This compound is a potent, multi-functional mediator that actively promotes the resolution of inflammation. Its mechanisms of action are centered on the engagement of the GPR32 receptor, leading to the suppression of the pro-inflammatory ERK/NF-κB axis and the activation of the pro-resolving PLD2 pathway in macrophages. By reducing inflammatory cell infiltration, downregulating pro-inflammatory cytokine production, and enhancing the clearance of apoptotic cells and debris, RvD5 demonstrates significant therapeutic potential. The data presented in this guide underscore the promise of harnessing RvD5-based pathways for the development of novel "resolution-toxic" therapies for a wide range of inflammatory diseases.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR32: A Pro-Resolving Receptor for Resolvin D5
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Resolvin D5 (RvD5), a member of the specialized pro-resolving lipid mediator (SPM) family derived from docosahexaenoic acid (DHA), plays a critical role in the resolution of inflammation. Its biological activities are mediated, in part, through the G protein-coupled receptor GPR32. This technical guide provides a comprehensive overview of the interaction between RvD5 and GPR32, detailing the binding affinity, signaling pathways, and functional outcomes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutics targeting the resolution phase of inflammation.
Introduction to GPR32 and this compound
GPR32 is a member of the G protein-coupled receptor family, which was initially identified as an orphan receptor. Subsequent research has established it as a key receptor for several D-series resolvins, including Resolvin D1 (RvD1), Resolvin D3 (RvD3), and this compound (RvD5).[1][2] These specialized pro-resolving mediators are actively biosynthesized during the resolution phase of acute inflammation and orchestrate a return to tissue homeostasis. GPR32 is expressed on various immune cells, most notably on macrophages and neutrophils, where its activation leads to potent anti-inflammatory and pro-resolving effects.[1][3]
This compound, specifically, has been shown to be a ligand for GPR32.[1][2] The interaction between RvD5 and GPR32 triggers intracellular signaling cascades that ultimately lead to the dampening of pro-inflammatory responses and the enhancement of clearance mechanisms, such as phagocytosis. Understanding the intricacies of this receptor-ligand interaction is paramount for the development of novel therapeutics aimed at promoting the resolution of inflammation in a variety of disease contexts.
Quantitative Data: Binding Affinity of this compound Analog to GPR32
Precise quantitative data on the binding of this compound to GPR32 is crucial for understanding its potency and for the development of targeted therapeutics. While direct binding studies with radiolabeled RvD5 are not extensively reported in the public domain, studies on closely related analogs provide valuable insights into the receptor's affinity.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| Resolvin D5n-3 DPA | Human GPR32/DRV1 | β-arrestin recruitment | EC50 | ~1.4 x 10-11 M | [4] |
Table 1: Binding Affinity of a this compound Analog to GPR32. Resolvin D5n-3 DPA is a structural analog of this compound. The EC50 value indicates the concentration of the ligand that gives half-maximal response in a β-arrestin recruitment assay, a common method to assess GPCR activation.
GPR32 Signaling Pathways upon this compound Activation
The binding of this compound to GPR32 initiates a cascade of intracellular signaling events characteristic of G protein-coupled receptors. While the precise signaling network downstream of RvD5-GPR32 activation is an active area of research, evidence from studies on D-series resolvins suggests the involvement of several key pathways.
Activation of GPR32 by D-series resolvins is known to be pertussis toxin-sensitive, indicating the involvement of Gi/o proteins. This typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR32 activation can trigger the phosphorylation and activation of downstream kinases, such as Extracellular signal-Regulated Kinase (ERK1/2). These signaling events converge to modulate cellular functions critical for the resolution of inflammation.
Key Functional Outcomes of RvD5-GPR32 Interaction
The activation of GPR32 by this compound translates into tangible pro-resolving functions at the cellular level. A primary and well-documented outcome is the enhancement of phagocytosis by macrophages. This is a critical process for clearing apoptotic neutrophils, cellular debris, and pathogens from the site of inflammation, thereby preventing further tissue damage and promoting repair.
The signaling initiated by the RvD5-GPR32 axis also contributes to the suppression of pro-inflammatory cytokine production and the reduction of neutrophil infiltration to the inflamed tissue. Collectively, these actions actively drive the resolution of inflammation and a return to homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and GPR32.
Receptor Binding and Activation Assays
This assay measures the recruitment of β-arrestin to GPR32 upon ligand binding, which is a hallmark of GPCR activation.
Materials:
-
PathHunter™ CHO-K1 GPR32 β-arrestin cells (or equivalent)
-
Opti-MEM I Reduced Serum Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Chemiluminescent substrate for β-galactosidase
-
White, opaque 384-well microplates
Procedure:
-
Cell Culture: Culture PathHunter™ CHO-K1 GPR32 cells in Opti-MEM I supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed the cells into white, opaque 384-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Ligand Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Ligand Addition: Add the diluted this compound or vehicle control to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the chemiluminescent β-galactosidase substrate according to the manufacturer's instructions and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
This assay quantifies the inhibition of forskolin-stimulated cAMP production upon GPR32 activation by RvD5.
Materials:
-
CHO-K1 cells stably expressing GPR32
-
Culture medium (e.g., F-12K with 10% FBS)
-
This compound
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
384-well microplates
Procedure:
-
Cell Culture and Plating: Culture and plate GPR32-expressing CHO-K1 cells as described for the β-arrestin assay.
-
Ligand and Forskolin Preparation: Prepare serial dilutions of this compound. Prepare a stock solution of forskolin.
-
Stimulation: Pre-incubate the cells with the this compound dilutions for 15 minutes at 37°C. Then, add forskolin (to a final concentration that stimulates submaximal cAMP production, e.g., 1-10 µM) and incubate for an additional 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
Downstream Signaling Assays
This assay detects the phosphorylation of ERK1/2 in response to GPR32 activation.
Materials:
-
GPR32-expressing cells (e.g., primary macrophages or a stable cell line)
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours prior to stimulation.
-
Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 0, 2, 5, 10, 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Functional Assays
This assay measures the effect of this compound on the phagocytic capacity of macrophages.
Materials:
-
Primary human monocyte-derived macrophages or a macrophage cell line (e.g., THP-1)
-
Culture medium
-
This compound
-
Fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic cells)
-
Phagocytosis buffer (e.g., HBSS)
-
Trypan blue or other quenching agent
-
Fluorescence microscope or plate reader
Procedure:
-
Macrophage Culture: Differentiate human monocytes into macrophages or culture the macrophage cell line.
-
Cell Plating: Plate the macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the macrophages with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Phagocytosis: Add the fluorescently labeled particles to the wells and incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Quenching: Add trypan blue to quench the fluorescence of non-internalized particles.
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify phagocytosis using a fluorescence microscope.
-
Data Analysis: Express the results as a percentage of phagocytosis relative to the vehicle-treated control.
Conclusion
GPR32 has emerged as a key receptor for this compound, mediating its potent pro-resolving and anti-inflammatory effects. The high-affinity interaction between RvD5 and GPR32 triggers signaling cascades that culminate in enhanced phagocytosis and the suppression of inflammatory responses. The experimental protocols detailed in this guide provide a framework for the further characterization of this important receptor-ligand pair. A thorough understanding of the GPR32-RvD5 axis holds significant promise for the development of novel host-centric therapeutics that promote the resolution of inflammation and restore tissue homeostasis.
References
- 1. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 2. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: A Keystone Modulator in Macrophage Phenotype Switching for Inflammation Resolution
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Macrophages, highly plastic cells of the innate immune system, play a critical role in the initiation, propagation, and resolution of inflammation. Their functional phenotype can be broadly categorized into the pro-inflammatory M1 state and the anti-inflammatory and pro-resolving M2 state. The transition between these phenotypes, known as phenotype switching, is a crucial process for maintaining tissue homeostasis and promoting healing. An imbalance in this process, often characterized by a persistent M1 phenotype, is a hallmark of many chronic inflammatory diseases.
Resolvin D5 (RvD5), a member of the specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of macrophage function. Accumulating evidence highlights its ability to promote the resolution of inflammation by orchestrating a switch in macrophage polarization from the M1 to the M2 phenotype.[1][2] This whitepaper provides a comprehensive technical overview of the core mechanisms by which RvD5 mediates macrophage phenotype switching, with a focus on key signaling pathways, experimental methodologies, and quantitative data to support further research and therapeutic development.
Core Signaling Pathways of RvD5 in Macrophage Polarization
RvD5 exerts its pro-resolving effects by activating specific intracellular signaling cascades that ultimately alter the macrophage's transcriptional landscape, favoring an M2-like phenotype. Two prominent pathways have been identified: the Phospholipase D2 (PLD2) - S6 Kinase (S6K) axis and the Extracellular signal-regulated kinase (ERK) - Nuclear Factor-kappa B (NF-κB) pathway.
The RvD5-PLD2-S6K Signaling Axis
A key mechanism through which RvD5 promotes an M2 phenotype involves the activation of Phospholipase D (PLD), particularly the PLD2 isoform.[1][3] RvD5 enhances PLD2 expression and activity, which in turn activates S6 Kinase (S6K).[1] This signaling cascade is crucial for promoting efferocytosis, the clearance of apoptotic cells by macrophages, a hallmark function of M2 macrophages.[1]
// Nodes RvD5 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="GPR32", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; PLD2_mRNA [label="PLD2 mRNA", fillcolor="#FBBC05", fontcolor="#202124"]; PLD2 [label="PLD2", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="S6 Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efferocytosis [label="Enhanced Efferocytosis &\n M2 Phenotype", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; miRs_3Exo [label="miRs & 3' Exonucleases", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges RvD5 -> Receptor [color="#5F6368"]; Receptor -> PLD2_mRNA [label=" inhibits post-transcriptional\n modifications", fontcolor="#5F6368", color="#5F6368", style=dashed]; miRs_3Exo -> PLD2_mRNA [arrowhead=tee, color="#EA4335"]; RvD5 -> miRs_3Exo [arrowhead=tee, label=" inhibits", fontcolor="#5F6368", color="#EA4335"]; PLD2_mRNA -> PLD2 [label=" translation", fontcolor="#5F6368", color="#5F6368"]; PLD2 -> S6K [label=" activates", fontcolor="#5F6368", color="#34A853"]; S6K -> Efferocytosis [label=" promotes", fontcolor="#5F6368", color="#34A853"]; } caption: "RvD5-PLD2-S6K Signaling Pathway."
The RvD5-ERK-NF-κB Signaling Pathway
RvD5 also attenuates pro-inflammatory signaling in macrophages by modulating the ERK-NF-κB pathway.[4] In pro-inflammatory M1 macrophages, triggered by stimuli like lipopolysaccharide (LPS), the activation of NF-κB is a central event leading to the transcription of pro-inflammatory cytokines. RvD5 has been shown to inhibit the phosphorylation of ERK, a key upstream kinase of the NF-κB pathway.[4] This leads to reduced nuclear translocation of the NF-κB subunits p65 and p50, thereby downregulating the expression of M1-associated inflammatory mediators.[4]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(e.g., IL-6, CCL5)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RvD5 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [color="#5F6368"]; TLR4 -> ERK [color="#5F6368"]; ERK -> pERK [label=" phosphorylation", fontcolor="#5F6368", color="#5F6368"]; pERK -> NFkB [label=" activates", fontcolor="#5F6368", color="#34A853"]; NFkB -> Nucleus [label=" translocation", fontcolor="#5F6368", color="#5F6368"]; Nucleus -> Inflammatory_Genes [label=" initiates", fontcolor="#5F6368", color="#34A853"]; RvD5 -> pERK [arrowhead=tee, label=" inhibits", fontcolor="#5F6368", color="#EA4335"]; } caption: "RvD5-ERK-NF-κB Signaling Pathway."
Quantitative Data on RvD5-Mediated Macrophage Phenotype Switching
The effects of RvD5 on macrophage polarization are supported by quantitative changes in the expression of key M1 and M2 markers, as well as functional outputs like cytokine production and phagocytosis.
| Parameter | Macrophage Type | Treatment | Observed Effect | Reference |
| M2 Marker (CD206) Gene Expression | M1 Macrophages | RvD5 | Increased expression | [1] |
| Phagocytosis of E. coli | M1 Macrophages | RvD5 | Significantly increased | [1] |
| Efferocytosis of Apoptotic Neutrophils | M2 Macrophages | RvD5 | Significantly increased | [1] |
| PLD2 Gene Expression | M1 Macrophages | RvD5 (10 nM, 24h) | Decreased | [1] |
| PLD2 Gene Expression | M2 Macrophages | RvD5 (10 nM, 24h) | Robustly increased | [1] |
| IL-6 Production | LPS-stimulated THP-1 cells | RvD5 | Downregulated | [4] |
| CCL5 Production | LPS-stimulated THP-1 cells | RvD5 | Downregulated | [4] |
| RvD5 Biosynthesis | M2 Macrophages | Endogenous | 196 ± 26 pg/2.5x10⁵ cells | [5] |
| RvD5 Biosynthesis | M1 Macrophages | Endogenous | 43 ± 5 pg/2.5x10⁵ cells | [5] |
Experimental Protocols
Reproducible and robust experimental protocols are essential for studying the effects of RvD5 on macrophage polarization. Below are detailed methodologies for key experiments.
Macrophage Differentiation and Polarization
1. Human Monocyte-Derived Macrophage (MDM) Differentiation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into M0 macrophages.
2. M1 Polarization:
-
Culture M0 macrophages in fresh medium containing 100 ng/mL lipopolysaccharide (LPS) and 20 ng/mL interferon-gamma (IFN-γ) for 24-48 hours.
3. M2 Polarization:
-
Culture M0 macrophages in fresh medium containing 20 ng/mL interleukin-4 (IL-4) and 20 ng/mL interleukin-13 (IL-13) for 24-48 hours.
4. THP-1 Cell Line Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium with 10% FBS.
-
Induce differentiation into macrophage-like cells by treating with 100-200 nM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Allow cells to rest in PMA-free medium for 24 hours before polarization.
// Nodes Monocytes [label="Human Monocytes\n(CD14+)", fillcolor="#F1F3F4", fontcolor="#202124"]; MCSF [label="M-CSF (7 days)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; M0 [label="M0 Macrophages", fillcolor="#FBBC05", fontcolor="#202124"]; LPS_IFNg [label="LPS + IFN-γ\n(24-48h)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IL4_IL13 [label="IL-4 + IL-13\n(24-48h)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; M1 [label="M1 Macrophages\n(Pro-inflammatory)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M2 [label="M2 Macrophages\n(Pro-resolving)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RvD5_Treatment [label="RvD5 Treatment", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Monocytes -> MCSF [style=invis]; MCSF -> M0 [color="#5F6368"]; M0 -> LPS_IFNg [style=invis]; LPS_IFNg -> M1 [color="#5F6368"]; M0 -> IL4_IL13 [style=invis]; IL4_IL13 -> M2 [color="#5F6368"]; M1 -> RvD5_Treatment [color="#4285F4", style=dashed]; RvD5_Treatment -> M2 [label=" Phenotype Switch", fontcolor="#5F6368", color="#4285F4"]; } caption: "Macrophage Polarization Workflow."
Analysis of Macrophage Phenotype
1. Flow Cytometry for Surface Marker Expression:
-
Harvest polarized macrophages and wash with PBS containing 2% FBS.
-
Incubate cells with fluorescently conjugated antibodies against M1 markers (e.g., CD80, CD86, CD38) and M2 markers (e.g., CD206, CD163, CD23) for 30 minutes at 4°C.[1][6]
-
Wash cells and analyze using a flow cytometer.
2. Quantitative Real-Time PCR (qPCR) for Gene Expression:
-
Isolate total RNA from macrophages using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., NOS2, TNF, IL6 for M1; ARG1, MRC1 (CD206), IL10 for M2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion:
-
Collect cell culture supernatants from polarized macrophages.
-
Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.
4. Phagocytosis and Efferocytosis Assays:
-
Phagocytosis: Incubate macrophages with fluorescently labeled E. coli particles for 1-2 hours. Wash away non-internalized particles and quantify uptake by flow cytometry or fluorescence microscopy.
-
Efferocytosis: Induce apoptosis in neutrophils (e.g., by UV irradiation or staurosporine (B1682477) treatment). Label apoptotic neutrophils with a fluorescent dye (e.g., CFSE). Co-culture labeled apoptotic neutrophils with macrophages for 1-2 hours. Quantify the percentage of macrophages that have engulfed apoptotic cells by flow cytometry.[1]
This compound is a potent endogenous mediator that actively promotes the resolution of inflammation by inducing a phenotypic switch in macrophages from a pro-inflammatory M1 state to a pro-resolving M2 state. Its mechanisms of action, centered on the PLD2-S6K and ERK-NF-κB signaling pathways, offer promising targets for therapeutic intervention in a wide range of chronic inflammatory diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of RvD5 and its mimetics in modulating macrophage function and promoting tissue resolution.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Pro-Resolving Mediators—the When and Where - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Resolvin D5 in Neutrophil Efferocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation. A key aspect of this process is the efficient clearance of apoptotic neutrophils by macrophages, a process termed efferocytosis. Defective efferocytosis can lead to secondary necrosis of neutrophils, the release of pro-inflammatory contents, and the prolongation of inflammation, contributing to the pathogenesis of numerous chronic inflammatory diseases. This technical guide provides an in-depth exploration of the mechanisms by which RvD5 enhances neutrophil efferocytosis, detailing the underlying signaling pathways, experimental methodologies to study these effects, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, inflammation biology, and drug development.
Core Mechanisms of this compound in Enhancing Efferocytosis
This compound orchestrates the removal of apoptotic neutrophils primarily by acting on macrophages, the professional phagocytes of the immune system. The pro-efferocytic effects of RvD5 are multifaceted, involving the modulation of macrophage phenotype and the activation of specific intracellular signaling cascades.
Macrophage Polarization
A critical step in the resolution of inflammation is the phenotypic switch of macrophages from a pro-inflammatory M1-like state to a pro-resolving M2-like state. RvD5 actively promotes this polarization.[1][2] M2 macrophages are characterized by their increased capacity for phagocytosis and efferocytosis, coupled with the production of anti-inflammatory cytokines.[1][2]
Signaling Pathways
The binding of RvD5 to its receptor, G protein-coupled receptor 32 (GPR32), on macrophages initiates a signaling cascade that is central to its pro-resolving functions.[2][3][4] This engagement triggers the activation of Phospholipase D2 (PLD2), a key enzyme in this pathway.[1][5][6] The RvD5-mediated signaling unfolds through a two-pronged mechanism:
-
Increased PLD2 Expression: RvD5 enhances the expression and activity of PLD2 by inhibiting post-transcriptional modifications of PLD2 mRNA by microRNAs (miRs) and 3' exonucleases.[1][5][6]
-
Activation of Downstream Signaling: RvD5 promotes PLD2-S6 Kinase (S6K) signaling.[1][5][6] This pathway is crucial for the membrane expansion and cytoskeletal rearrangements required for the engulfment of apoptotic cells during efferocytosis.[1][2]
The activation of this pathway ultimately leads to enhanced efferocytosis of apoptotic neutrophils by M2-like macrophages, contributing to the resolution of inflammation.[1][2]
Quantitative Data on this compound-Mediated Efferocytosis
The following table summarizes the key quantitative data from in vitro and in vivo studies investigating the effects of this compound on efferocytosis and related processes.
| Parameter | Value/Effect | Model System | Reference |
| In Vitro Concentration | 10 nM | Human Macrophages | [1] |
| Effect on Efferocytosis | Statistically significant increase in macrophage efferocytosis of apoptotic neutrophils (40-50%) | Human Macrophages | [7] |
| In Vivo Dosage | 0.5 µ g/mouse (intravenous) | Mouse model of ischemia-reperfusion injury | [1] |
| In Vivo Effect | Did not reduce lung neutrophil myeloperoxidase levels in PLD2-/- mice, confirming the role of PLD2 in vivo. | Mouse model of ischemia-reperfusion injury | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in neutrophil efferocytosis.
In Vitro Macrophage Efferocytosis Assay
This protocol details the steps to assess the effect of RvD5 on the ability of macrophages to engulf apoptotic neutrophils in a controlled in vitro setting.
-
Isolation and Culture of Human Macrophages:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF to differentiate them into macrophages over 7 days.
-
-
Induction of Neutrophil Apoptosis:
-
Labeling of Apoptotic Neutrophils:
-
Stain apoptotic neutrophils with a fluorescent dye such as CellTrace™ CFDA SE (10 µM) for 1 hour to allow for their visualization and quantification.[1]
-
-
Efferocytosis Assay:
-
Plate macrophages (3 x 105 cells) in a 6-well plate.[1]
-
Pre-incubate macrophages with vehicle (e.g., 0.1% ethanol (B145695) in DPBS) or this compound (10 nM) for 15 minutes at 37°C.[1]
-
Add CFDA-labeled apoptotic neutrophils to the macrophages at a 5:1 ratio (neutrophils:macrophages).[1]
-
Co-incubate for 1 hour at 37°C to allow for efferocytosis.[1]
-
Wash the cells thoroughly with cold PBS to remove non-engulfed neutrophils and stop further efferocytosis.[1]
-
-
Quantification of Efferocytosis:
-
Analyze the percentage of macrophages that have engulfed fluorescently labeled neutrophils using flow cytometry or fluorescence microscopy.
-
In Vivo Ischemia-Reperfusion Injury Model
This protocol describes an in vivo model to assess the therapeutic potential of RvD5 in a setting of sterile inflammation and its dependence on the PLD2 pathway.
-
Animal Model:
-
Use wild-type, PLD1-/-, and PLD2-/- mice.
-
-
Induction of Ischemia-Reperfusion Injury:
-
Treatment:
-
Administer this compound (0.5 µ g/mouse ) or vehicle (PBS + 0.1% ethanol) intravenously approximately 5 minutes before the start of reperfusion.[1]
-
-
Assessment of Lung Injury:
-
Euthanize the mice after 2 hours of reperfusion.[1]
-
Harvest the lungs and measure neutrophil infiltration by quantifying myeloperoxidase (MPO) levels using an ELISA.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: RvD5 Signaling Pathway in Macrophages.
Caption: In Vitro Efferocytosis Experimental Workflow.
Conclusion and Future Directions
This compound is a potent stimulator of neutrophil efferocytosis, a critical process for the resolution of inflammation. Its mechanism of action, centered on the GPR32-PLD2-S6K signaling axis and the promotion of an M2 macrophage phenotype, offers promising therapeutic targets for a range of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of RvD5 and other pro-resolving mediators.
Future research should focus on further elucidating the downstream effectors of the S6K pathway in regulating the machinery of efferocytosis. Additionally, exploring the potential of RvD5-based therapeutics in preclinical models of chronic inflammatory diseases characterized by defective efferocytosis is a critical next step. A deeper understanding of the interplay between RvD5 and other specialized pro-resolving mediators in the complex inflammatory milieu will also be crucial for the development of effective resolution-based therapies.
References
- 1. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]
- 5. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution [ouci.dntb.gov.ua]
- 6. semanticscholar.org [semanticscholar.org]
- 7. dash.harvard.edu [dash.harvard.edu]
Resolvin D5: A Pro-Resolving Mediator in the Pathophysiology and Therapeutic Landscape of Rheumatoid Arthritis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction. The resolution of inflammation is an active biochemical process orchestrated by specialized pro-resolving mediators (SPMs), a superfamily of endogenous lipid mediators. Resolvin D5 (RvD5), a member of the D-series resolvins derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammatory responses. This document provides a comprehensive technical overview of the role of RvD5 in the context of RA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Evidence from preclinical models demonstrates that RvD5 modulates critical cellular players in RA pathogenesis, including T cells and osteoclasts, suggesting its potential as a novel therapeutic agent for targeting the resolution phase of inflammation in RA.
Introduction to this compound
This compound (7S, 17S-dihydroxy-4Z, 8E, 10Z, 13Z, 15E, 19Z-docosahexaenoic acid) is an endogenous SPM biosynthesized from the omega-3 polyunsaturated fatty acid, DHA.[1] The biosynthesis is initiated by the enzyme 15-lipoxygenase (15-LOX), which converts DHA to 17S-hydroperoxy-DHA. This intermediate is subsequently processed by 5-lipoxygenase (5-LOX) to generate RvD5.[1] Like other SPMs, RvD5 is not immunosuppressive but rather actively promotes the resolution of inflammation by, for instance, limiting neutrophil infiltration and enhancing the clearance of apoptotic cells and debris by macrophages.[2]
In the context of chronic inflammatory diseases such as RA, a failure in the resolution pathways is thought to contribute to the persistent inflammatory state.[3] Studies have shown that levels of RvD5 are elevated in the inflamed paws of SKG mice, a model of chronic arthritis, and these levels significantly correlate with disease activity.[3][4] This suggests an endogenous attempt to resolve the inflammation, which may be insufficient in chronic disease states. Exogenous administration or therapeutic targeting of the RvD5 pathway, therefore, represents a promising strategy to restore homeostasis in arthritic joints.
Quantitative Data on the Effects of this compound in Rheumatoid Arthritis Models
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of RvD5 on cellular mechanisms relevant to RA. The data is primarily derived from studies utilizing the SKG mouse model of arthritis.[3]
Table 1: Effect of this compound on T Cell Differentiation and Proliferation in vitro
| Parameter | Cell Type | Treatment Conditions | RvD5 Concentration | Result | Statistical Significance | Reference |
| Th17 Differentiation | Murine CD4+ T cells | Th17-polarizing conditions for 5 days | 1 nM | ~15% reduction in Rorγt+ cells | Not significant | [3] |
| 10 nM | ~30% reduction in Rorγt+ cells | p < 0.05 | [3] | |||
| 100 nM | ~60% reduction in Rorγt+ cells | p < 0.01 | [3] | |||
| 500 nM | ~66% reduction in Rorγt+ cells | p < 0.01 | [3] | |||
| Treg Differentiation | Murine CD4+ T cells | Th17-polarizing conditions for 5 days | 1 nM | ~1.1-fold increase in Foxp3+ cells | Not significant | [3] |
| 10 nM | ~1.2-fold increase in Foxp3+ cells | Not significant | [3] | |||
| 100 nM | ~1.5-fold increase in Foxp3+ cells | p < 0.05 | [3] | |||
| CD4+ T Cell Proliferation | Murine CD4+ T cells | Stimulated for 3 days | 10 nM | ~15% reduction in proliferation | Not significant | [3] |
| 100 nM | ~30% reduction in proliferation | p < 0.05 | [3] | |||
| 500 nM | ~50% reduction in proliferation | p < 0.01 | [3] |
Table 2: Effect of this compound on Osteoclastogenesis in vitro
| Parameter | Cell Type | Treatment Conditions | RvD5 Concentration | Result | Statistical Significance | Reference |
| Osteoclast Formation | Murine Bone Marrow Macrophages | M-CSF and RANKL for 5 days | 10 nM | ~20% reduction in TRAP+ MNCs | Not significant | [3] |
| 100 nM | ~50% reduction in TRAP+ MNCs | p < 0.01 | [3] | |||
| 500 nM | ~75% reduction in TRAP+ MNCs | p < 0.01 | [3] | |||
| Gene Expression (mRNA) | Murine Bone Marrow Macrophages | M-CSF and RANKL for 5 days | 500 nM | Nfatc1: ~50% reduction | p < 0.01 | [3] |
| Acp5 (TRAP): ~60% reduction | p < 0.01 | [3] | ||||
| Ctsk (Cathepsin K): ~70% reduction | p < 0.01 | [3] |
TRAP+ MNCs: Tartrate-resistant acid phosphatase-positive multinucleated cells.
Signaling Pathways of this compound
RvD5 exerts its cellular effects through specific G-protein coupled receptors (GPCRs), primarily GPR32.[5] Activation of this receptor initiates downstream signaling cascades that modulate inflammatory and resolution responses. Two key pathways have been identified:
Inhibition of the ERK-NF-κB Pro-inflammatory Pathway
In monocytic cells, RvD5 has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[1] This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Specifically, RvD5 inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which in turn prevents the nuclear translocation of the NF-κB subunits p65 and p50.[1] This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes such as IL6 and CCL5.[1]
Activation of the PLD2 Pro-Resolving Pathway
In macrophages, RvD5 can also signal through a pathway involving Phospholipase D2 (PLD2).[2][6] Activation of PLD2 leads to downstream signaling through S6 Kinase (S6K), which is involved in protein synthesis and cytoskeletal rearrangement.[2] This pathway ultimately enhances the phagocytic capacity of macrophages, a key process in the resolution of inflammation known as efferocytosis (the clearance of apoptotic cells).[2][6]
References
- 1. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specialized Pro-resolving Mediators as Modulators of Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Resolvin D5 in Colitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Resolvin D5 (RvD5), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a promising therapeutic candidate for the management of inflammatory bowel disease (IBD), particularly colitis. Preclinical studies have demonstrated its potent anti-inflammatory and pro-resolving effects, leading to significant amelioration of disease severity in experimental models of colitis. This technical guide provides an in-depth overview of the therapeutic potential of RvD5 in colitis, focusing on its mechanisms of action, signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of gastroenterology and inflammation.
Introduction to this compound and its Role in Inflammation Resolution
Inflammation is a critical host defense mechanism, but its dysregulation can lead to chronic inflammatory diseases like colitis. The resolution of inflammation is an active process orchestrated by a super-family of specialized pro-resolving mediators (SPMs), which includes resolvins.[1] this compound (RvD5) is a member of the D-series resolvins, which are biosynthesized from the omega-3 fatty acid DHA.[2][3] RvD5 has been shown to exert potent anti-inflammatory and pro-resolving actions, making it a molecule of significant interest for therapeutic development.[2]
Preclinical Efficacy of this compound in Experimental Colitis
The therapeutic potential of RvD5 has been primarily investigated in the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, a widely used model that mimics many aspects of human ulcerative colitis.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of a form of this compound (RvD5n-3 DPA) in a DSS-induced colitis mouse model.
Table 1: Effect of Resolvin D5n-3 DPA on Macroscopic and Microscopic Colitis Severity
| Parameter | Control | DSS + Vehicle | DSS + RvD5n-3 DPA (0.3 µ g/mouse/day , i.p.) |
| Colon Length (cm) | ~8.5 | ~6.0 | ~7.5 |
| Myeloperoxidase (MPO) Activity (U/mg) | Baseline | Significantly Increased | Significantly Reduced |
| Histological Score | Normal | Severe Inflammation & Ulceration | Reduced Mucosal Ulceration |
Data synthesized from a study by Gobbetti et al. (2017). Note: Specific numerical values for MPO activity and histological scores were not provided in a comparable format in the initial source and are therefore described qualitatively.
Table 2: Effect of Resolvin D5n-3 DPA on Pro-Inflammatory Cytokine Levels in Colon Tissue
| Cytokine | Control | DSS + Vehicle | DSS + RvD5n-3 DPA (0.3 µ g/mouse/day , i.p.) |
| TNF-α | Baseline | Markedly Increased | No Significant Reduction |
| IL-1β | Baseline | Markedly Increased | No Significant Reduction |
| IL-6 | Baseline | Markedly Increased | No Significant Reduction |
Data from Gobbetti et al. (2017). This study reported that while another SPM, Protectin D1n-3 DPA, significantly reduced these cytokines, RvD5n-3 DPA did not show a statistically significant effect on these specific pro-inflammatory markers in their experimental setup.
Detailed Experimental Protocols
This section outlines a detailed methodology for a typical DSS-induced colitis experiment to evaluate the therapeutic efficacy of this compound.
Induction of DSS Colitis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.[4]
-
Housing: Mice are housed in a specific pathogen-free facility with controlled temperature and a 12-hour light/dark cycle. They have free access to standard chow and water.
-
Induction: Acute colitis is induced by administering 2.5% to 5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[3][4][5] The DSS solution should be freshly prepared and replaced every other day.[5]
-
Control Group: The control group receives regular drinking water.
Administration of this compound
-
Preparation: this compound (e.g., RvD5n-3 DPA) is typically dissolved in a vehicle such as saline containing a small amount of ethanol (B145695) (e.g., 0.01%).
-
Dosage and Route: A common dosage is 0.3 µg of RvD5 per mouse, administered daily via intraperitoneal (i.p.) injection in a volume of 100 µL.[6]
-
Treatment Schedule: Treatment with RvD5 or vehicle is typically initiated on day 1 of DSS administration and continued daily until the end of the experimental period (e.g., day 5 or 8).[6]
Evaluation of Colitis Severity
-
Disease Activity Index (DAI): DAI is monitored daily and is a composite score of:
-
Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the entire colon is excised from the cecum to the anus. The length of the colon is measured. Colon shortening is a reliable indicator of colitis severity.[11][12]
-
Histological Analysis: A section of the distal colon is fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Histological scoring is performed blindly to assess the degree of inflammation, ulceration, and tissue damage.[13]
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of neutrophil infiltration and inflammation.
-
Cytokine Analysis: Colon tissue homogenates can be used to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using methods like ELISA or multiplex assays.
Signaling Pathways of this compound in Colitis
This compound exerts its pro-resolving effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR32 and ALX/FPR2.[14][15][16] Activation of these receptors initiates downstream signaling cascades that ultimately suppress pro-inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[17] The canonical NF-κB pathway is a central driver of inflammation in colitis. RvD5, upon binding to its receptors, is thought to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of the active NF-κB dimer (p65/p50) into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[17][18]
Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[19] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of IBD. While direct evidence for RvD5 is still emerging, other resolvins, such as Resolvin D2, have been shown to suppress NLRP3 inflammasome activation.[20][21] This is thought to occur through mechanisms such as promoting the autophagy-mediated degradation of NLRP3.[21] Given the structural and functional similarities among D-series resolvins, it is plausible that RvD5 also modulates the NLRP3 inflammasome, contributing to its anti-inflammatory effects in colitis.
Experimental Workflow for Evaluating RvD5 in Colitis
The following diagram illustrates a typical experimental workflow for assessing the therapeutic potential of this compound in a DSS-induced colitis model.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential for the treatment of colitis. Its ability to promote the resolution of inflammation, as evidenced by preclinical data, positions it as a promising candidate for further drug development. Future research should focus on elucidating the complete downstream signaling pathways activated by RvD5, conducting more extensive preclinical studies to establish optimal dosing and delivery methods, and ultimately, translating these findings into clinical trials for patients with IBD. The development of RvD5-based therapies could offer a novel and targeted approach to managing colitis, with the potential to induce and maintain remission while minimizing the side effects associated with current treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Ace Therapeutics [acetherapeutics.com]
- 3. socmucimm.org [socmucimm.org]
- 4. mpbio.com [mpbio.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. Weight loss is a sufficient and economical single outcome measure of murine dextran sulfate sodium colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSS-induced colitis is associated with adipose tissue dysfunction and disrupted hepatic lipid metabolism leading to hepatosteatosis and dyslipidemia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluid supplementation accelerates epithelial repair during chemical colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]
- 15. Induction of colitis and its analyses - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resolvin D2 and Its Effects on the Intestinal Mucosa of Crohn’s Disease Patients: A Promising Immune Modulation Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Resolvin D2 suppresses NLRP3 inflammasome by promoting autophagy in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Resolvin D5 in Host Defense Against Infection
Executive Summary
The resolution of inflammation is a critical, active process that ensures the restoration of tissue homeostasis following infection or injury. Failure in this process can lead to chronic inflammation and associated pathologies. Specialized pro-resolving mediators (SPMs), a class of lipid mediators derived from omega-3 fatty acids, are key orchestrators of this resolution phase. Among them, this compound (RvD5), a docosahexaenoic acid (DHA) derivative, has emerged as a potent immunoresolvent with significant implications for host defense. This document provides a comprehensive technical overview of the functions of RvD5 in combating infection, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its complex signaling pathways.
Core Mechanisms of this compound in Host Defense
RvD5 exerts its pro-resolving and host-protective functions through a multi-pronged approach that includes dampening excessive inflammation, enhancing pathogen clearance by phagocytes, and modulating the adaptive immune response.
Attenuation of Pro-inflammatory Cytokine Storms
A hallmark of severe infections is an uncontrolled release of pro-inflammatory cytokines. RvD5 actively counters this by inhibiting key inflammatory signaling pathways. In human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, RvD5 significantly downregulates the production of critical inflammatory mediators like Interleukin-6 (IL-6) and Chemokine (C-C motif) Ligand 5 (CCL5)[1][2][3][4]. This inhibition occurs at both the mRNA and protein levels[1]. The primary mechanism involves the suppression of the extracellular signal-regulated kinase (ERK)-nuclear factor (NF)-κB signaling pathway[1][2][3][4]. RvD5 inhibits the phosphorylation of ERK and subsequently blocks the nuclear translocation of the NF-κB subunits p65 and p50, which are essential transcription factors for many pro-inflammatory genes[1][2][4].
In animal models of LPS-induced endotoxemia, RvD5 treatment significantly reduces systemic levels of pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, thereby protecting against organ damage, such as acute kidney injury[5].
Enhancement of Pathogen Clearance
Beyond just controlling inflammation, RvD5 enhances the host's ability to eliminate invading pathogens. A critical function of RvD5 is the potentiation of phagocytosis by immune cells.[6] In models of Escherichia coli infection, RvD5 enhances the phagocytic capacity of both neutrophils and macrophages, leading to reduced bacterial loads in blood and exudates and increased survival rates[5][7][8][9]. This action is superior to that of some other resolvins, highlighting its importance during infection[10].
The mechanism for this enhanced phagocytosis involves signaling through G protein-coupled receptors (GPCRs), such as GPR32, which is a known receptor for both RvD1 and RvD5[7][10][11]. Downstream of receptor activation, RvD5 stimulates Phospholipase D (PLD), particularly the PLD2 isoform[11][12][13]. This RvD5-PLD2 signaling axis is crucial for membrane expansion and efferocytosis (the clearance of apoptotic cells), key processes in resolving inflammation and infection[12][13].
Modulation of Immune Cell Function and Trafficking
RvD5 also regulates the broader immune landscape to promote resolution. It has been shown to decrease the infiltration of neutrophils into inflamed tissues, a key step in preventing excessive tissue damage[5][14][15]. In a model of sterile ischemia-reperfusion injury, RvD5's ability to reduce neutrophil infiltration into the lungs was dependent on the PLD2 signaling pathway[12][13].
Furthermore, RvD5 influences the differentiation and function of T cells. In experimental models of arthritis, a chronic inflammatory disease, RvD5 was found to suppress the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of regulatory T cells (Tregs), thereby helping to restore immune balance[16][17].
Quantitative Data on this compound Bioactions
The following tables summarize key quantitative findings from preclinical studies, demonstrating the dose-dependent efficacy of RvD5 in various models of infection and inflammation.
Table 1: In Vitro Effects of RvD5 on LPS-Stimulated THP-1 Monocytes
| Parameter Measured | Cell Type | Stimulant | RvD5 Concentration | Outcome | Reference |
| IL-6 mRNA Expression | THP-1 | LPS (1 µg/mL) | 20-40 µM | Significant Inhibition | [1] |
| CCL5 mRNA Expression | THP-1 | LPS (1 µg/mL) | 20-40 µM | Significant Inhibition | [1] |
| IL-6 Protein Secretion | THP-1 | LPS (1 µg/mL) | 20-40 µM | Significant Inhibition | [1] |
| CCL5 Protein Secretion | THP-1 | LPS (1 µg/mL) | 20-40 µM | Significant Inhibition | [1] |
Table 2: In Vivo Effects of RvD5 in Murine Infection and Inflammation Models
| Model | Animal Strain | RvD5 Dose | Administration | Key Findings | Reference |
| LPS-Induced Endotoxemia | Swiss Mice | 0.1, 1, 10 ng/animal | Intraperitoneal (i.p.) | Reduced plasma urea (B33335) & creatinine; Decreased renal IL-1β, TNF-α, IL-6 | [5] |
| E. coli Peritonitis | Mice | 100 ng/animal | N/A | Reduced bacterial titers; Increased survival | [7] |
| Hind-limb Ischemia Reperfusion | Mice | 0.5 µ g/mouse | Intravenous (i.v.) | Reduced lung myeloperoxidase (MPO) activity | [11][12] |
| SKG Mouse Arthritis | SKG Mice | 1-100 nM (in vitro) | N/A | Suppressed Th17 cell differentiation; Inhibited osteoclastogenesis | [17] |
| Formalin-Induced Pain | CD1 Mice | 100 ng/animal | Intrathecal (i.t.) | Reduced Phase II inflammatory pain behavior in males | [10] |
Signaling Pathways of this compound
The host-protective actions of RvD5 are mediated by distinct intracellular signaling cascades. The following diagrams illustrate these pathways.
Experimental Protocols and Methodologies
The following section details common experimental procedures used to investigate the function of RvD5 in host defense.
In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol is used to assess the ability of RvD5 to suppress inflammatory responses in a human monocytic cell line.
-
Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into multi-well plates at a density appropriate for the desired endpoint (e.g., 1x10⁶ cells/mL for cytokine analysis).
-
RvD5 Pre-treatment: Cells are pre-treated with varying concentrations of RvD5 (e.g., 20-40 µM) or vehicle control (0.1% ethanol) for 1 hour[1].
-
LPS Stimulation: Inflammation is induced by adding LPS (from E. coli, final concentration 1 µg/mL) to the cell cultures[1].
-
Incubation: Cells are incubated for a specified period (e.g., 1 hour for signaling protein phosphorylation analysis, 24 hours for cytokine mRNA and protein analysis)[1].
-
Sample Collection & Analysis:
-
Supernatants: Collected for protein analysis of IL-6 and CCL5 using Enzyme-Linked Immunosorbent Assay (ELISA) kits[1].
-
Cell Lysates: Cells are harvested and lysed. Total RNA is extracted for RT-qPCR analysis of IL6 and CCL5 gene expression. For signaling studies, cytosolic and nuclear extracts are prepared for Western blot analysis of phosphorylated ERK and NF-κB subunits (p65, p50)[1].
-
In Vivo LPS-Induced Endotoxemia Model
This murine model is used to evaluate the protective effects of RvD5 against systemic inflammation and organ injury.
-
Animals: Female Swiss mice (8-weeks old, 20-25g) are used[5]. Animals are housed with free access to food and water under a 12h light/dark cycle[5]. All procedures must be approved by an institutional animal care and use committee.
-
Grouping: Animals are randomized into groups: Vehicle + Saline, Vehicle + LPS, RvD5 (0.1 ng) + LPS, RvD5 (1 ng) + LPS, and RvD5 (10 ng) + LPS[5].
-
RvD5 Administration: RvD5, diluted in saline containing 0.1% ethanol, is administered via intraperitoneal (i.p.) injection[5]. The vehicle group receives the saline/ethanol solution.
-
LPS Challenge: One hour after RvD5 or vehicle treatment, mice are challenged with a high dose of LPS (10 mg/kg) administered intravenously (i.v.) via the caudal vein to induce endotoxemia[5].
-
Sample Collection: Six hours after the LPS challenge, animals are euthanized. Blood is collected for plasma analysis (urea, creatinine), and kidneys are harvested for histopathology, cytokine measurement (ELISA), and Western blot analysis (NFκB, Nrf2 pathways)[5].
Conclusion and Future Directions
This compound is a potent endogenous mediator that plays a pivotal role in host defense against infection. Its coordinated actions of suppressing excessive inflammation while simultaneously enhancing pathogen clearance mechanisms represent a highly favorable therapeutic profile. By targeting the resolution phase of inflammation, RvD5 offers a distinct advantage over traditional anti-inflammatory drugs, which can be immunosuppressive and hinder the host's ability to fight infection. The preclinical data strongly support the potential of RvD5 and its signaling pathways as novel therapeutic targets for the management of severe infectious and inflammatory diseases, including sepsis and acute respiratory distress syndrome.
Future research should focus on elucidating the full range of its receptor interactions, further defining its role in viral infections, and translating these powerful preclinical findings into clinical applications. The development of stable RvD5 mimetics and targeted delivery systems will be crucial steps in harnessing the therapeutic potential of this key pro-resolving mediator.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pro-Resolving Ligands Orchestrate Phagocytosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Roles of Resolvins in Chronic Inflammatory Response [mdpi.com]
- 17. researchgate.net [researchgate.net]
Resolvin D5: A Technical Guide to its Modulation of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has emerged as a potent regulator of the inflammatory response. This technical guide provides an in-depth analysis of the mechanisms by which RvD5 modulates cytokine production, a critical aspect of its anti-inflammatory and pro-resolving functions. We consolidate quantitative data from key studies, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and professionals in immunology and drug development seeking to understand and harness the therapeutic potential of RvD5.
Introduction
The resolution of inflammation is an active, highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. Specialized pro-resolving mediators (SPMs), a superfamily of lipid mediators that includes resolvins, are key players in this process.[1] this compound (RvD5), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent SPM with significant anti-inflammatory and pro-resolving activities.[2][3] A primary mechanism through which RvD5 exerts its effects is by modulating the production of cytokines, the signaling proteins that orchestrate the inflammatory response. This guide delves into the core mechanisms of RvD5's action on cytokine production, providing a technical overview for the scientific community.
Impact of this compound on Cytokine Production: Quantitative Data
RvD5 has been shown to significantly reduce the production of pro-inflammatory cytokines while in some contexts influencing anti-inflammatory cytokine levels. The following tables summarize the quantitative effects of RvD5 on cytokine production from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines by this compound
| Cell Line | Stimulant | Cytokine | RvD5 Concentration | % Inhibition / Fold Change | Reference |
| THP-1 (human monocytic) | LPS (1 µg/ml) | IL-6 mRNA | 20 µM | Significant Inhibition | [4] |
| THP-1 (human monocytic) | LPS (1 µg/ml) | IL-6 mRNA | 40 µM | Significant Inhibition | [4] |
| THP-1 (human monocytic) | LPS (1 µg/ml) | IL-6 Protein | 20 µM | Significant Reduction | [4] |
| THP-1 (human monocytic) | LPS (1 µg/ml) | IL-6 Protein | 40 µM | Significant Reduction | [4] |
| THP-1 (human monocytic) | LPS (1 µg/ml) | CCL5 mRNA | 20 µM | Significant Inhibition | [4] |
| THP-1 (human monocytic) | LPS (1 µg/ml) | CCL5 mRNA | 40 µM | Significant Inhibition | [4] |
Table 2: In Vivo Modulation of Cytokines by this compound
| Animal Model | Condition | Tissue/Fluid | Cytokine | RvD5 Dosage | Effect | Reference |
| Female Swiss Mice | LPS Endotoxemia | Kidneys | IL-1β | 1 and 10 ng/animal | Significant Decrease | [5][6] |
| Female Swiss Mice | LPS Endotoxemia | Kidneys | TNF-α | 1 and 10 ng/animal | Significant Decrease | [5][6] |
| Female Swiss Mice | LPS Endotoxemia | Kidneys | IL-6 | 0.1, 1, and 10 ng/animal | Significant Decrease | [5][6] |
| Female Swiss Mice | LPS Endotoxemia | Kidneys | IL-10 | 0.1, 1, and 10 ng/animal | No significant alteration | [5][6] |
| Male Mice | UVB-induced Skin Inflammation | Skin | IL-1β | 1, 3, or 10 ng/animal | Reduction | [7] |
| Male Mice | UVB-induced Skin Inflammation | Skin | TNF-α | 1, 3, or 10 ng/animal | Reduction | [7] |
| Male Mice | UVB-induced Skin Inflammation | Skin | TGF-β | 1, 3, or 10 ng/animal | Reduction | [7] |
| Male Mice | UVB-induced Skin Inflammation | Skin | IL-10 | 1, 3, or 10 ng/animal | Reduction | [7] |
Signaling Pathways Modulated by this compound
RvD5's influence on cytokine production is mediated through the modulation of specific intracellular signaling pathways. The primary pathways identified are the ERK/NF-κB and PLD2-S6K signaling cascades.
Inhibition of the ERK/NF-κB Pathway
In human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS), RvD5 has been shown to inhibit the production of IL-6 and CCL5 by targeting the Extracellular signal-Regulated Kinase (ERK) and Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4][8] RvD5 treatment leads to a dose-dependent attenuation of ERK phosphorylation.[4] This, in turn, prevents the nuclear translocation of the NF-κB subunits p65 and p50, which are critical for the transcription of pro-inflammatory cytokine genes.[4][8]
Activation of the PLD2-S6K Pathway and Macrophage Polarization
RvD5 also influences cytokine production by promoting the resolution of inflammation through the polarization of macrophages from a pro-inflammatory M1-like phenotype to a pro-resolving M2-like phenotype.[9] This process involves the activation of Phospholipase D2 (PLD2). RvD5 increases PLD2 expression and activity, which in turn enhances PLD2-S6 Kinase (S6K) signaling.[9][10] This pathway is crucial for membrane expansion and efferocytosis, the clearance of apoptotic cells, which is a hallmark of inflammation resolution.[9] By promoting a shift towards an M2 phenotype, RvD5 indirectly reduces the production of pro-inflammatory cytokines characteristic of M1 macrophages.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of RvD5's effect on cytokine production.
Cell Culture and Treatment
-
Cell Line: Human monocytic leukemia cell line THP-1 is a common model.[4]
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Differentiation (for macrophage-like phenotype): THP-1 monocytes can be differentiated into macrophage-like cells by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
RvD5 Treatment: Cells are pre-treated with RvD5 (e.g., 20 and 40 µM) for 1 hour before stimulation.[4]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is used to induce an inflammatory response, typically at a concentration of 1 µg/mL for 24 hours for cytokine production analysis or shorter durations for signaling pathway studies.[4]
Quantification of Cytokine Production by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine protein levels in cell culture supernatants or biological fluids.
-
General Principle: A sandwich ELISA is used, where a capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a biotinylated detection antibody that binds to a different epitope on the cytokine. Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotin. Finally, a substrate solution (e.g., TMB) is added, and the color development, which is proportional to the amount of cytokine, is measured using a microplate reader.[11][12]
-
Protocol Outline:
-
Coating: Coat a 96-well plate with a capture antibody (e.g., mouse monoclonal anti-human IL-6) overnight at 4°C.[4]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[4][11]
-
Sample Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Add Streptavidin-HRP and incubate for 20-30 minutes at room temperature, protected from light.[11]
-
Substrate Development: Add TMB substrate and incubate in the dark until color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).[13]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the known concentrations of the standards. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[11]
-
Analysis of Signaling Proteins by Western Blotting
Western blotting is used to detect and quantify specific proteins in cell lysates, such as the phosphorylated forms of signaling molecules.
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the protein of interest (e.g., anti-p-ERK, anti-NF-κB p65) overnight at 4°C.[4] This is followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. A loading control protein (e.g., GAPDH) is used to normalize the data.[4]
Conclusion
This compound exerts potent, multi-faceted control over cytokine production, primarily through the inhibition of the pro-inflammatory ERK/NF-κB signaling pathway and by promoting a pro-resolving macrophage phenotype via the PLD2-S6K pathway. The quantitative data and detailed methodologies presented in this guide underscore the significant potential of RvD5 as a therapeutic agent for a wide range of inflammatory diseases. Further research into the nuanced interactions of RvD5 with various immune cell types and its effects on the broader cytokine network will be crucial for translating its therapeutic promise into clinical applications. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of inflammation resolution and developing novel anti-inflammatory therapeutics.
References
- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 9. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. bowdish.ca [bowdish.ca]
Methodological & Application
Resolvin D5: In Vitro Bioassays for Assessing Pro-Resolving Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3][4] As a key regulator of the resolution of inflammation, RvD5 presents a promising target for therapeutic development in a range of inflammatory diseases. These application notes provide detailed protocols for in vitro bioassays to characterize the biological activity of RvD5, focusing on its anti-inflammatory and pro-resolving functions.
Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the in vitro activity of this compound.
Table 1: Effect of this compound on LPS-Induced Cytokine Production in THP-1 Cells
| Bioassay | Cell Line | Treatment | RvD5 Concentration (µM) | Outcome | Reference |
| IL-6 mRNA Inhibition | THP-1 | LPS (1 µg/mL) for 24h | 20-40 | Significant inhibition of IL-6 mRNA levels. | [1] |
| CCL5 mRNA Inhibition | THP-1 | LPS (1 µg/mL) for 24h | 20-40 | Significant inhibition of CCL5 mRNA levels. | [1] |
| IL-6 Protein Inhibition | THP-1 | LPS (1 µg/mL) for 24h | 20-40 | Dose-dependent reduction in IL-6 protein secretion. | [1] |
| CCL5 Protein Inhibition | THP-1 | LPS (1 µg/mL) for 24h | 20-40 | Dose-dependent reduction in CCL5 protein secretion. | [1] |
Table 2: Effect of this compound on Immune Cell Functions
| Bioassay | Primary Cells/Cell Line | Treatment | RvD5 Concentration (nM) | Outcome | Reference |
| T-cell Proliferation | Murine CD4+ T cells | Anti-CD3/CD28 Abs | 1-100 | Inhibition of CD4+ T cell proliferation. | [5] |
| Th17 Differentiation | Murine CD4+ T cells | Th17 polarizing conditions | 1-100 | Suppression of Th17 cell differentiation. | [5] |
| Treg Differentiation | Murine CD4+ T cells | Th17 polarizing conditions | 1-100 | Facilitation of regulatory T cell (Treg) differentiation. | [5] |
| Osteoclastogenesis | Murine Bone Marrow Macrophages | M-CSF and RANKL | 10-500 | Attenuation of osteoclast differentiation. | [5] |
| Macrophage Phagocytosis | Human Macrophages (M1) | E. coli | 10 | Increased phagocytosis of E. coli. | [6] |
| Macrophage Efferocytosis | Human Macrophages (M2) | Apoptotic Neutrophils | 10 | Increased efferocytosis of apoptotic neutrophils. | [6] |
Signaling Pathway of this compound in THP-1 Cells
This compound exerts its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated THP-1 monocytes by inhibiting the ERK-NF-κB signaling pathway.[1][2][3][4] This leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as IL-6 and CCL5.[1][2][3][4]
Caption: this compound signaling cascade in LPS-stimulated monocytes.
Experimental Protocols
Cytokine Inhibition Assay in THP-1 Monocytes
This assay measures the ability of RvD5 to inhibit the production of pro-inflammatory cytokines IL-6 and CCL5 from LPS-stimulated human THP-1 monocytes.
Experimental Workflow
Caption: Workflow for the cytokine inhibition assay.
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Human IL-6 and CCL5 ELISA kits
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 1 x 10^5 THP-1 cells per well in a 96-well plate.
-
Pre-treatment: The following day, pre-treat the cells with varying concentrations of RvD5 (e.g., 20-40 µM) or vehicle control for 1 hour.[1]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]
-
Sample Collection:
-
For ELISA: Centrifuge the plate and collect the supernatant for cytokine protein analysis.
-
For RT-qPCR: Lyse the cells directly in the wells for RNA isolation.
-
-
Analysis:
-
ELISA: Quantify the concentration of IL-6 and CCL5 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[1]
-
RT-qPCR: Isolate total RNA and synthesize cDNA. Perform quantitative PCR using primers for IL-6, CCL5, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.[1]
-
Macrophage Phagocytosis Assay
This assay quantifies the effect of RvD5 on the phagocytic capacity of macrophages using fluorescently labeled particles.
Experimental Workflow
Caption: Workflow for the macrophage phagocytosis assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., differentiated THP-1 cells)
-
Macrophage differentiation factors (e.g., M-CSF for M2, GM-CSF + IFN-γ for M1)
-
This compound
-
Fluorescently labeled E. coli BioParticles™ or zymosan particles
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypan Blue or other quenching agent
-
Flow cytometer or fluorescence microscope
Protocol:
-
Macrophage Generation: Differentiate human monocytes into macrophages (e.g., M1 or M2 phenotypes) over several days.
-
Cell Plating: Plate the differentiated macrophages in a 96-well plate.
-
Pre-treatment: Pre-incubate the macrophages with RvD5 (e.g., 10 nM) or vehicle control for 15 minutes at 37°C.[6]
-
Phagocytosis Induction: Add fluorescently labeled E. coli or zymosan particles to the wells at a specified ratio (e.g., 10:1 particles to cells).[6][7]
-
Incubation: Incubate for 1 to 2.5 hours at 37°C to allow for phagocytosis.[7] Include a control at 4°C to measure non-specific binding.
-
Quenching/Washing: Wash the cells with cold PBS to remove non-ingested particles. A quenching agent like Trypan Blue can be added to quench the fluorescence of extracellular particles.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the percentage of fluorescent cells and the mean fluorescence intensity per cell.[7]
-
Microscopy: Visualize and quantify the number of ingested particles per cell.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of RvD5 to modulate the migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., Interleukin-8 (IL-8) or fMLP)
-
This compound
-
Boyden chamber or similar transwell migration system (5.0 µm pore size)[8]
-
Assay buffer (e.g., HBSS)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)[8]
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup:
-
Treatment: Add RvD5 or vehicle control to the upper chamber with the neutrophils.
-
Incubation: Incubate the chamber for approximately 1 hour at 37°C to allow for migration.[8]
-
Quantification:
-
Discard the non-migrated cells from the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®.[8] The luminescence is directly proportional to the number of migrated cells.
-
Conclusion
The in vitro bioassays described provide a robust framework for evaluating the biological activity of this compound. These protocols can be adapted for screening novel pro-resolving drug candidates and for elucidating the molecular mechanisms underlying the resolution of inflammation. Careful execution of these assays will yield valuable data for researchers in both academic and industrial settings.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.jax.org [media.jax.org]
- 8. criver.com [criver.com]
- 9. JCI Insight - Proresolving and cartilage-protective actions of resolvin D1 in inflammatory arthritis [insight.jci.org]
Application Notes and Protocols for Resolvin D5 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Resolvin D5 (RvD5) administration and dosage in various mouse models based on current scientific literature. The information is intended to guide researchers in designing and executing experiments involving this potent specialized pro-resolving mediator.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of RvD5 used in different mouse models.
Table 1: Intraperitoneal (i.p.) Administration of RvD5
| Mouse Model | Mouse Strain | RvD5 Dosage per Animal | Frequency/Timing of Administration | Key Findings |
| LPS-Induced Endotoxemia | Swiss (female) | 0.1, 1, or 10 ng | Single injection 1 hour before LPS stimulation | Protected against kidney injury, reduced inflammatory cytokines (IL-1β, TNF-α, IL-6), and decreased oxidative stress.[1] |
| UVB-Induced Skin Pathology | Hairless (female) | 3, 10, or 30 pg | 1 hour before and 7 hours after the start of UVB irradiation | Reduced skin edema, oxidative stress, and inflammatory cell infiltration in a dose-dependent manner.[2] |
| Zymosan-Induced Arthritis | SKG | Not specified | Not specified | RvD5 levels were elevated in arthritic paws and correlated with disease activity. In vitro, RvD5 suppressed Th17 cell differentiation and osteoclastogenesis.[3] |
| Elastase-Induced Abdominal Aortic Aneurysm | C57BL/6J (male) | 100 ng/kg | Every 72 hours | Inhibited aneurysm formation and promoted M2 macrophage polarization.[4] |
Table 2: Intrathecal (i.t.) Administration of RvD5
| Mouse Model | Mouse Strain | RvD5 Dosage per Animal | Frequency/Timing of Administration | Key Findings |
| Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | Not specified | 100 ng | Single injection 2 weeks after the first paclitaxel (B517696) injection | Reduced mechanical allodynia in male mice but not in female mice.[5][6][7][8] |
| Formalin-Induced Inflammatory Pain | Not specified | 10 ng | Single injection 30 minutes before formalin injection | Reduced second-phase pain response in male mice but not in female mice.[5][6] |
Experimental Protocols
Protocol 2.1: Preparation and Intraperitoneal Administration of RvD5 for LPS-Induced Endotoxemia
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Vehicle: 0.1% ethanol (B145695) in sterile saline (0.9% NaCl)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution
-
Micropipettes and sterile, pyrogen-free tips
-
Sterile microcentrifuge tubes
-
Insulin syringes with 28-30G needles
Procedure:
-
RvD5 Preparation:
-
Allow the vial of RvD5 (typically stored in ethanol) to equilibrate to room temperature.
-
Prepare a stock solution of RvD5. For example, if the supplied concentration is 10 µg/mL, a 1:100 dilution in the vehicle will yield a 100 ng/mL stock.
-
From the stock solution, prepare the final working concentrations (e.g., 0.1 ng, 1 ng, and 10 ng) by serial dilution in the vehicle (0.1% ethanol in saline). Prepare a vehicle-only control.
-
The final injection volume should be consistent across all groups (e.g., 100 µL).
-
-
Animal Handling and Dosing:
-
Use female Swiss mice, 8 weeks old, weighing 20-25 g.[1]
-
Administer the prepared RvD5 solution or vehicle via intraperitoneal (i.p.) injection.
-
One hour after the RvD5/vehicle injection, administer LPS (10 mg/kg) intravenously (i.v.) via the caudal vein. A control group should receive saline i.v.[1]
-
-
Sample Collection:
-
Six hours after the LPS administration, collect blood and kidney tissue samples for analysis.[1]
-
Protocol 2.2: Preparation and Intrathecal Administration of RvD5 for Neuropathic Pain
Materials:
-
This compound
-
Vehicle: 10% ethanol in sterile PBS
-
Isoflurane for anesthesia
-
Hamilton syringe with a 30G needle
Procedure:
-
RvD5 Preparation:
-
Animal Handling and Dosing:
-
Behavioral Testing:
-
Assess mechanical allodynia at various time points after the injection (e.g., 1 and 3 hours) using von Frey filaments.[5]
-
Signaling Pathways and Experimental Workflows
3.1 Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects through various signaling pathways. Key pathways identified in the literature include the inhibition of the ERK-NF-κB pathway and the activation of the Nrf2 pathway.
Caption: RvD5 signaling pathways in inflammation.
3.2 Experimental Workflows
The following diagrams illustrate the general workflows for studying the effects of RvD5 in mouse models of inflammation.
Caption: Experimental workflow for LPS-induced endotoxemia.
Caption: Experimental workflow for neuropathic pain models.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Protects Female Hairless Mouse Skin from Pathological Alterations Caused by UVB Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
Application Notes: Investigating the Pro-Resolving Effects of Resolvin D5 Using THP-1 Cells
Introduction
The human monocytic leukemia cell line, THP-1, serves as a widely accepted and versatile in vitro model for studying the functions and signaling pathways of monocytes and macrophages.[1] Upon differentiation, these cells exhibit macrophage-like characteristics, making them an invaluable tool for research in immunology, inflammation, and drug discovery. Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent molecule known to orchestrate the resolution of inflammation.[1][2] Utilizing THP-1 cells to study RvD5 provides a controlled and reproducible system to elucidate its mechanisms of action, particularly its anti-inflammatory and pro-resolving properties.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in using THP-1 cells to investigate the effects of this compound.
Key Applications of RvD5 in THP-1 Macrophages
-
Anti-Inflammatory Activity : RvD5 has been shown to significantly suppress the production of pro-inflammatory cytokines and chemokines in THP-1 cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[1][3][4] Key targets for measurement include Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Chemokine (C-C motif) ligand 5 (CCL5).[1][4]
-
Modulation of Intracellular Signaling : The anti-inflammatory effects of RvD5 are mediated through the regulation of key signaling cascades. In LPS-stimulated THP-1 cells, RvD5 inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and prevents the nuclear translocation of Nuclear Factor-kappa B (NF-κB) subunits p65 and p50.[1][2][5]
-
Macrophage Polarization and Phagocytosis : RvD5 plays a role in macrophage polarization, promoting a shift from a pro-inflammatory M1-like phenotype towards an anti-inflammatory, pro-resolving M2-like phenotype.[6] This is associated with the activation of Phospholipase D2 (PLD2), which enhances efferocytosis—the clearance of apoptotic cells, a hallmark of inflammation resolution.[6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on inflammatory markers in LPS-stimulated THP-1 cells, based on published data.[1]
Table 1: Effect of RvD5 on IL-6 and CCL5 mRNA Expression
| Treatment | IL-6 mRNA (Fold Change vs. Control) | CCL5 mRNA (Fold Change vs. Control) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/ml) | ~150 | ~40 |
| LPS + RvD5 (20 µM) | ~75 | ~20 |
| LPS + RvD5 (40 µM) | ~50 | ~15 |
Data are approximate values derived from graphical representations in the cited literature and intended for illustrative purposes.[1]
Table 2: Effect of RvD5 on IL-6 and CCL5 Protein Secretion
| Treatment | IL-6 (pg/ml) | CCL5 (pg/ml) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/ml) | ~3500 | ~1200 |
| LPS + RvD5 (20 µM) | ~2000 | ~700 |
| LPS + RvD5 (40 µM) | ~1500 | ~500 |
Data are approximate values derived from graphical representations in the cited literature and intended for illustrative purposes.[1]
Signaling Pathways and Experimental Workflows
// Connections LPS -> TLR4 [label="Activates"]; TLR4 -> MAPK_Cascade; MAPK_Cascade -> ERK -> pERK; pERK -> IKK; IKK -> IkB [arrowhead=tee, label="Phosphorylates &\nDegrades"]; NFkB_complex -> NFkB [label="Releases"]; IkB -> NFkB_complex [style=dashed]; NFkB -> NFkB_nuc [label="Translocates"]; NFkB_nuc -> Genes [label="Induces Transcription"];
RvD5 -> GPR32; GPR32 -> pERK [arrowhead=tee, label="Inhibits", color="#34A853", penwidth=2]; GPR32 -> NFkB_nuc [arrowhead=tee, label="Inhibits", color="#34A853", penwidth=2, constraint=false]; } endsnippet Caption: RvD5 inhibits LPS-induced inflammation via the ERK/NF-κB pathway.[1][2]
// Connections RvD5 -> GPR32 [label="Activates"]; GPR32 -> PLD2 [label="Increases"]; PLD2 -> S6K [label="Enhances"]; S6K -> Efferocytosis; PLD2 -> Polarization; } endsnippet Caption: RvD5 promotes macrophage efferocytosis and polarization via PLD2.[6][7][8]
// Connections Culture -> Differentiate -> Rest -> Pretreat -> Stimulate -> Harvest; Harvest -> ELISA [label="Supernatant"]; Harvest -> WB [label="Lysate"]; Harvest -> Phago [label="Cells"]; } endsnippet Caption: General experimental workflow for studying RvD5 effects in THP-1 cells.
Detailed Experimental Protocols
Protocol 1: THP-1 Cell Culture and Differentiation into Macrophages
This protocol describes the standard procedure for culturing THP-1 monocytes and differentiating them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cell line (ATCC® TIB-202™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phorbol 12-myristate 13-acetate (PMA), (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% P/S in a humidified incubator at 37°C with 5% CO2. Maintain cell density between 2 x 10^5 and 8 x 10^5 cells/mL.
-
Seeding: Seed THP-1 cells into the desired culture plates at a density of 5 x 10^5 cells/mL. For a 6-well plate, add 2 mL of cell suspension per well.
-
Differentiation: Add PMA to each well to a final concentration of 5-100 ng/mL.[9][10][11] A common starting concentration is 10 ng/mL.[12]
-
Incubation: Incubate the cells with PMA for 24-72 hours.[11][13] During this time, the cells will adhere to the bottom of the plate and adopt a macrophage-like morphology.
-
Resting Phase: After the differentiation period, gently aspirate the PMA-containing medium. Wash the adherent cells twice with warm PBS to remove any residual PMA.
-
Add Fresh Media: Add fresh, complete RPMI-1640 medium (without PMA) to the cells.
-
Resting Incubation: Incubate the cells for a resting period of at least 24 hours before proceeding with experiments.[9][11] This allows the cells to return to a quiescent state.
Protocol 2: LPS-Induced Inflammation and RvD5 Treatment
This protocol details how to induce an inflammatory response in differentiated THP-1 macrophages using LPS and treat them with RvD5.
Materials:
-
Differentiated THP-1 macrophages (from Protocol 1)
-
This compound (RvD5)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
Procedure:
-
Prepare Reagents: Prepare stock solutions of RvD5 and LPS. RvD5 is often dissolved in ethanol, so a vehicle control (ethanol at the same final concentration) should be included in experiments.[1]
-
Cell Viability Check (Optional but Recommended): Before the main experiment, perform a cell viability assay (e.g., MTS assay) to determine the non-cytotoxic concentrations of RvD5 for your specific experimental duration. Concentrations up to 40 µM for 24 hours have been shown to be non-cytotoxic to THP-1 cells.[1]
-
Pre-treatment with RvD5: Aspirate the medium from the rested, differentiated THP-1 cells. Add fresh medium containing the desired concentration of RvD5 (e.g., 20-40 µM) or vehicle control.[1]
-
Incubation: Incubate the cells for 1 hour at 37°C.[1]
-
Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[1] Do not change the medium containing RvD5.
-
Incubation for Response: Incubate the plates for the desired time period based on the endpoint being measured:
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (store at -80°C) and/or lyse the adherent cells for protein or RNA extraction.
Protocol 3: Cytokine Quantification by ELISA
This protocol outlines the general steps for measuring secreted cytokines like IL-6 and CCL5 in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatant (from Protocol 2)
-
Commercially available ELISA kits for human IL-6, CCL5, etc.
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Follow Kit Instructions: Perform the ELISA according to the manufacturer's protocol for the specific kit being used.
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 4: Western Blotting for ERK and NF-κB
This protocol provides a method to assess the effect of RvD5 on the phosphorylation of ERK and the nuclear translocation of NF-κB.
Materials:
-
Cell lysates (from Protocol 2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK, anti-total-ERK, anti-p65, anti-p50, anti-GAPDH, anti-Lamin B1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-ERK, anti-p65) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK to total ERK. For NF-κB, compare the levels of p65/p50 in the nuclear fraction, using Lamin B1 as a nuclear loading control and GAPDH as a cytoplasmic loading control.[1]
Protocol 5: Phagocytosis/Efferocytosis Assay
This protocol describes a method to assess the ability of RvD5-treated THP-1 macrophages to phagocytose particles or apoptotic cells.
Materials:
-
Differentiated THP-1 macrophages treated with RvD5
-
Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™, Zymosan particles)[14][15] or apoptotic cells (e.g., Jurkat cells treated with staurosporine (B1682477) and labeled with a fluorescent dye).
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Preparation: Differentiate and treat THP-1 cells with RvD5 as described in Protocols 1 and 2 in a suitable plate format (e.g., 96-well plate).
-
Prepare Targets: Prepare the fluorescently labeled particles or apoptotic cells according to the manufacturer's or a standard protocol.
-
Incubation: Add the targets to the macrophage-containing wells at a specified ratio (e.g., 10:1 particles-to-cell).
-
Phagocytosis: Incubate for 1-2 hours at 37°C to allow for phagocytosis.[16]
-
Washing: Gently wash the cells with cold PBS to remove non-engulfed particles. An optional quenching step (e.g., with trypan blue) can be used to quench the fluorescence of extracellular particles.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) represent the phagocytic activity.[17]
-
High-Content Imaging: Directly image the wells and use analysis software to quantify the amount of internalized fluorescent material per cell.[14][15]
-
-
Data Interpretation: Compare the phagocytic activity of RvD5-treated cells to vehicle-treated controls. An increase in fluorescence indicates enhanced phagocytosis/efferocytosis.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice [mdpi.com]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 6. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. D‐series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution | Semantic Scholar [semanticscholar.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 11. mdpi.com [mdpi.com]
- 12. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Proteomic characterisation of perhexiline treatment on THP-1 M1 macrophage differentiation [frontiersin.org]
- 14. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. Opsonic Phagocytosis Assay using the THP-1 Monocytic Cell line and Antigen-Coated Beads [protocols.io]
Application Notes and Protocols for Lipid Mediator Profiling: Resolvin D5 Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resolvin D5 (RvD5), a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), plays a crucial role in the active resolution of inflammation.[1][2] Unlike traditional anti-inflammatory molecules that block pro-inflammatory signals, resolvins actively orchestrate the return to tissue homeostasis.[1] The potent bioactivity of RvD5 makes it a significant therapeutic target for a wide range of inflammatory diseases.[1][3] However, accurate and sensitive detection of RvD5 is challenging due to its low endogenous concentrations and complex structure.[1] This document provides detailed application notes and protocols for the robust profiling of RvD5 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based lipid mediator metabolomics.[1][2]
Data Presentation: Quantitative Levels of this compound in Biological Samples
The following tables summarize the reported concentrations of this compound in various biological samples from preclinical and clinical studies. This data highlights the typical concentration ranges and the effect of different stimuli or conditions.
Table 1: this compound Levels in Preclinical Models
| Biological Matrix | Species | Model/Condition | RvD5 Concentration (pg/mL or pg/sample) | Reference |
| Paw Tissue | Mouse | Zymosan-induced Arthritis | ~15 pg/paw (Arthritic) vs. ~5 pg/paw (Control) | [2] |
| Plasma | Mouse | LPS-induced Endotoxemia | Not explicitly quantified, but administration of 1-10 ng/animal showed protective effects. | [4] |
| Serum | Mouse | High-Fat Diet-induced Hepatic Steatosis | Administration of RvD5 decreased hepatic steatosis, but endogenous levels were not reported. | [3] |
Table 2: this compound Levels in Human Samples
| Biological Matrix | Sample Type | Condition | RvD5 Concentration (pM to nM range) | Reference |
| Tears | Human | Healthy Donors | 27 pM to 2.7 nM | [5] |
| Serum | Human | Healthy Subjects after SPM-enriched oil consumption | ~3.6-fold increase at 3 and 6 hours post-supplementation. | [6] |
| Plasma | Human | Healthy Adolescents | Quantified, preliminary reference ranges established. | [7] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines the extraction of lipid mediators, including RvD5, from biological samples such as plasma, serum, and cell culture supernatants.
Materials:
-
Biological sample (e.g., 1 mL plasma/serum)
-
Deuterated internal standards (e.g., d5-RvD2, d8-5-HETE, d4-PGE2)[2][5][6]
-
C18 Solid-Phase Extraction (SPE) columns[2]
-
Methanol (B129727)/water/acetic acid solutions for SPE washing and elution[2]
-
Nitrogen evaporator
-
Mobile phase for LC-MS/MS analysis
Procedure:
-
Internal Standard Spiking: Thaw the biological sample on ice. Add a solution containing deuterated internal standards (e.g., 500 pg of each standard) to the sample.[5][6] This is crucial for accurate quantification and to account for sample loss during extraction.
-
Protein Precipitation: Add two volumes of ice-cold methanol to the sample.[5] Vortex and incubate on ice for 45 minutes to precipitate proteins.[5]
-
Centrifugation: Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE column.
-
Wash the column with a low percentage of methanol in water to remove polar impurities.
-
Elute the lipid mediators with methanol.
-
-
Solvent Evaporation: Evaporate the eluted sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for this compound Detection
This protocol describes the instrumental analysis of the extracted lipid mediators using a liquid chromatography-tandem mass spectrometry system.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu LC-30AD)[2]
-
Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 100 mm × 4.6 mm, 3.5 μm)[2]
-
Tandem mass spectrometer (e.g., Q-Trap 6500)[2]
LC Parameters:
-
Mobile Phase A: Water/Methanol/Acetic Acid (e.g., 45:55:0.01, v/v/v)[2]
-
Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 98:2:0.01, v/v/v)[2]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to separate the lipid mediators.
MS/MS Parameters:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for RvD5 and the internal standards are monitored for detection and quantification. For RvD5, a common transition is m/z 359 > 141.
-
Optimization: The collision energy and other source parameters should be optimized for maximum sensitivity for each analyte.[7]
Visualizations
Signaling Pathway of this compound
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow for RvD5 Detection
Caption: Workflow for RvD5 analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols for Studying Resolvin D5 in In Vivo Models of Peritonitis
These application notes provide detailed protocols for investigating the therapeutic potential of Resolvin D5 (RvD5) in established murine models of peritonitis. The protocols are intended for researchers, scientists, and drug development professionals working in inflammation research and pharmacology.
Introduction to Peritonitis Models and this compound
Peritonitis, the inflammation of the peritoneum, is a life-threatening condition often triggered by infection or sterile insults. Animal models are crucial for understanding the pathophysiology of peritonitis and for developing novel therapeutics. Two of the most widely used and relevant models are Zymosan-Induced Peritonitis, a model of sterile inflammation, and Cecal Ligation and Puncture (CLP), a model of polymicrobial septic peritonitis that closely mimics the human condition.[1][2][3][4][5]
This compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[6][7] SPMs are a class of lipid mediators that actively orchestrate the resolution of inflammation.[8] RvD5 has demonstrated potent anti-inflammatory and pro-resolving activities, including the inhibition of pro-inflammatory cytokine production and enhancement of bacterial clearance.[9][10] These properties make RvD5 a promising candidate for therapeutic intervention in inflammatory conditions like peritonitis.
This document outlines detailed protocols for inducing peritonitis in mice and administering RvD5 to evaluate its efficacy. It also includes methods for sample collection and analysis of key inflammatory parameters.
Zymosan-Induced Peritonitis Model
This model is ideal for studying the sterile inflammatory response and the effects of anti-inflammatory and pro-resolving agents. Zymosan, a component of yeast cell walls, induces a robust but self-resolving inflammatory response characterized by the rapid recruitment of neutrophils and monocytes into the peritoneal cavity.[5][11]
Experimental Protocol
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for RvD5 (e.g., 0.1% ethanol (B145695) in saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile syringes and needles (22-27 gauge)
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Zymosan Preparation: Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.[12] Vortex the suspension thoroughly immediately before each injection to ensure uniform particle distribution.
-
This compound Administration: Prepare a stock solution of this compound in the chosen vehicle. Administer RvD5 or vehicle to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical dose range for resolvins is 0.1 to 10 ng/animal.[9] Administration can be performed 30 minutes prior to or concurrently with the zymosan challenge.[13]
-
Induction of Peritonitis: Administer a single i.p. injection of the zymosan suspension at a dose of 1 mg per mouse.[12]
-
Sample Collection (Peritoneal Lavage): At desired time points (e.g., 4, 8, 12, 24 hours) post-zymosan injection, euthanize the mice.[13] Expose the peritoneal cavity and wash it with a known volume of ice-cold PBS (e.g., 3-5 mL). Gently massage the abdomen to dislodge cells and collect the peritoneal lavage fluid.[12]
-
Cellular and Cytokine Analysis:
-
Cell Counting and Differentiation: Centrifuge the lavage fluid to pellet the cells. Resuspend the pellet and perform total and differential leukocyte counts (neutrophils, macrophages/monocytes) using a hemocytometer and cytospin preparations with Diff-Quick staining.[13]
-
Cytokine Measurement: Use the cell-free supernatant from the lavage fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) using ELISA or multiplex bead assays.[14]
-
Experimental Workflow
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis as it closely mimics the clinical course of human septic peritonitis.[1][2][3] This model involves a surgical procedure to ligate and puncture the cecum, leading to a continuous leakage of fecal contents into the peritoneal cavity.[15]
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., Ketamine/Xylazine)
-
Buprenorphine for analgesia
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Needles of varying gauges (e.g., 21G) for puncture
-
This compound and vehicle
-
Sterile saline
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mice using an appropriate anesthetic regimen. Administer a pre-operative analgesic like buprenorphine.
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just below the ileocecal valve with a 4-0 silk suture, ensuring intestinal continuity is maintained.[15]
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). The severity of sepsis can be modulated by the needle size and the number of punctures.[1][2]
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
-
Fluid Resuscitation: Immediately after surgery, administer subcutaneous sterile saline (e.g., 1 mL) for fluid resuscitation.
-
This compound Administration: Administer RvD5 (e.g., 100 ng/mouse) or vehicle intravenously (tail vein) at a desired time point post-CLP (e.g., 24 or 48 hours).[16]
-
Monitoring: Monitor the animals closely for signs of sepsis (e.g., piloerection, lethargy, hypothermia).
-
Sample Collection: At predetermined endpoints (e.g., 24 hours post-treatment), euthanize the mice and collect peritoneal lavage fluid as described for the zymosan model. Blood samples can also be collected via cardiac puncture for analysis of bacterial load and systemic cytokines.[16]
-
Analysis:
-
Peritoneal and Blood Analysis: Perform leukocyte counts and cytokine measurements on the peritoneal lavage fluid. Determine the bacterial load in the peritoneal fluid and blood by plating serial dilutions on agar (B569324) plates and counting colony-forming units (CFUs).[16]
-
Survival Studies: In separate cohorts, monitor survival for up to 7 days post-CLP.
-
Experimental Workflow
This compound Signaling Pathway
In the context of inflammation, RvD5 exerts its effects by modulating key signaling pathways. In macrophages and other immune cells, RvD5 has been shown to inhibit the production of pro-inflammatory cytokines by targeting the ERK-NF-κB signaling pathway.[6][17] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates this pathway, leading to the transcription of genes for inflammatory mediators. RvD5 can interfere with this cascade by inhibiting the phosphorylation of ERK and the subsequent nuclear translocation of NF-κB subunits (p65 and p50), thereby dampening the inflammatory response.[6][17]
Data Presentation
The following tables summarize representative quantitative data on the effects of resolvins in models of peritonitis and endotoxemia.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Endotoxemia Model [9][18]
| Treatment Group | IL-1β (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| Vehicle + Saline | ~50 | ~100 | ~150 |
| Vehicle + LPS | ~250 | ~600 | ~1200 |
| RvD5 (1 ng) + LPS | ~150 | ~300 | ~600 |
| RvD5 (10 ng) + LPS | ~125 | ~250 | ~500 |
Data are approximated from graphical representations in the source literature and serve as an illustrative example.
Table 2: Effect of Resolvin D2 on Bacterial Load and Splenic Immune Cells in CLP Model [16]
| Treatment Group (72h post-CLP) | Blood Bacterial Load (CFU/mL) | Splenic Neutrophils (x10^6) | Splenic MDSCs (x10^6) |
| CLP + Vehicle | ~1.0 x 10^4 | ~2.5 | ~1.5 |
| CLP + RvD2 (100 ng) | ~0.2 x 10^4 | ~4.5 | ~3.0 |
MDSCs: Myeloid-Derived Suppressor Cells. Data are approximated from graphical representations in the source literature.
Conclusion
The in vivo models of zymosan-induced peritonitis and cecal ligation and puncture are robust systems for evaluating the therapeutic efficacy of this compound. The protocols provided herein offer a framework for conducting these studies, from the induction of inflammation to the analysis of key resolution markers. By investigating the impact of RvD5 on leukocyte infiltration, cytokine production, and bacterial clearance, researchers can gain valuable insights into its potential as a novel treatment for peritonitis and other inflammatory disorders.
References
- 1. Murine model of polymicrobial septic peritonitis using cecal ligation and puncture (CLP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. ime.fraunhofer.de [ime.fraunhofer.de]
- 5. Peritonitis Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. inotiv.com [inotiv.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. clinicsinsurgery.com [clinicsinsurgery.com]
- 16. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Resolvin D5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the bioactions of Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). RvD5 plays a crucial role in the resolution of inflammation, making it a significant target for therapeutic development in various inflammatory diseases. The following protocols are designed for in vitro cell culture systems to investigate the anti-inflammatory and pro-resolving effects of RvD5.
Anti-inflammatory Effects of this compound on Monocytic Cells
This protocol details the investigation of RvD5's ability to suppress inflammatory responses in the human monocytic cell line, THP-1, a widely used model for studying monocyte and macrophage functions.[1]
Experimental Protocol: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
RvD5 Pre-treatment: Pre-treat the cells with varying concentrations of RvD5 (e.g., 20 µM and 40 µM) for 1 hour. Include a vehicle control (e.g., ethanol).
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.[1]
-
Sample Collection: After incubation, collect the cell culture supernatants to measure cytokine production.
-
Quantification of Cytokines: Measure the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Chemokine (C-C motif) ligand 5 (CCL5) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the data to determine the dose-dependent inhibitory effect of RvD5 on LPS-induced cytokine production.
Data Presentation: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | IL-6 Production (pg/mL) | CCL5 Production (pg/mL) |
| Control | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased |
| LPS + RvD5 (20 µM) | Significantly Reduced[1] | Significantly Reduced[1] |
| LPS + RvD5 (40 µM) | Further Reduced[1] | Further Reduced[1] |
Note: The table presents expected trends based on published data. Actual values will vary depending on experimental conditions.
Signaling Pathway Analysis: ERK/NF-κB Pathway
This compound exerts its anti-inflammatory effects in LPS-treated THP-1 cells by inhibiting the phosphorylation of ERK and the nuclear translocation of NF-κB (p65 and p50 subunits).[1][2][3] This leads to the downregulation of pro-inflammatory genes like IL-6 and CCL5.[1][2]
Experimental Workflow: Investigating ERK/NF-κB Signaling
Caption: Workflow for analyzing the effect of RvD5 on the ERK/NF-κB pathway.
Caption: RvD5 promotes M2 macrophage polarization via the PLD2-S6K signaling pathway.
This compound's Effect on Neutrophil Chemotaxis
This protocol outlines a method to evaluate the inhibitory effect of RvD5 on neutrophil migration towards a chemoattractant, a key process in the inflammatory response.
Experimental Protocol: Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.
-
Chemotaxis Setup: Use a Boyden chamber or a similar transwell system with a 3-5 µm pore size membrane.
-
Chemoattractant: Add a chemoattractant, such as Interleukin-8 (IL-8) at a concentration of 10 nM, to the lower chamber. [4][5][6][7]4. RvD5 Treatment: Resuspend the isolated neutrophils in a suitable buffer and pre-incubate them with various concentrations of RvD5 (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 15 minutes at 37°C.
-
Cell Seeding: Add the pre-treated neutrophils to the upper chamber of the transwell.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence in a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each RvD5 concentration compared to the vehicle control.
Data Presentation: Inhibition of Neutrophil Chemotaxis by this compound
| Treatment | Chemoattractant (IL-8, 10 nM) | % Inhibition of Chemotaxis |
| Vehicle | + | 0% |
| RvD5 (1 nM) | + | Moderate Inhibition |
| RvD5 (10 nM) | + | Significant Inhibition |
| RvD5 (100 nM) | + | Strong Inhibition |
Note: This table shows the expected dose-dependent inhibitory effect of RvD5 on neutrophil chemotaxis.
This compound's Role in Endothelial Barrier Function
This protocol is designed to assess the ability of RvD5 to protect the endothelial barrier integrity from inflammatory stimuli that induce vascular permeability.
Experimental Protocol: Endothelial Cell Permeability Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or human microvascular endothelial cells (HMECs) on a transwell insert (0.4 µm pore size) coated with an extracellular matrix component like collagen or fibronectin until a confluent monolayer is formed.
-
Permeability Induction: Treat the endothelial monolayer with a permeability-inducing agent such as Vascular Endothelial Growth Factor (VEGF) at a concentration of 50 ng/mL. [8][9][10][11][12]3. RvD5 Treatment: Co-treat or pre-treat the endothelial cells with different concentrations of RvD5 (e.g., 10 nM, 100 nM) along with the permeability-inducing agent.
-
Permeability Measurement: Add a fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to the upper chamber.
-
Sample Collection: At different time points (e.g., 30, 60, 120 minutes), collect samples from the lower chamber.
-
Quantification: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the permeability coefficient or the percentage of reduction in dextran leakage in RvD5-treated wells compared to the wells treated with the permeability-inducing agent alone.
Data Presentation: Effect of this compound on VEGF-Induced Endothelial Permeability
| Treatment | FITC-Dextran Leakage (Fold Change) |
| Control | 1.0 |
| VEGF (50 ng/mL) | Increased (e.g., 2.5-fold) |
| VEGF + RvD5 (10 nM) | Reduced Leakage |
| VEGF + RvD5 (100 nM) | Significantly Reduced Leakage |
Note: This table illustrates the expected protective effect of RvD5 on endothelial barrier function.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Antibodies against the N-terminus of IL-8 receptor A inhibit neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sgross.bio.uci.edu [sgross.bio.uci.edu]
- 7. IL-8 induces neutrophil chemotaxis predominantly via type I IL-8 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Regulation of Vascular Endothelial Growth Factor-induced Microvascular Permeability Requires Rac and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro analysis of VEGF-mediated endothelial permeability and the potential therapeutic role of Anti-VEGF in severe dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory Effect of Phenolic Compounds on Vascular Endothelial Growth Factor-Induced Retinal Endothelial Permeability and Angiogenesis [pnfs.or.kr]
- 11. Vascular permeability factor/vascular endothelial growth factor, microvascular hyperpermeability, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: Analytical Standards for Resolvin D5 Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] As a potent anti-inflammatory and pro-resolving agent, RvD5 plays a crucial role in the resolution phase of inflammation by stimulating the phagocytosis of bacteria by macrophages and modulating key inflammatory pathways.[2][3] Its therapeutic potential is under investigation for a variety of inflammatory conditions. Accurate and reliable identification and quantification of RvD5 in biological matrices are critical for advancing this research.
These application notes provide detailed protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and sensitive analytical approach.[4] Additionally, a protocol for a common in vitro bioassay is included to confirm biological activity.
Quantitative Data Summary
Quantitative data for the identification and analysis of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid | [1] |
| CAS Number | 578008-43-2 | [1] |
| Molecular Formula | C₂₂H₃₂O₄ | [1] |
| Molecular Weight | 360.5 g/mol |[1] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | [5] |
| Precursor Ion [M-H]⁻ | m/z 359.5 | [1] |
| Example MRM Transitions | Quantifier: m/z 359.5 > [fragment 1]* Qualifier: m/z 359.5 > [fragment 2]* | [5][6] |
| Internal Standard | Deuterated standards (e.g., Resolvin D-series-d₅) are recommended | [6][7] |
| LC Column | C18 Reversed-Phase (e.g., Agilent Poroshell 150 x 4.6 mm, 2.7 µm) | [8] |
| Mobile Phase A | Water/Acetic Acid (99.99:0.01, v/v) | [8] |
| Mobile Phase B | Methanol (B129727)/Acetic Acid (99.99:0.01, v/v) | [8] |
| Flow Rate | 0.4 - 0.5 mL/min | [8] |
*Note: Optimal product ions for Multiple Reaction Monitoring (MRM) should be determined by direct infusion of a pure RvD5 standard. Common fragments for resolvins include loss of water (H₂O) and carbon dioxide (CO₂), and characteristic chain-cut ions resulting from alpha-cleavage near the hydroxyl groups.[5]
Table 3: Representative Concentrations of this compound in Biological Assays
| Assay Type | Concentration Range | Biological System | Reference |
|---|---|---|---|
| In Vitro Anti-Inflammatory | 20 - 40 µM | LPS-stimulated THP-1 monocytes | [2] |
| In Vitro T-Cell Differentiation | 1 - 100 nM | Mouse CD4⁺ T-cells | |
| In Vitro Osteoclastogenesis | 10 - 500 nM | Mouse bone marrow-derived macrophages |
| In Vivo Anti-Inflammatory | 0.1 - 10 ng/animal (i.p.)| LPS-induced endotoxemia in mice | |
Experimental Protocols & Methodologies
Protocol 1: Extraction of this compound from Biological Samples
This protocol describes a solid-phase extraction (SPE) method suitable for isolating RvD5 and other lipid mediators from biological matrices like plasma, cell culture supernatants, or tissue homogenates.[4]
Materials:
-
C18 SPE Cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid
-
Internal Standard (e.g., RvD2-d₅)
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, supernatant), add 2 mL of cold methanol containing the deuterated internal standard to precipitate proteins.
-
Incubation & Centrifugation: Vortex the mixture thoroughly and incubate at -20°C for 30 minutes to ensure complete protein precipitation. Centrifuge at 1500 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with water to bring the final methanol concentration to <15%.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and polar impurities.
-
Elution: Elute the lipid mediators with 1 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[4]
Diagram: Experimental Workflow for RvD5 Identification
Caption: Workflow for this compound analysis.
Protocol 2: Identification and Quantification of RvD5 by LC-MS/MS
This protocol provides a methodology for the analysis of RvD5 using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8]
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an ESI source
Procedure:
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample from Protocol 1 onto a C18 column.
-
Use a binary solvent gradient. For example, with Mobile Phase A (Water/0.01% Acetic Acid) and Mobile Phase B (Methanol/0.01% Acetic Acid), employ a gradient similar to the following at a flow rate of 0.5 mL/min:
-
0-2 min: 50% B
-
2-12 min: Ramp to 80% B
-
12-15 min: Ramp to 98% B
-
15-20 min: Hold at 98% B
-
20.1-25 min: Return to 50% B for re-equilibration.[8]
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ESI mode.
-
Set up an MRM method to monitor transitions for RvD5 and its deuterated internal standard.
-
Precursor Ion (Q1) for RvD5: m/z 359.5
-
Product Ions (Q3) for RvD5: Determine the most intense and specific product ions by infusing a pure standard. At least two transitions (a quantifier and a qualifier) should be monitored.[6]
-
Optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.
-
-
Data Analysis:
-
Identification: Confirm the identity of RvD5 by matching the retention time with that of a pure standard and ensuring the ratio of the qualifier ion to the quantifier ion is within an acceptable tolerance (e.g., ±20%) of the standard.[6]
-
Quantification: Calculate the concentration of RvD5 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the pure standard.
-
Protocol 3: In Vitro Anti-Inflammatory Activity Assay
This protocol is based on the observed effects of RvD5 on lipopolysaccharide (LPS)-stimulated THP-1 monocytes.[2]
Materials:
-
THP-1 human monocytic cells
-
RPMI 1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound standard
-
ELISA kits for human IL-6 and CCL5, or reagents for RT-qPCR
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C and 5% CO₂.
-
Cell Plating: Seed cells in a 24-well plate at a suitable density (e.g., 5 x 10⁵ cells/well).
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 20-40 µM) or vehicle control (ethanol) for 1 hour.[2]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for protein analysis, 6 hours for mRNA analysis).[2]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for protein analysis. Centrifuge to remove cell debris and store at -80°C.
-
Cell Lysate: Lyse the remaining cells to extract total RNA for gene expression analysis.
-
-
Quantification of Inflammatory Mediators:
-
Protein Level: Measure the concentration of IL-6 and CCL5 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
mRNA Level: Perform reverse transcription followed by quantitative PCR (RT-qPCR) on the extracted RNA to measure the relative expression of IL6 and CCL5 genes. Normalize expression to a housekeeping gene like GAPDH.[2]
-
-
Data Analysis: Compare the levels of IL-6 and CCL5 in RvD5-treated, LPS-stimulated cells to those stimulated with LPS alone to determine the inhibitory effect of RvD5.
Diagram: this compound Signaling Pathway
Caption: RvD5 inhibits LPS-induced inflammation.[2]
References
- 1. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sfrbm.org [sfrbm.org]
- 5. forensicrti.org [forensicrti.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples [frontiersin.org]
- 8. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5: Modulating Immune Cell Function for Therapeutic Insight
Application Notes and Protocols for Flow Cytometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a crucial role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Unlike anti-inflammatory agents that block the initial inflammatory response, resolvins orchestrate the termination of inflammation, promoting the clearance of inflammatory cells and debris, and facilitating tissue repair. This document provides detailed protocols and application notes for the analysis of immune cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis. The provided methodologies will enable researchers to investigate the effects of RvD5 on key immune cell functions, including macrophage polarization, T-cell differentiation, and apoptosis.
Key Applications of this compound in Immune Modulation
This compound has been shown to exert potent immunomodulatory effects on various immune cell populations. Understanding these effects is crucial for the development of novel therapeutics for a range of inflammatory disorders.
-
Macrophage Polarization: RvD5 can influence the differentiation of macrophages, key orchestrators of the immune response, shifting them from a pro-inflammatory M1 phenotype towards a pro-resolving M2 phenotype. M2 macrophages are involved in the clearance of apoptotic cells (efferocytosis) and tissue remodeling.
-
T-Cell Differentiation: RvD5 can modulate the balance of T helper (Th) cell subsets. Specifically, it has been shown to suppress the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of regulatory T cells (Tregs), which are critical for maintaining immune tolerance.[1][2]
-
Neutrophil Function: While not the primary focus of this document, it is worth noting that resolvins can also impact neutrophil functions such as chemotaxis and phagocytosis.
Quantitative Analysis of this compound Effects
The following tables summarize the quantitative effects of this compound on macrophage polarization and T-cell differentiation as determined by flow cytometry.
Table 1: Effect of this compound on Macrophage Polarization
| Cell Type | Treatment | Marker | Change | Reference |
| Human M1 Macrophages | This compound (10 nM) | CD206 (M2 marker) | Increased Expression | [3] |
| Human M2 Macrophages | Pathogenic E. coli | This compound Production | 462 pg/5 x 10^6 cells | [4] |
Table 2: Effect of this compound on T-Cell Differentiation
| Cell Type | Treatment | Cell Subset | Change in Population (%) | Reference |
| Murine CD4+ T cells | This compound (1-100 nM) under Th17-polarizing conditions | Rorγt+ Th17 cells | Significant Decrease | [1][2] |
| Murine CD4+ T cells | This compound (1-100 nM) under Th17-polarizing conditions | Foxp3+ Treg cells | Significant Increase | [1][2] |
| Murine CD4+ T cells | This compound | Proliferating T cells | Significant Decrease | [1][2] |
Signaling Pathways of this compound
This compound exerts its biological functions by binding to specific G-protein coupled receptors (GPCRs) on the surface of immune cells. The primary receptor for RvD5 is GPR32.[5][6] Activation of this receptor initiates downstream signaling cascades that ultimately modulate gene expression and cellular function.
Caption: this compound binds to the GPR32 receptor, initiating pro-resolving intracellular signaling.
Experimental Protocols
Detailed protocols for cell culture, this compound treatment, and subsequent flow cytometry analysis are provided below.
Protocol 1: Macrophage Polarization Assay
This protocol describes the in vitro polarization of human monocyte-derived macrophages (MDMs) and their treatment with this compound for flow cytometric analysis of M1/M2 markers.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against: CD68, CD80, CD86 (M1 markers), CD163, CD206 (M2 markers)
Procedure:
-
Monocyte Isolation and Differentiation:
-
Isolate monocytes from PBMCs using magnetic-activated cell sorting (MACS) or plastic adherence.
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS and M-CSF (for M2 polarization) or GM-CSF (for M1 polarization) for 6 days to generate MDMs.
-
-
Macrophage Polarization:
-
For M1 polarization, treat GM-CSF-differentiated MDMs with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 48 hours.
-
For M2 polarization, treat M-CSF-differentiated MDMs with IL-4 (20 ng/mL) for 48 hours.
-
-
This compound Treatment:
-
During the last 24 hours of polarization, add this compound (e.g., 10 nM) or vehicle control to the cell culture medium.
-
-
Cell Staining and Flow Cytometry:
-
Harvest the MDMs and wash with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the M1 and M2 markers for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the CD68+ macrophage population to assess the expression of M1 and M2 markers.
-
Caption: Workflow for analyzing the effect of this compound on macrophage polarization.
Protocol 2: T-Cell Differentiation Assay
This protocol details the in vitro differentiation of murine CD4+ T cells and their treatment with this compound to assess the balance of Th17 and Treg populations by flow cytometry.
Materials:
-
Spleen and lymph nodes from mice
-
CD4+ T cell isolation kit
-
Anti-CD3 and anti-CD28 antibodies
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6)
-
This compound
-
FACS buffer
-
Fluorochrome-conjugated antibodies against: CD4, Foxp3, Rorγt
-
Fixation/Permeabilization buffer (for intracellular staining)
Procedure:
-
CD4+ T Cell Isolation:
-
Isolate CD4+ T cells from murine spleen and lymph nodes using a negative selection kit.
-
-
T-Cell Activation and Differentiation:
-
Culture the isolated CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
-
Add Th17 polarizing cytokines to the culture medium.
-
-
This compound Treatment:
-
Add this compound (e.g., 1-100 nM) or vehicle control to the culture medium at the initiation of culture and replenish daily.
-
-
Cell Staining and Flow Cytometry:
-
After 3-5 days of culture, harvest the T cells and wash with FACS buffer.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells using a dedicated kit for intracellular staining.
-
Stain for the intracellular transcription factors Foxp3 (Treg) and Rorγt (Th17).
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data, gating on the CD4+ population to determine the percentage of Foxp3+ and Rorγt+ cells.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol describes a method to assess the effect of this compound on immune cell apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Immune cells of interest (e.g., neutrophils, macrophages)
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
FACS tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture the immune cells in appropriate medium.
-
Treat the cells with this compound at the desired concentration and for the desired time period. Include appropriate positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
-
Cell Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Four populations can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
The protocols and data presented in this application note provide a framework for investigating the immunomodulatory properties of this compound. By utilizing flow cytometry, researchers can gain valuable insights into how this specialized pro-resolving mediator influences key immune cell functions. This knowledge is essential for the development of novel therapeutic strategies that harness the body's own resolution pathways to treat a wide range of inflammatory diseases.
References
- 1. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human macrophages differentially produce specific resolvin or leukotriene signals that depend on bacterial pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ricerca.unich.it [ricerca.unich.it]
Application Notes and Protocols for Immunohistochemical Staining of GPR32 in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction to GPR32
G Protein-Coupled Receptor 32 (GPR32), also known as the Resolvin D1 receptor (RvD1/DRV1), is a member of the rhodopsin-like subfamily of GPCRs. It has been identified as a key receptor for specialized pro-resolving mediators (SPMs), particularly Resolvin D1 (RvD1) and Aspirin-Triggered Resolvin D1 (AT-RvD1), which are metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA).[1] GPR32 is implicated in the resolution of inflammation, making it a promising therapeutic target for a variety of inflammatory diseases, cardiovascular conditions, and autoimmune disorders.[1] Activation of GPR32 has been shown to promote the clearance of apoptotic cells, reduce inflammation, and facilitate tissue repair.[1]
GPR32 is expressed in a range of human tissues, with notable presence in immune cells such as neutrophils, monocytes, and macrophages, as well as in vascular endothelial cells and various peripheral tissues.[1] Understanding the tissue distribution and cellular localization of GPR32 is crucial for elucidating its physiological roles and for the development of targeted therapeutics. Immunohistochemistry (IHC) is a powerful technique to visualize GPR32 protein expression within the morphological context of tissues.
Quantitative Data on GPR32 Expression
Quantitative data on the protein expression of GPR32 across a wide range of normal human tissues is limited. The Human Protein Atlas, a comprehensive resource for protein expression, notes that a reliable estimation of the GPR32 protein expression profile could not be performed based on available data.[2][3] However, some studies have provided quantitative data on GPR32 mRNA expression in specific contexts.
| Tissue | Condition | Analyte | Expression Level | Fold Change | p-value | Reference |
| Human Carotid Artery | Non-Atherosclerotic (Control) | GPR32 mRNA | Median Arbitrary Units | N/A | <0.01 | [4] |
| Human Carotid Artery | Atherosclerotic | GPR32 mRNA | Significantly Lower vs. Control | N/A | <0.01 | [4] |
Note: This table highlights the differential expression of GPR32 mRNA in a disease state. Further research is required to establish a comprehensive quantitative profile of GPR32 protein expression in a broad spectrum of healthy human tissues.
GPR32 Signaling Pathway
Activation of GPR32 by its ligands, such as Resolvin D1 (RvD1), initiates a signaling cascade that contributes to the resolution of inflammation. Key downstream effects include the phosphorylation of ERK1/2 and the enhancement of macrophage phagocytosis.
Caption: GPR32 signaling cascade initiated by Resolvin D1.
Experimental Workflow for GPR32 Immunohistochemistry
The following diagram outlines the key steps for performing immunohistochemical staining for GPR32 on formalin-fixed, paraffin-embedded (FFPE) tissues.
Caption: Immunohistochemistry workflow for GPR32 detection.
Detailed Experimental Protocol for GPR32 Immunohistochemistry on FFPE Tissues
This protocol provides a general guideline for the immunohistochemical staining of GPR32 in formalin-fixed, paraffin-embedded (FFPE) human tissues. Optimization may be required for specific tissues and antibodies.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the species of the secondary antibody)
-
Primary antibody: Rabbit anti-human GPR32 polyclonal antibody (A recommended starting dilution is 1:100)[5]
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) counterstain
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) two times for 5 minutes each.
-
Immerse slides in 100% ethanol two times for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval solution to 95-100°C in a water bath, steamer, or microwave.
-
Immerse slides in the preheated solution and incubate for 20-30 minutes.[5]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS or TBS.
-
-
Blocking:
-
To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature.
-
Rinse slides with PBS or TBS.
-
To block non-specific binding, incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GPR32 antibody in a suitable antibody diluent to the desired concentration (e.g., 1:100).
-
Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS or TBS three times for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides with PBS or TBS three times for 5 minutes each.
-
Apply the ABC reagent and incubate for 30 minutes at room temperature.[5]
-
Rinse slides with PBS or TBS three times for 5 minutes each.
-
Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.[5]
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol) and clear in xylene (or substitute).
-
Mount a coverslip using a permanent mounting medium.
-
Interpretation of Results:
-
Positive Staining: A brown precipitate indicates the presence of GPR32 protein.
-
Localization: Note the subcellular localization of the staining (e.g., membrane, cytoplasm).
-
Negative Control: A negative control slide (omitting the primary antibody) should be included to assess non-specific staining of the secondary antibody and detection system.
-
Positive Control: A tissue known to express GPR32 (e.g., small intestine, tonsil) should be included to validate the staining procedure.[1]
Disclaimer: This protocol is a general guideline. Researchers should consult the specific datasheet for the primary antibody used and optimize the protocol for their specific experimental conditions.
References
- 1. 7tmantibodies.com [7tmantibodies.com]
- 2. GPR32 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. GPR32 protein expression summary - The Human Protein Atlas [v23.proteinatlas.org]
- 4. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu.7tmantibodies.com [eu.7tmantibodies.com]
Application Note: Gene Expression Analysis of Resolvin D5-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resolvin D5 (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] As a member of the resolvin family, RvD5 plays a critical role in the active resolution of inflammation, a process distinct from passive decay.[3][4] Unlike traditional anti-inflammatory agents that primarily block pro-inflammatory signals, SPMs like RvD5 orchestrate a return to homeostasis by enhancing the clearance of cellular debris and microbes, inhibiting further leukocyte infiltration, and counter-regulating the production of pro-inflammatory mediators.[3][5]
This application note provides a comprehensive guide to analyzing global gene expression changes in cells treated with this compound, using RNA sequencing (RNA-Seq). Understanding the transcriptomic signature induced by RvD5 can unveil novel therapeutic targets, identify biomarkers for inflammatory resolution, and provide deeper insights into its mechanism of action for drug development programs.
Mechanism of Action: Key Signaling Pathways
This compound exerts its pro-resolving and anti-inflammatory effects by engaging specific cell surface receptors and modulating downstream signaling cascades. One of the primary receptors for RvD5 is the G-protein coupled receptor 32 (GPR32), also known as DRV1.[6][7][8]
In inflammatory contexts, such as in lipopolysaccharide (LPS)-stimulated monocytes, RvD5 treatment has been shown to significantly inhibit the production of pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6) and CCL5.[1][2] This effect is mediated through the inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, which in turn prevents the nuclear translocation of the NF-κB subunits p65 and p50.[1][9][10] By blocking NF-κB's access to the nucleus, RvD5 effectively downregulates the transcription of numerous inflammation-related genes.[1][3]
Figure 1: this compound signaling cascade inhibiting pro-inflammatory gene expression.
Experimental Design and Workflow
A typical experiment to assess the transcriptomic effects of this compound involves cell culture, treatment with RvD5 (often in the presence of an inflammatory stimulus), followed by RNA extraction, sequencing, and bioinformatic analysis.
Figure 2: High-level workflow for gene expression analysis of RvD5-treated cells.
Detailed Protocols
Protocol 1: Cell Culture and Treatment
This protocol is an example using the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation (Optional): To differentiate THP-1 monocytes into macrophages, treat cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace the media with fresh, PMA-free media and rest the cells for 24 hours.
-
Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., at concentrations of 1-100 nM) or vehicle control (e.g., ethanol, final concentration <0.05%) for 1 hour.[1]
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS) at 1 µg/mL, to the appropriate wells.[1]
-
Incubation: Incubate the cells for a designated time period (e.g., 4-24 hours) to allow for transcriptional changes.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA isolation kit).
Protocol 2: RNA Isolation and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol-chloroform extraction, following the manufacturer’s instructions.[11][12] Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quality Control (QC):
-
Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 7 is recommended for RNA-Seq library preparation.[13]
-
Protocol 3: RNA-Seq Library Preparation
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from 100-500 ng of total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.[13]
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods. Prime the fragments with random hexamers.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to ensure strand-specificity.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters, which include index sequences for multiplexing, to the cDNA fragments.
-
Enrichment: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.
-
Library QC: Validate the final library's size distribution and concentration using a Bioanalyzer and qPCR.
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
The analysis of RNA-Seq data involves several computational steps to process raw sequencing reads and identify differentially expressed genes.[14][15][16]
Figure 3: Standard bioinformatic pipeline for RNA-Seq differential expression analysis.
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.[14]
-
Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.[14]
-
Alignment: Align the cleaned reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.[14][17]
-
Quantification: Count the number of reads mapping to each gene to generate a count matrix. Tools like featureCounts or Salmon can be used.[14][18]
-
Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR in R to compare gene counts between different conditions (e.g., LPS vs. LPS + RvD5).[19][20] These tools normalize the data and perform statistical tests to identify genes with significant expression changes.
-
Functional Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes (DEGs) to identify biological processes and signaling pathways modulated by RvD5.
Data Presentation and Interpretation
Results from the DGE analysis should be summarized in a clear, tabular format. A standard results table includes the gene identifier, log2 fold change, p-value, and an adjusted p-value (to correct for multiple testing).
Table 1: Example of Differentially Expressed Genes in LPS-Stimulated Macrophages Treated with RvD5
| Gene Symbol | log2FoldChange | p-value | padj (FDR) | Description |
| IL6 | -2.58 | 1.2e-50 | 3.5e-46 | Interleukin 6[1][2] |
| CCL5 | -2.15 | 4.5e-42 | 8.1e-38 | C-C Motif Chemokine Ligand 5[1][2] |
| TNF | -1.99 | 7.8e-35 | 9.2e-31 | Tumor Necrosis Factor[3] |
| PTGS2 (COX-2) | -1.85 | 2.1e-29 | 1.5e-25 | Prostaglandin-Endoperoxide Synthase 2[21] |
| PLD2 | 1.50 | 6.3e-15 | 2.0e-12 | Phospholipase D2[22] |
| SIRT6 | 1.35 | 9.9e-12 | 1.8e-09 | Sirtuin 6[23] |
| NFKBIA | 1.20 | 3.4e-10 | 4.7e-08 | NF-kappa-B Inhibitor Alpha |
Note: Data are hypothetical and for illustrative purposes, but reflect expected trends from the literature.
Table 2: Example of qPCR Validation of Key Target Genes
| Gene | Treatment Group | Normalized Expression (Relative to Housekeeping Gene) | Fold Change (vs. LPS) |
| IL6 | Control | 1.05 ± 0.15 | - |
| LPS | 150.2 ± 12.5 | - | |
| LPS + RvD5 (40 µM) | 35.5 ± 4.1[1] | -4.23 | |
| CCL5 | Control | 0.98 ± 0.11 | - |
| LPS | 85.7 ± 9.2 | - | |
| LPS + RvD5 (40 µM) | 22.1 ± 3.5[1] | -3.88 |
Note: Data adapted from trends observed in literature.[1] qPCR is a crucial step to validate key findings from the RNA-Seq data.
Interpretation: A negative log2FoldChange indicates downregulation, while a positive value indicates upregulation. In this example, RvD5 significantly downregulates key pro-inflammatory genes (IL6, CCL5, TNF, PTGS2) in the presence of an inflammatory stimulus, consistent with its known anti-inflammatory and pro-resolving functions.[1][3][21] Concurrently, it may upregulate genes involved in resolution pathways, such as PLD2 and SIRT6.[22][23] These findings can be further explored through pathway analysis to build a comprehensive picture of RvD5's cellular impact.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 10. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
- 11. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. blog.genewiz.com [blog.genewiz.com]
- 15. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 16. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GitHub - CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data [github.com]
- 19. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Expression Analysis Pipeline - Docs [docs.flow.bio]
- 21. pubs.acs.org [pubs.acs.org]
- 22. biorxiv.org [biorxiv.org]
- 23. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolvin D5 In Vitro Stability and Degradation: A Technical Support Center
Welcome to the technical support center for Resolvin D5 (RvD5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of RvD5 in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the integrity and successful application of RvD5 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
A1: For long-term stability, this compound stock solutions, typically dissolved in ethanol (B145695), should be stored at -80°C. Under these conditions, RvD5 is stable for at least one year[1].
Q2: How stable is this compound in aqueous solutions like PBS or cell culture media at working concentrations?
A2: While specific half-life data in various cell culture media at 37°C is not extensively published, experimental evidence from multiple studies suggests that RvD5 retains its biological activity in in vitro assays for durations ranging from several hours to 24 hours[2]. For longer-term experiments, daily supplementation of RvD5 to the cell culture medium is a common practice to maintain its effective concentration[3][4]. The solubility of RvD5 in PBS (pH 7.2) is approximately 0.5 mg/mL[1].
Q3: What are the primary pathways of this compound degradation in vitro?
A3: this compound degradation in vitro can occur through both enzymatic and non-enzymatic pathways.
-
Enzymatic Degradation: One potential pathway for enzymatic inactivation is through oxidation by dehydrogenases. For instance, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is known to metabolize and inactivate other pro-resolving mediators like Resolvin E1 by oxidizing a key hydroxyl group, and it can also act on hydroxylated docosahexaenoic acid (DHA) metabolites[5]. While direct studies on RvD5 metabolism by 15-PGDH are limited, it represents a plausible route for its inactivation in cell types expressing this enzyme.
-
Non-enzymatic Degradation: As a polyunsaturated fatty acid derivative, RvD5 is susceptible to non-enzymatic degradation through oxidation[6]. The multiple double bonds in its structure are prone to attack by reactive oxygen species (ROS), which can be present in cell culture environments. This can lead to the formation of various oxidation products, potentially altering its biological activity. Isomerization of the double bonds is another potential non-enzymatic degradation pathway.
Q4: I am not seeing the expected biological effect with this compound in my cell-based assay. What could be the issue?
A4: Several factors could contribute to a lack of biological activity. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common reasons include improper storage and handling, degradation of the compound in the experimental setup, and cell-specific metabolic activity.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological activity of RvD5 | Degradation of stock solution: Improper storage temperature or frequent freeze-thaw cycles. | - Ensure stock solution is stored at -80°C in a tightly sealed vial. - Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. - Protect the stock solution from light. |
| Degradation of working solution: Instability in aqueous buffer or cell culture medium at 37°C. | - Prepare fresh working solutions for each experiment from a frozen stock. - Minimize the time the working solution is kept at room temperature or 37°C before being added to the cells. - For long-term experiments (>24 hours), consider replenishing RvD5 in the culture medium daily[3][4]. | |
| Non-enzymatic degradation: Oxidation or isomerization due to exposure to air or light. | - Use deoxygenated buffers for preparing working solutions if possible. - Minimize exposure of the compound to light during handling and incubation. - Consider the use of antioxidants in your experimental setup if compatible with your assay. | |
| Enzymatic degradation by cells: Cells may express enzymes that metabolize and inactivate RvD5. | - Research the metabolic pathways of your specific cell line. If your cells express high levels of enzymes like 15-PGDH, the effective concentration of RvD5 may decrease over time. - Consider a time-course experiment to assess the duration of RvD5 activity in your specific cell model. | |
| High variability between replicate experiments | Inconsistent preparation of working solutions: Pipetting errors or incomplete solubilization. | - Ensure accurate dilution of the stock solution. - Gently vortex the working solution to ensure homogeneity before adding to the assay. |
| Differences in cell culture conditions: Variations in cell density, passage number, or serum concentration. | - Standardize your cell culture protocols. Use cells within a consistent passage number range. - Be aware that components in fetal bovine serum (FBS) can bind to lipid mediators and affect their availability and stability. | |
| Unexpected or off-target effects | Formation of degradation products with biological activity: Oxidation or isomerization of RvD5 may lead to molecules with different activities. | - If you suspect degradation, it is advisable to perform a quality control check of your RvD5 stock. This can be done using LC-MS/MS to verify the integrity of the compound. - Always handle the compound with care to minimize degradation. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Working Solutions
-
Reconstitution of Lyophilized Powder: If RvD5 is received as a lyophilized powder, reconstitute it in a high-purity organic solvent such as ethanol to a stock concentration of, for example, 100 µg/mL.
-
Aliquoting and Storage: Immediately aliquot the stock solution into small, single-use volumes in amber glass or polypropylene (B1209903) vials. Store the aliquots at -80°C.
-
Preparation of Working Solution:
-
On the day of the experiment, remove one aliquot of the stock solution from the -80°C freezer and allow it to equilibrate to room temperature.
-
Dilute the stock solution to the desired final concentration in your cell culture medium or buffer (e.g., PBS). It is recommended to perform serial dilutions.
-
To aid in solubility in aqueous solutions, it is important to first dilute the ethanol stock into a small volume of the aqueous buffer and mix well before adding it to the final volume. The final concentration of ethanol in the cell culture should be kept low (typically <0.1%) to avoid solvent effects.
-
-
Use in Experiments: Add the freshly prepared working solution to your cells immediately.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework to determine the stability of RvD5 in your specific experimental conditions.
-
Preparation of RvD5-spiked Medium:
-
Prepare a working solution of RvD5 in your cell culture medium (e.g., RPMI-1640 + 10% FBS) at the final concentration used in your experiments.
-
Prepare a control medium without RvD5.
-
-
Incubation:
-
Aliquot the RvD5-spiked medium and the control medium into sterile tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the RvD5-spiked medium and the control medium.
-
Immediately add a deuterated internal standard for RvD5 to each sample to correct for extraction efficiency.
-
Store the samples at -80°C until analysis.
-
-
Sample Extraction:
-
Perform a solid-phase extraction (SPE) to extract the lipid mediators from the medium. C18 cartridges are commonly used for this purpose.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of RvD5 at each time point.
-
The degradation of RvD5 can then be plotted over time to determine its stability and estimate its half-life under your specific experimental conditions.
-
Visualizations
Caption: A troubleshooting workflow for diagnosing issues in this compound in vitro experiments.
Caption: Potential enzymatic and non-enzymatic degradation pathways of this compound in vitro.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Proper storage and handling of Resolvin D5 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Resolvin D5 (RvD5) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of your RvD5 in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound solution upon arrival?
A1: Upon receipt, your this compound solution should be stored at -80°C.[1][2] This temperature is critical for maintaining its stability for at least one year.[1][2] The product is typically shipped on dry ice to maintain this temperature during transit.
Q2: What is the recommended solvent for this compound?
A2: this compound is commonly supplied as a solution in ethanol (B145695).[1][3] It is also soluble in other organic solvents such as dimethylformamide (DMF).[1] For aqueous buffers like phosphate-buffered saline (PBS, pH 7.2), the solubility is significantly lower.[1]
Q3: How do I prepare aqueous working solutions from the ethanol stock?
A3: To prepare an aqueous working solution, it is recommended to make an intermediate dilution in a solvent like DMSO or ethanol before further dilution into your aqueous experimental medium. To change the solvent, you can gently evaporate the ethanol under a stream of nitrogen and then immediately add the solvent of your choice.[3] Direct dilution of the ethanol stock into aqueous buffer may cause precipitation of the lipid.
Q4: What is the stability of this compound in different solvents and at different temperatures?
Q5: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A5: The effective concentration of this compound can vary significantly depending on the experimental model.
-
In vitro : For cell-based assays, such as with THP-1 cells, concentrations in the range of 20-40 μM have been used to observe anti-inflammatory effects.[4] In other cell-based experiments, concentrations as low as 0.001 to 10 nM have been utilized.[5]
-
In vivo : In animal models, such as mice, dosages can range from 0.1 to 10 ng per animal administered intraperitoneally (i.p.).[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or no biological activity | Improper storage leading to degradation. | Ensure the stock solution has been consistently stored at -80°C. Avoid multiple freeze-thaw cycles. Aliquot the stock solution upon first use. |
| Incorrect dilution or dosage. | Verify your calculations for working solution concentrations. For in vivo studies, ensure the correct dose per animal weight is administered. | |
| Incompatibility with experimental medium. | When preparing aqueous solutions, ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) is compatible with your cell line or animal model and does not exceed a cytotoxic level (typically <0.1%). | |
| Precipitation observed in the working solution | Poor solubility in the aqueous buffer. | Prepare fresh dilutions. Consider using a carrier protein like bovine serum albumin (BSA) in your final dilution buffer to improve solubility and stability. |
| The concentration of the working solution is too high. | Try preparing a more dilute working solution. Refer to the solubility data in the table below. | |
| Inconsistent results between experiments | Variability in solution preparation. | Standardize your protocol for preparing working solutions. Prepare a fresh working solution for each experiment from a single-use aliquot of the stock solution. |
| Degradation of working solutions. | Do not store diluted working solutions for extended periods, even at 4°C. Prepare them fresh immediately before use. |
Quantitative Data Summary
This compound Solubility
| Solvent | Approximate Solubility | Reference |
| Ethanol | 50 mg/mL | [1] |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| PBS (pH 7.2) | 0.5 mg/mL | [1] |
This compound Stability
| Storage Condition | Solvent | Stability | Reference |
| -80°C | Ethanol | ≥ 1 year | [1] |
| -20°C | Ethanol | ≥ 2 years | [3][8][9] |
Experimental Protocols
Detailed Methodology: In Vitro Anti-Inflammatory Assay in LPS-Stimulated THP-1 Cells
This protocol is adapted from a study investigating the effects of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated THP-1 cells.[4]
1. Cell Culture and Plating:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
- Seed THP-1 cells at a density of 1 x 10^5 cells/well into 96-well plates.[4]
2. Preparation of this compound Working Solutions:
- Thaw the this compound ethanol stock solution on ice.
- Prepare a fresh series of dilutions of this compound in the appropriate cell culture medium to achieve final concentrations ranging from 20 to 40 μM.[4] The final ethanol concentration in the culture medium should be kept constant across all treatments and controls.
3. Treatment and Stimulation:
- Pre-treat the THP-1 cells with the prepared this compound working solutions for 1 hour.[4]
- Following the pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[4]
- Include appropriate controls: a vehicle control (medium with the same final concentration of ethanol) and an LPS-only control.
4. Analysis of Inflammatory Mediators:
- After the 24-hour incubation, collect the cell culture supernatants.
- Measure the levels of pro-inflammatory cytokines such as IL-6 and CCL5 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions.[4]
- Alternatively, extract total RNA from the cells to analyze the mRNA expression levels of IL-6 and CCL5 using RT-qPCR.[4]
Visualizations
Signaling Pathway
Caption: this compound inhibits the LPS-induced inflammatory response by downregulating the ERK-NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound in a cell-based assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Low Biological Availability of Resolvin D5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low biological availability of Resolvin D5 (RvD5) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its biological availability a concern?
A1: this compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in the resolution of inflammation by promoting the clearance of inflammatory debris and reducing pro-inflammatory cytokine production.[2][3][4] However, its therapeutic potential is often limited by low biological availability, primarily due to its rapid metabolism and chemical instability.[5][6]
Q2: What are the primary mechanisms that contribute to the low bioavailability of this compound?
A2: The low bioavailability of RvD5 is attributed to several factors:
-
Rapid Metabolism: RvD5 undergoes rapid phase II metabolism, primarily through glucuronidation by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) in the liver, leading to its inactivation and clearance.[5]
-
Chemical Instability: As a lipid mediator with a specific stereochemistry, RvD5 is susceptible to oxidation and degradation under various experimental conditions, reducing its in vivo half-life.[7][8]
-
Poor Solubility: While soluble in ethanol, its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited, which can affect its administration and distribution in biological systems.[1]
Q3: What are the most promising strategies to overcome the low bioavailability of this compound?
A3: Several formulation strategies are being explored to enhance the bioavailability of RvD5:
-
Liposomal Formulations: Encapsulating RvD5 in liposomes can protect it from rapid degradation, improve its stability, and provide sustained release.[7][8][9]
-
Nanoparticle-Based Delivery Systems: Polymeric nanoparticles can also be used to encapsulate RvD5, enhancing its solubility, stability, and targeted delivery.[10][11][12][13]
-
Prodrugs and Chemical Analogues: Synthesizing more stable analogues or prodrugs of RvD5 is another approach to improve its pharmacokinetic profile.[14][15]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Degradation during storage or handling | This compound is typically stored at -80°C in an organic solvent like ethanol.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in an appropriate buffer immediately before use. |
| Inappropriate solvent | The final concentration of the organic solvent (e.g., ethanol) in the cell culture medium should be minimized to avoid solvent-induced cytotoxicity. A vehicle control with the same solvent concentration should always be included. |
| Cell line responsiveness | Confirm that the cell line used expresses the receptors for RvD5 (e.g., GPR32/DRV1).[2] Test a range of RvD5 concentrations to determine the optimal dose for your specific cell type and assay. |
| Assay interference | Some assay components may interfere with the activity of RvD5. Ensure that the assay conditions are compatible with lipid mediators. |
Issue 2: Poor Efficacy of this compound in In Vivo Models
| Possible Cause | Troubleshooting Step |
| Rapid in vivo clearance | Due to rapid metabolism, the half-life of free RvD5 is short. Consider using a formulation that provides sustained release, such as liposomal RvD5.[7][8] |
| Route of administration | The route of administration can significantly impact bioavailability. Intravenous or intraperitoneal injections may lead to higher systemic exposure compared to oral administration. |
| Dosage and timing | The therapeutic window for RvD5 may be narrow. Optimize the dose and frequency of administration based on the specific animal model and disease state. |
| Formulation stability | If using a delivery system, ensure its stability in vivo. Characterize the release kinetics of RvD5 from the formulation under physiological conditions. |
Quantitative Data on Formulation Efficacy
The following table summarizes the pharmacokinetic parameters of different this compound formulations from preclinical studies.
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Free RvD5 | Mouse | ~5 | 0.5 | ~15 | Fictional Data for Illustration |
| Liposomal RvD5 | Mouse | ~25 | 4 | ~250 | Fictional Data for Illustration |
| PLGA-Nanoparticle RvD5 | Rat | ~40 | 6 | ~480 | Fictional Data for Illustration |
Note: The data in this table is illustrative and intended to demonstrate the potential improvements in pharmacokinetic profiles with advanced formulations. Actual values will vary depending on the specific formulation, animal model, and analytical methods used.
Key Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
This protocol describes the preparation of RvD5-loaded liposomes using the thin-film hydration method.[8]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
Cholesterol
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve DPPC, DSPE-PEG, and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a PBS solution containing RvD5 by vortexing or sonication.
-
To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes with a defined pore size.
-
Remove any unencapsulated RvD5 by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity of this compound
This protocol outlines a general procedure to assess the anti-inflammatory effects of RvD5 on lipopolysaccharide (LPS)-stimulated macrophages.[6][16]
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound (and/or formulated RvD5)
-
Cell culture medium (e.g., RPMI-1640)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48 hours.
-
Pre-treat the differentiated macrophages with various concentrations of RvD5 (or its formulation) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentrations of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using ELISA.
-
A significant reduction in cytokine levels in the RvD5-treated groups compared to the LPS-only control indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways modulated by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound signaling via the ERK-NF-κB pathway.
Caption: this compound's role in the SIRT6/autophagy pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resolvins D5 and D1 undergo phase II metabolism by uridine 5'-diphospho-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1-loaded Liposomal Nanocarriers for the Treatment of Osteoarthritis [etd.iisc.ac.in]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases [frontiersin.org]
- 14. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. The chemically stable analogue of resolvin D1 ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
Troubleshooting Resolvin D5 bioassay variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Resolvin D5 (RvD5) bioassays. Variability in experimental results can arise from multiple factors, including reagent handling, protocol execution, and the inherent biological complexity of the systems being studied. This resource is designed to help you identify and address common sources of variability to ensure robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for this compound?
A1: this compound is a lipid mediator that can be sensitive to degradation. For long-term storage, it should be kept at -80°C in a solution, typically ethanol (B145695), and is stable for at least one year. Before use in a bioassay, the ethanol solvent should be evaporated under a gentle stream of nitrogen, and the RvD5 should be reconstituted in an appropriate assay buffer, such as DMSO or PBS. It is critical to avoid repeated freeze-thaw cycles.
Q2: My experimental results are highly variable between replicates. What are the common causes?
A2: Variability in RvD5 bioassays can stem from several sources:
-
Pipetting Inconsistency: Small volumes of viscous solutions can be challenging to pipette accurately. Ensure pipettes are calibrated and use reverse pipetting techniques for viscous liquids.
-
Cell Plating Density: Inconsistent cell numbers across wells can lead to significant differences in response. Always verify cell density and viability before plating.
-
Reagent Preparation: Improperly mixed or equilibrated reagents can cause well-to-well variability. Ensure all reagents, including RvD5 dilutions, are thoroughly mixed and brought to the correct temperature before addition.
-
Lipid Adsorption: As a lipid, RvD5 can adsorb to plastic surfaces. To minimize this, use low-adhesion polypropylene (B1209903) labware and siliconized pipette tips.
Q3: I am not observing the expected biological effect of this compound in my cell-based assay. What should I check?
A3: If RvD5 is not showing activity, consider the following:
-
Reagent Integrity: Verify that the RvD5 has been stored correctly and has not expired. If possible, test its activity in a well-established, simple assay.
-
Cell Responsiveness: Ensure the cell line you are using expresses the appropriate receptors for RvD5, such as GPR32.[1][2] The health and passage number of cells can also impact their responsiveness.[3]
-
Assay Conditions: The concentration of RvD5 and the incubation time are critical. Optimize these parameters for your specific cell type and endpoint. In some studies, RvD5 is used at nanomolar concentrations for phagocytosis assays and micromolar concentrations for anti-inflammatory signaling assays.[3][4]
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in your cell culture medium is not toxic to the cells and does not interfere with the assay.
Q4: How does this compound exert its biological effects?
A4: this compound is a specialized pro-resolving mediator that signals through G protein-coupled receptors (GPCRs), such as GPR32.[1][2] Its binding can trigger several downstream pathways to promote the resolution of inflammation. For example, in human monocytic THP-1 cells, RvD5 has been shown to inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of ERK and the subsequent nuclear translocation of NF-κB subunits p50 and p65.[3][5] This leads to a downregulation in the production of pro-inflammatory cytokines like IL-6 and CCL5.[3][5] Additionally, RvD5 can activate phospholipase D (PLD), which is involved in modulating phagocyte functions like efferocytosis.[4]
Experimental Protocols & Key Parameters
Below are detailed methodologies for common bioassays used to assess this compound activity.
Protocol 1: Inhibition of LPS-Induced IL-6 Production in THP-1 Cells (ELISA)
This assay measures the ability of RvD5 to inhibit the production of the pro-inflammatory cytokine IL-6 from human monocytic THP-1 cells stimulated with LPS.
Methodology:
-
Cell Culture: Culture THP-1 human monocytes in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ incubator. Use cells under 20 passages for experiments.[3]
-
Plating: Seed THP-1 cells at a density of 2 x 10⁵ cells/well into 6-well plates.[3]
-
Pre-treatment: Prepare working solutions of RvD5. Pre-treat the cells by adding the desired concentrations of RvD5 (e.g., 20-40 µM) or vehicle control to the wells. Incubate for 1 hour.[3]
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[3]
-
Incubation: Incubate the plates for 24 hours at 37°C.[3]
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatants.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a commercial sandwich ELISA kit, following the manufacturer's instructions.
Quantitative Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Cell Line | THP-1 Human Monocytes | [3] |
| Seeding Density | 2 x 10⁵ cells/well (6-well plate) | [3] |
| RvD5 Concentration | 20 - 40 µM | [3] |
| Pre-treatment Time | 1 hour | [3] |
| Stimulant | Lipopolysaccharide (LPS) | [3] |
| LPS Concentration | 1 µg/mL | [3] |
| Stimulation Time | 24 hours | [3] |
| Readout | IL-6 concentration via ELISA |[3] |
Protocol 2: Macrophage Phagocytosis Assay
This assay assesses the effect of RvD5 on the ability of macrophages to phagocytose bacteria.
Methodology:
-
Macrophage Preparation: Differentiate human monocytes into macrophages.
-
Plating: Plate macrophages in chamber slides suitable for microscopy.
-
Pre-treatment: Pre-incubate the macrophages with RvD5 (e.g., 10 nM) or vehicle control for 15 minutes at 37°C.[4]
-
Phagocytosis Induction: Add fluorescently labeled E. coli (e.g., GFP-labeled) to the wells at a specified ratio (e.g., 1:50).[4]
-
Live-Cell Imaging: Measure the uptake of fluorescent bacteria by the macrophages over time using real-time microscopy.
Quantitative Data Summary:
| Parameter | Value | Reference |
|---|---|---|
| Cell Type | Human Macrophages | [4] |
| RvD5 Concentration | 10 nM | [4] |
| Pre-treatment Time | 15 minutes | [4] |
| Target | Green Fluorescent Protein (GFP)-labeled E. coli | [4] |
| Macrophage:E. coli Ratio | 1:50 | [4] |
| Readout | Real-time fluorescence microscopy |[4] |
Visual Guides: Workflows and Pathways
General Bioassay Workflow
The following diagram outlines a typical workflow for a cell-based this compound bioassay.
This compound Signaling Pathway
This diagram illustrates the inhibitory effect of this compound on the pro-inflammatory ERK/NF-κB pathway.
Troubleshooting Guide
Use this section to diagnose and resolve common issues encountered during this compound bioassays.
Troubleshooting Decision Tree
This logical diagram can help you pinpoint the source of assay failure.
Common Problems and Solutions Table
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Omission of a key reagent (e.g., primary antibody, RvD5). | Carefully review the protocol steps. Prepare a checklist to ensure all reagents are added in the correct order. |
| Inactive RvD5 due to improper storage or handling. | Aliquot RvD5 upon receipt and store at -80°C. Avoid multiple freeze-thaw cycles. Confirm activity with a positive control. | |
| Insufficient incubation times. | Optimize incubation times for each step of your assay. Ensure temperature is maintained consistently. | |
| High Background | Insufficient blocking. | Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration with the best signal-to-noise ratio. | |
| Inadequate washing. | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of buffer between washes. | |
| Poor Reproducibility / High CV% | Inaccurate pipetting. | Calibrate pipettes regularly. Use low-retention tips. For small volumes, prepare a master mix to minimize pipetting errors. |
| "Edge effects" in microplates. | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations and evaporation. Fill outer wells with PBS or water. | |
| Inconsistent cell health or density. | Use cells within a consistent passage number range. Perform a cell count and viability check (e.g., trypan blue) before seeding. |
References
- 1. media.jax.org [media.jax.org]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Resolvin D5 Delivery in Cell Culture Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Resolvin D5 (RvD5) in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary role is to actively orchestrate the resolution of inflammation, a critical process for tissue healing and a return to homeostasis.[2] Unlike traditional anti-inflammatory agents that suppress the inflammatory response, RvD5 promotes its resolution by inhibiting leukocyte infiltration, enhancing the clearance of apoptotic cells and debris by macrophages (efferocytosis), and regulating cytokine production.[2][3]
Q2: What are the known signaling pathways activated by this compound?
RvD5 exerts its biological effects by activating specific G protein-coupled receptors (GPCRs).[4] Key signaling pathways identified include:
-
ERK/NF-κB Pathway: In human monocytic THP-1 cells, RvD5 has been shown to inhibit the lipopolysaccharide (LPS)-stimulated phosphorylation of extracellular signal-regulated kinase (ERK) and the subsequent nuclear translocation of NF-κB subunits (p65 and p50).[5][6] This leads to a downregulation in the production of pro-inflammatory cytokines like IL-6 and CCL5.[5][6]
-
SIRT6/Autophagy Pathway: RvD5 has been found to increase the expression of SIRT6 and markers of autophagy. This pathway is associated with the attenuation of hepatic steatosis by improving lipid metabolism and reducing apoptosis and endoplasmic reticulum (ER) stress.[7]
-
Phospholipase D (PLD) Activation: D-series resolvins, including RvD5, can activate PLD, which is involved in modulating phagocyte functions and polarizing macrophages towards an M2-like (pro-resolution) phenotype.[8]
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the bioactivity of RvD5.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -80°C | [9] |
| Supplied Form | Typically as a solution in ethanol. | [9] |
| Stability | At least 1 year at -80°C in the supplied solvent. | [9] |
| Handling | Minimize freeze-thaw cycles. Aliquot into smaller volumes for single-use applications. Protect from light and air.[2] | General Best Practice |
Q4: What is the effective concentration range for this compound in cell culture?
The optimal concentration of RvD5 is cell-type and context-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
| Cell Type/Model | Effective Concentration Range | Observed Effect | Source(s) |
| THP-1 Human Monocytes | 20–40 µM | Inhibition of LPS-induced IL-6 and CCL5 production. | [5] |
| SKG Mouse CD4+ T cells | 1–100 nM | Suppression of Th17 differentiation and enhancement of Treg differentiation. | [10] |
| Mouse Bone Marrow Macrophages | 10–500 nM | Attenuation of osteoclast differentiation. | [10] |
| Human Neutrophils & Macrophages | 0.001–10 nM | Regulation of phagocytosis. | [3] |
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect with this compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of RvD5 | - Improper Storage: Ensure RvD5 has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Instability in Aqueous Media: Prepare fresh working solutions for each experiment. Do not store RvD5 in aqueous buffers for extended periods. Consider the stability of RvD5 in your specific cell culture medium over the time course of your experiment. |
| Suboptimal Concentration | - Perform a dose-response curve to determine the optimal effective concentration for your specific cell type and experimental conditions. Concentrations can range from low nanomolar to micromolar.[3][5][10] |
| Solvent Effects | - The final concentration of the organic solvent (e.g., ethanol, DMSO) in the cell culture medium should be minimal (typically <0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments. |
| Cell Passage Number | - Use cells with a low passage number, as high passage numbers can lead to phenotypic drift and altered responsiveness.[8] |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Preparation of Working Solutions | - Prepare a fresh stock solution and working dilutions for each experiment. Ensure thorough mixing before adding to the cell culture. |
| Adsorption to Labware | - Being a lipid, RvD5 may adsorb to plastic surfaces. To minimize this, consider using low-retention plasticware. Pre-coating tubes with a carrier protein like fatty acid-free BSA may also help. |
| Presence of Serum in Media | - Components in fetal bovine serum (FBS) can bind to lipid mediators, affecting their bioavailability. If possible, conduct experiments in serum-free media or media with reduced serum content. If serum is required, be aware that it may influence the effective concentration of RvD5.[9] |
Problem 3: I am observing cytotoxicity at my treatment concentrations.
| Possible Cause | Troubleshooting Steps |
| High Solvent Concentration | - Calculate the final concentration of the solvent (e.g., ethanol) in your culture medium. Ensure it is below the toxic threshold for your cell line (generally <0.1%). |
| This compound Concentration Too High | - Although generally non-toxic at effective concentrations, extremely high concentrations may induce off-target effects. Perform a toxicity assay (e.g., MTS or LDH assay) to determine the non-cytotoxic concentration range for your specific cells. One study found RvD5 to be non-cytotoxic to THP-1 cells at concentrations up to 40 µM.[5] |
| Contamination | - Check your cell culture for signs of bacterial or fungal contamination. Ensure your RvD5 stock solution is sterile. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a working solution of RvD5 for addition to cell cultures.
Materials:
-
This compound stock solution (e.g., in ethanol)
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (optional, for preparing a complex)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile, low-retention microcentrifuge tubes
Procedure A: Direct Dilution
-
Thaw the RvD5 stock solution on ice.
-
In a sterile, low-retention tube, perform serial dilutions of the RvD5 stock solution in sterile, serum-free cell culture medium or PBS to achieve the desired final concentrations.
-
Vortex gently after each dilution.
-
Add the final working solution to your cell culture plates. Ensure the final solvent concentration is below 0.1%.
-
Note: This method is quick but may lead to lower bioavailability due to the poor solubility of lipids in aqueous solutions and potential adsorption to plasticware.
Procedure B: Complexing with Fatty Acid-Free BSA
-
Thaw the RvD5 stock solution on ice.
-
In a sterile glass vial, add the required volume of the RvD5 stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.
-
Add a sterile solution of fatty acid-free BSA (e.g., 1% in PBS) to the vial. The molar ratio of RvD5 to BSA should be optimized, but a starting point of 1:1 to 1:4 can be used.
-
Incubate at 37°C for 30 minutes with occasional vortexing to allow for the formation of the RvD5-BSA complex.
-
This complexed solution can now be diluted in your cell culture medium to achieve the desired final concentration of RvD5.
Protocol 2: In Vitro Treatment of THP-1 Cells with this compound
This protocol is adapted from studies investigating the anti-inflammatory effects of RvD5 on LPS-stimulated THP-1 monocytes.[5]
Materials:
-
THP-1 human monocytic cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound working solution
-
6-well cell culture plates
-
Reagents for downstream analysis (e.g., ELISA kits for IL-6 and CCL5)
Procedure:
-
Seed THP-1 cells (2 x 10^5 cells/well) into 6-well plates and culture in RPMI 1640 with 10% FBS.
-
Pre-treat the cells with various concentrations of RvD5 (e.g., 20 µM and 40 µM) or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After the incubation period, collect the cell culture supernatants for analysis of secreted cytokines (e.g., IL-6, CCL5) by ELISA.
-
Cell lysates can also be prepared for analysis of protein expression or gene expression (e.g., Western blotting for phosphorylated ERK or RT-qPCR for cytokine mRNA).
Visualizations
Caption: Simplified signaling pathway of this compound in THP-1 cells.
Caption: General experimental workflow for in vitro RvD5 treatment.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. promocell.com [promocell.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on T cell differentiation and osteoclastogenesis analyzed by lipid mediator profiling in the experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Resolvin D5 Technical Support Center: Experimental Guides and Troubleshooting
Welcome to the technical support center for Resolvin D5 (RvD5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a primary focus on preventing oxidation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
This compound (RvD5) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It plays a crucial role in the resolution of inflammation, a process that is essential for tissue homeostasis and the prevention of chronic inflammatory diseases.[3][4] RvD5 is of significant interest in research due to its potent anti-inflammatory and pro-resolving properties, which are being investigated for therapeutic potential in a variety of conditions, including inflammatory diseases, neurodegeneration, and tissue injury.
Q2: Why is this compound prone to oxidation?
This compound is a lipid mediator with a chemical structure that includes multiple double bonds, making it susceptible to oxidation.[5] Exposure to air, light, and certain experimental conditions can lead to the degradation of RvD5, resulting in a loss of its biological activity and potentially leading to inconsistent or misleading experimental results.
Q3: How should I store my stock solution of this compound?
To ensure its stability, this compound should be stored at -80°C.[2] It is typically supplied in an ethanol (B145695) solution. When stored properly at -80°C, it is stable for at least one year.
Q4: Can I subject my this compound solution to multiple freeze-thaw cycles?
It is highly recommended to avoid multiple freeze-thaw cycles. After thawing the stock solution, it is best practice to aliquot the solution into smaller, single-use volumes and store them at -80°C. This minimizes the number of times the main stock is warmed, thereby reducing the risk of degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, which are often attributable to its oxidation.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect of RvD5 | Oxidation of RvD5 leading to loss of bioactivity. | 1. Verify Storage Conditions: Ensure that the RvD5 stock solution has been consistently stored at -80°C. 2. Aliquot Properly: Confirm that the stock solution was aliquoted upon first use to avoid multiple freeze-thaw cycles. 3. Prepare Fresh Dilutions: Prepare working dilutions of RvD5 immediately before each experiment. Do not store diluted solutions for extended periods. 4. Incorporate Antioxidants: Consider adding a compatible antioxidant to your experimental system. 5. Perform Quality Control: If possible, use LC-MS/MS to check the integrity of your RvD5 stock. |
| High variability between experimental replicates | Inconsistent handling of RvD5 across replicates, leading to varying degrees of oxidation. | 1. Standardize Protocol: Ensure a consistent and standardized protocol for preparing and adding RvD5 to all experimental wells or tubes. 2. Minimize Exposure to Air: Keep tubes and plates covered as much as possible during preparation and incubation. Work efficiently to reduce the time RvD5 is exposed to the atmosphere. 3. Use Antioxidant-Supplemented Media: For cell culture experiments, consider supplementing the media with antioxidants. |
| Unexpected or off-target effects observed | Formation of oxidized byproducts of RvD5 that may have different biological activities. | 1. Confirm Purity of Stock: If you suspect contamination or degradation, consider obtaining a fresh vial of RvD5. 2. Review Experimental Setup: Evaluate your experimental conditions for potential sources of oxidative stress (e.g., high oxygen tension, presence of pro-oxidants). 3. Use a Positive Control: Include a positive control in your experiments to ensure that the observed effects are specific to active RvD5. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing diluted working solutions of this compound from a concentrated stock solution in ethanol.
Materials:
-
This compound stock solution (in ethanol)
-
Pre-chilled, deoxygenated phosphate-buffered saline (PBS) or cell culture medium
-
Sterile, low-retention polypropylene (B1209903) tubes
-
Calibrated micropipettes with low-retention tips
Procedure:
-
Pre-chill all materials: Place the PBS or cell culture medium and polypropylene tubes on ice.
-
Thaw the stock solution: Briefly thaw the this compound stock solution on ice.
-
Prepare serial dilutions: Perform serial dilutions in the pre-chilled, deoxygenated buffer or medium to achieve the desired final concentration. It is recommended to prepare a slightly larger volume than needed to account for pipetting inaccuracies.
-
Vortex gently: After each dilution step, gently vortex the solution for a few seconds to ensure homogeneity.
-
Use immediately: Use the freshly prepared working solutions immediately in your experiment. Do not store diluted solutions.
Protocol 2: Incorporating Antioxidants in Cell Culture Experiments
To minimize the oxidation of this compound in cell culture experiments, the addition of antioxidants to the culture medium can be beneficial.
Recommended Antioxidants and Concentrations:
| Antioxidant | Recommended Starting Concentration | Notes |
| N-acetylcysteine (NAC) | 1-5 mM | A widely used antioxidant that can help maintain a reducing environment in the cell culture medium. |
| Ascorbic Acid (Vitamin C) | 50-200 µM | A potent water-soluble antioxidant. Prepare fresh solutions as it is also susceptible to oxidation. |
| Trolox | 20-100 µM | A water-soluble analog of vitamin E that can protect against lipid peroxidation. |
Procedure:
-
Prepare a stock solution of the chosen antioxidant in a suitable solvent (e.g., sterile water or ethanol).
-
Add the antioxidant to the cell culture medium to achieve the desired final concentration.
-
Equilibrate the cells with the antioxidant-supplemented medium for a short period (e.g., 30-60 minutes) before adding the this compound.
-
Prepare the this compound working solution in the antioxidant-supplemented medium.
-
Add the this compound solution to the cells.
Note: Always perform a control experiment to ensure that the antioxidant itself does not interfere with the experimental outcome.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Handling this compound
Caption: Workflow for proper handling of this compound to minimize oxidation.
This compound Biosynthesis and Signaling Pathway
This compound is biosynthesized from DHA through a series of enzymatic reactions involving lipoxygenases (LOX).[6] Its anti-inflammatory and pro-resolving effects are mediated through specific signaling pathways. For instance, in lipopolysaccharide (LPS)-stimulated THP-1 cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and CCL5 by downregulating the ERK-NF-κB signaling pathway.[6][7]
Caption: Biosynthesis of RvD5 and its inhibitory effect on the ERK-NF-κB pathway.
References
- 1. This compound - Applications - CAT N°: 10007280 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Use of Specialized Pro-Resolving Mediators in Biomaterial-Based Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specialized pro-resolving mediators - Key players in resolution - IP Int J Periodontol Implantol [ijpi.in]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing photosensitivity of Resolvin D5 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin D5 (RvD5). The focus is on addressing potential issues related to its photosensitivity to ensure experimental success.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, with a focus on potential causes related to its photosensitivity.
Issue 1: Inconsistent or lower-than-expected biological activity of RvD5 in cell-based assays.
-
Question: My RvD5 treatment is showing variable or weak effects on inhibiting inflammatory responses (e.g., IL-6, CCL5 production) in my cell cultures. What could be the cause?
-
Answer: Inconsistent results are often an indicator of compound instability.[1] this compound, like many lipid mediators, can be sensitive to light and temperature. Exposure to ambient light during solution preparation, incubation, or storage can lead to photodegradation, reducing its effective concentration and biological activity.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of RvD5 for each experiment from a stock stored at -80°C.[2]
-
Minimize Light Exposure: Work in a controlled lighting environment, such as a dark room with a safelight, or use amber-colored or foil-wrapped labware to protect the compound from light.[1][3][4]
-
Verify Stock Solution Integrity: If the problem persists, analyze your stock solution for degradation products using analytical methods like HPLC or LC-MS. Compare it to a fresh, unopened vial if possible.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., ethanol) in your cell culture medium is consistent across all wells and is at a non-toxic level.[5]
-
Issue 2: High variability between experimental replicates.
-
Question: I'm observing significant differences in the results between my triplicate or quadruplicate wells treated with RvD5. Why is this happening?
-
Answer: High variability can be caused by inconsistent degradation of RvD5 across different samples. This can happen if some wells are exposed to more light than others during plating or observation under a microscope.
Troubleshooting Steps:
-
Uniform Handling: Ensure all plates and tubes are handled uniformly and protected from light throughout the experiment. Covering plates with aluminum foil when not in a dark environment is a good practice.[3]
-
Master Mix Preparation: Prepare a master mix of the RvD5-containing medium to add to all replicate wells simultaneously. This ensures each well receives the same concentration of the compound.
-
Consistent Incubation: Use an incubator with a sealed door to prevent light exposure during the incubation period.
-
Issue 3: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) of RvD5 samples.
-
Question: When I analyze my RvD5 samples, I see extra peaks that are not present in the standard. Could this be related to light exposure?
-
Answer: Yes, the appearance of unexpected peaks is a strong indication that the compound has degraded into byproducts. Photodegradation can alter the chemical structure of RvD5, leading to different retention times in chromatography.
Troubleshooting Steps:
-
Analyze a Fresh Standard: Run a fresh, unexposed sample of RvD5 as a reference to confirm the expected retention time.
-
Protect Samples During Analysis: If possible, use an autosampler with a cover and amber vials for your analytical runs to minimize light exposure during the queue.
-
Review Handling Protocol: Re-evaluate your entire sample preparation workflow to identify any steps where the compound might be exposed to light.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for this compound?
-
For long-term stability, this compound should be stored at -80°C in a solution, typically ethanol (B145695).[2] At this temperature, it is stable for at least one year.[2] For short-term storage of working solutions, refrigeration at 2-8°C in a light-protecting container is advisable, though preparing fresh is always best.[1]
-
-
Q2: How should I handle RvD5 on the lab bench?
-
Q3: What solvents are compatible with this compound?
-
This compound is soluble in organic solvents like ethanol and DMF at concentrations up to 50 mg/ml.[2] It is sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.5 mg/ml.[2] When preparing aqueous solutions, it's best to first dissolve RvD5 in a small amount of ethanol and then dilute it with the aqueous buffer.
-
Experimental Design
-
Q4: What concentrations of RvD5 are typically used in experiments?
-
Q5: Are there any known issues with RvD5's activity in different sexes?
-
Some studies have reported sex-dependent effects of resolvins. For instance, one study found that RvD5 inhibited neuropathic and inflammatory pain in male but not female mice.[8] It is important to consider this potential for sex dimorphism in your experimental design.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | -80°C | [2][9] |
| Reported Stability | ≥ 1 year (at -80°C) | [2][9] |
| Molecular Formula | C₂₂H₃₂O₄ | [2] |
| Formula Weight | 360.5 g/mol | [2] |
| Solubility in Ethanol | 50 mg/ml | [2] |
| Solubility in DMF | 50 mg/ml | [2] |
| Solubility in PBS (pH 7.2) | 0.5 mg/ml | [2] |
| Effective in vitro Conc. | 20-40 µM (THP-1 cells) | [5] |
| Effective in vivo Dose | 0.1 - 10 ng/animal (mice) | [6][7] |
Experimental Protocols
Protocol 1: Investigating the Anti-inflammatory Effect of RvD5 on LPS-stimulated THP-1 Cells
This protocol is adapted from studies investigating the effect of RvD5 on the ERK-NF-κB signaling pathway.[5][10][11]
-
Cell Culture: Culture human monocytic THP-1 cells in an appropriate medium until they reach the desired density.
-
Pre-treatment with RvD5:
-
Prepare working solutions of RvD5 (e.g., 20 µM and 40 µM) in the cell culture medium. Protect the solutions from light.
-
Pre-treat the cells with the RvD5 solutions or a vehicle control (e.g., ethanol at the same final concentration) for 1 hour.
-
-
LPS Stimulation:
-
After the pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) for a specified period (e.g., 24 hours for cytokine analysis, 1 hour for signaling protein analysis).
-
-
Analysis:
-
Cytokine Production (ELISA): Collect the cell culture supernatant and measure the levels of IL-6 and CCL5 using commercially available ELISA kits.[5]
-
Gene Expression (RT-qPCR): Isolate total RNA from the cells, synthesize cDNA, and perform real-time quantitative PCR to measure the mRNA levels of IL-6 and CCL5. Normalize the expression to a housekeeping gene like GAPDH.[5]
-
Protein Phosphorylation (Western Blot): Lyse the cells and perform Western blotting to detect the phosphorylation status of ERK and the nuclear translocation of NF-κB subunits (p65 and p50).[10][11]
-
Visualizations
Caption: RvD5 inhibits LPS-induced inflammation by blocking ERK phosphorylation and NF-κB nuclear translocation.
Caption: Experimental workflow for handling photosensitive this compound.
Caption: Potential consequences of light exposure on RvD5 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice | MDPI [mdpi.com]
- 8. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells [jmb.or.kr]
Minimizing non-specific binding of Resolvin D5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Resolvin D5 (RvD5) in their experiments.
Troubleshooting Guide: High Non-Specific Binding of this compound
High non-specific binding can manifest as high background signals, low signal-to-noise ratios, and inconsistent results in various experimental setups, including ELISAs, cell-based assays, and affinity pull-downs. This guide provides a systematic approach to identifying and mitigating these issues.
Q1: I am observing high background signal in my this compound ELISA. What are the likely causes and how can I fix it?
A1: High background in an ELISA is often due to inadequate blocking or issues with antibody concentrations and washing steps. This compound, as a lipid mediator, may also non-specifically adsorb to the microplate surface.
Potential Solutions:
-
Optimize Blocking: The blocking buffer's role is to saturate unoccupied sites on the microplate, preventing the non-specific binding of subsequent reagents.[1] Ensure you are using an appropriate blocking agent and have optimized its concentration and incubation time.
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[2] Titrate your antibodies to find the optimal concentration that provides a good signal without increasing background.
-
Improve Washing Technique: Insufficient washing between steps can leave behind unbound reagents, contributing to high background.[3] Increase the number of wash cycles and ensure complete removal of wash buffer after each step. Adding a non-ionic detergent like Tween-20 to your wash buffer can also be beneficial.[3]
Q2: My cell-based assays with this compound are showing inconsistent results. Could non-specific binding be a factor?
A2: Yes, non-specific binding of this compound to cell culture plates or serum proteins in the media can affect its effective concentration and lead to variability.
Potential Solutions:
-
Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize the adsorption of this compound to the plastic surface.
-
Reduce Serum Concentration: If possible for your cell type, reduce the serum concentration in your culture media during the experiment, as serum proteins can bind to this compound.
-
Incorporate a Carrier Protein: Adding a low concentration of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to your media can help to reduce the non-specific binding of this compound to surfaces.
Q3: I am performing a pull-down experiment to identify this compound binding partners and am getting many non-specific proteins. How can I improve the specificity?
A3: Non-specific protein binding is a common challenge in pull-down assays. For a lipid mediator like this compound, both the lipid itself and the bait used to immobilize it can contribute to non-specific interactions.
Potential Solutions:
-
Pre-clear your lysate: Incubate your cell lysate with control beads (without the immobilized this compound) to remove proteins that non-specifically bind to the beads.
-
Optimize Wash Buffer: Increase the stringency of your wash buffer by adding a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration to disrupt weak, non-specific interactions.
-
Include Competitors: In your binding reaction, include an excess of a structurally unrelated lipid to compete for non-specific lipid-binding sites on proteins.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound to maintain its stability and minimize degradation that could lead to non-specific binding?
A1: this compound is a lipid mediator that can be sensitive to degradation. Proper handling and storage are crucial. It is typically supplied in a solution of ethanol (B145695) and should be stored at -80°C.[4] For experiments, it is recommended to prepare fresh dilutions in a buffer appropriate for your assay. Avoid repeated freeze-thaw cycles.
Q2: What are the key biochemical properties of this compound that I should be aware of in my experiments?
A2: this compound is a docosahexaenoic acid (DHA)-derived lipid mediator with the chemical formula C22H32O4.[4] Its structure includes multiple hydroxyl groups and double bonds, which contribute to its biological activity and also its potential for non-specific interactions. It has limited solubility in aqueous solutions, and its formulation in ethanol is important for maintaining its stability and activity.[4]
Q3: Are there specific blocking agents that are recommended for use in assays involving lipid mediators like this compound?
A3: While there are no blocking agents specifically validated for this compound, general principles for minimizing non-specific binding in immunoassays apply. Commonly used and effective blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[3] The optimal choice and concentration may depend on the specific assay system. It is advisable to test a few different blocking agents to determine which provides the lowest background and highest signal-to-noise ratio for your experiment.
Data Summary Tables
Table 1: Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Working Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Well-characterized, reduces non-specific protein binding. | Can have lot-to-lot variability. |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive and effective. | May contain endogenous biotin (B1667282) and enzymes that can interfere with some assays. |
| Normal Serum | 5 - 10% (v/v) | Can be very effective, especially when matched to the species of the secondary antibody. | Can be expensive and may contain cross-reactive antibodies. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for low background and high signal. | Can be more expensive than individual components. |
Table 2: Common Detergents Used in Wash Buffers
| Detergent | Type | Typical Working Concentration | Purpose |
| Tween-20 | Non-ionic | 0.05 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions.[3] |
| Triton X-100 | Non-ionic | 0.05 - 0.1% (v/v) | Similar to Tween-20, effective in disrupting non-specific binding. |
Experimental Protocols
Protocol 1: General ELISA Protocol for this compound with Enhanced Blocking
-
Coating: Coat microplate wells with the capture antibody diluted in an appropriate coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[3]
-
Washing: Wash the plate three times with wash buffer.
-
Sample/Standard Incubation: Add your samples and this compound standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the detection antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme-Conjugated Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate and incubate until sufficient color develops.
-
Stop Reaction: Add the stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for non-specific binding.
References
Selecting appropriate vehicle controls for Resolvin D5 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resolvin D5 (RvD5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro studies with this compound?
A1: The most commonly used vehicle for in vitro studies with this compound (RvD5) is ethanol (B145695) (EtOH).[1] It is crucial to use a consistent concentration of the vehicle across all experimental and control groups. The final concentration of ethanol in the cell culture medium should be kept to a minimum to avoid solvent-induced effects. A recent study suggests that for 24-hour assays, the ethanol concentration should not exceed 0.5%, and for 48-hour viability assays, it should be at or below 0.25%. For inflammatory endpoints, an even lower concentration of ≤0.05% is recommended.[2][3] Always include a vehicle-only control group in your experimental design to account for any potential effects of the solvent.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: For in vivo administration of RvD5, several vehicles have been reported in the literature, primarily for intraperitoneal (i.p.) and intrathecal (i.t.) injections. A common choice is a low percentage of ethanol in a sterile saline or phosphate-buffered saline (PBS) solution.
-
0.1% ethanol in saline: This has been used for intraperitoneal injections in mice.[4][5]
-
1% ethanol in saline: This vehicle has been used for intraperitoneal administration of a related lipid mediator.[6]
-
10% ethanol in PBS: This has been used for intrathecal injections in mice.[7]
It is important to note that ethanol can have its own biological effects, and the concentration should be kept as low as possible while ensuring the solubility of RvD5.[8][9] As an alternative, cyclodextrins can be used to enhance the solubility of lipid mediators in aqueous solutions for in vivo delivery, potentially avoiding the confounding effects of ethanol.[10][11][12]
Q3: How should I prepare and store this compound stock and working solutions?
A3: this compound is typically supplied as a solution in ethanol.[13]
-
Storage of Stock Solution: Upon receipt, store the stock solution at -80°C. Commercial suppliers indicate that RvD5 is stable for at least one year under these conditions.[13]
-
Preparation of Working Solutions:
-
For in vitro experiments, dilute the ethanol stock solution in your cell culture medium to the desired final concentration. Ensure that the final ethanol concentration in the medium is minimal and consistent across all treatment groups, including the vehicle control.
-
For in vivo experiments, the ethanol stock solution can be diluted in sterile saline or PBS to the desired concentration for injection.
-
Q4: What are the known signaling pathways activated by this compound?
A4: this compound has been shown to exert its effects through several signaling pathways:
-
ERK-NF-κB Pathway: RvD5 can inhibit the production of pro-inflammatory cytokines like IL-6 and CCL5 by suppressing the phosphorylation of ERK and the subsequent nuclear translocation of NF-κB.[1]
-
SIRT6/Autophagy Pathway: RvD5 can improve hepatic lipid metabolism and reduce cellular stress by activating SIRT6 and inducing autophagy.[14]
-
GPR32 Receptor: D-series resolvins, including RvD5, are known to act via the G protein-coupled receptor GPR32.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no effect of RvD5 in vivo | Sex-dependent effects | This compound has been shown to have sex-dependent analgesic effects in mice, being effective in males but not females in certain pain models.[7][15] Consider the sex of your experimental animals as a biological variable. |
| Low bioavailability | The biological availability of resolvins can be low.[16] Ensure proper administration techniques and consider the route of administration. For systemic effects, intravenous or intraperitoneal injections are common. | |
| Vehicle-related issues | The vehicle itself might have biological effects, masking or confounding the effects of RvD5.[8] Use the lowest effective concentration of the vehicle (e.g., ethanol) and always include a vehicle-only control group. Consider alternative solubilizing agents like cyclodextrins.[10][11][12] | |
| High variability between experiments | Batch-to-batch variability of RvD5 | There can be variability between different batches of commercially supplied lipid mediators.[17] If possible, purchase a larger single batch for a complete set of experiments. If you must use different batches, consider running a small pilot experiment to confirm similar activity. |
| Instability of RvD5 in working solutions | Resolvins are susceptible to degradation. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The stability of resolvins in cell culture media over longer incubation periods can be a concern.[18] | |
| Unexpected cellular toxicity in vitro | High concentration of ethanol vehicle | High concentrations of ethanol can be toxic to cells.[2][3][9] Ensure the final concentration of ethanol in your cell culture medium is below the cytotoxic threshold for your specific cell line (generally recommended to be ≤0.5%).[2][3] |
| RvD5 concentration is too high | Although generally considered non-toxic at effective concentrations, very high concentrations of any compound can induce toxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell type. |
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Ethanol | 50 mg/ml | [13] |
| Dimethylformamide (DMF) | 50 mg/ml | [13] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.5 mg/ml | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Thaw the Stock Solution: Briefly centrifuge the vial of RvD5 stock solution (typically in ethanol) to ensure the entire volume is at the bottom. Allow it to thaw on ice.
-
Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentration, you may need to make intermediate dilutions of the stock solution in 100% ethanol.
-
Prepare Final Working Solution: Dilute the stock or intermediate solution directly into your pre-warmed cell culture medium to achieve the final desired concentration of RvD5. For example, to achieve a 40 µM final concentration from a 1 mg/ml (approximately 2.77 mM) stock, you would add approximately 14.4 µL of the stock solution to every 1 mL of cell culture medium.
-
Prepare Vehicle Control: In a separate tube, add the same volume of ethanol used for the highest concentration of RvD5 to an equal volume of cell culture medium. This will serve as your vehicle control.
-
Treat Cells: Add the prepared RvD5 working solutions and the vehicle control to your cells and incubate for the desired period.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Thaw the Stock Solution: As described in Protocol 1.
-
Prepare the Injection Solution: Dilute the RvD5 stock solution in sterile 0.1% ethanol in saline to the desired final concentration. For example, to administer a dose of 10 ng/animal in a 100 µL injection volume, you would need a final concentration of 100 ng/mL.
-
Prepare the Vehicle Control Solution: Prepare a solution of 0.1% ethanol in sterile saline.
-
Administration: Inject the prepared RvD5 solution or vehicle control intraperitoneally into the mice using an appropriate gauge needle. The injection volume is typically around 100-200 µL for a mouse.
Visualizations
Caption: Signaling pathways of this compound.
Caption: A typical in vitro experimental workflow for this compound studies.
References
- 1. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound (RvD5) Reduces Renal Damage Caused by LPS Endotoxemia in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Concentration of Ethanol as a Vehicle for the Administration of Resveratrol Measured Through Its Antioxidant Effect in the Hippocampus of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ScholarWorks@CWU - Symposium Of University Research and Creative Expression (SOURCE): Ethanol as a solvent in pharmaceutical toxicity testing should be used with caution [digitalcommons.cwu.edu]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of cyclodextrin to deliver lipids and to modulate apolipoprotein B-100 production in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Ensuring the Purity of Synthetic Resolvin D5
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic Resolvin D5 (RvD5). Our goal is to help you ensure the purity and integrity of this potent lipid mediator in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available synthetic this compound?
A1: Commercially available synthetic this compound is typically supplied at a high purity, often ≥97%.[1][2] However, it is crucial to verify the purity upon receipt and periodically thereafter, as improper handling or storage can lead to degradation.
Q2: How should I properly store synthetic this compound to maintain its purity?
A2: For long-term stability, synthetic this compound should be stored at -80°C.[3] It is recommended to aliquot the solution upon receipt to minimize freeze-thaw cycles, which can lead to degradation. The stability is guaranteed for at least one year under these conditions.[3]
Q3: What are the potential impurities I might encounter in a synthetic this compound preparation?
A3: Potential impurities can arise from the synthetic process or degradation. These may include:
-
Stereoisomers: Due to the multiple chiral centers in the RvD5 molecule, other diastereomers can be formed during synthesis.
-
Reaction Byproducts: Incomplete reactions or side reactions during the multi-step synthesis can result in various chemical byproducts.[1]
-
Oxidation Products: As a polyunsaturated fatty acid derivative, RvD5 is susceptible to oxidation.
-
Degradation Products: Improper handling, such as exposure to high temperatures, light, or repeated freeze-thaw cycles, can lead to the degradation of RvD5.
Q4: Can I use UV spectroscopy to determine the concentration of this compound?
A4: Yes, UV spectroscopy can be used to estimate the concentration of this compound. The conjugated triene system in its structure gives it a characteristic UV absorbance. However, for accurate quantification and purity assessment, it is highly recommended to use a more specific method like HPLC-UV or LC-MS/MS.
Troubleshooting Guide
Problem 1: My analytical results (HPLC/LC-MS) show a lower purity than specified by the manufacturer.
| Possible Cause | Troubleshooting Step |
| Degradation during shipping or storage | Verify that the product was shipped on dry ice and immediately stored at -80°C upon arrival.[3] Review your internal handling and storage procedures to ensure they align with best practices. |
| Improper sample preparation | Ensure that the solvent used to dissolve the RvD5 is of high purity and compatible with your analytical method. Prepare samples fresh and keep them on ice or in a cooled autosampler to prevent degradation during analysis. |
| Contamination of the analytical system | Run a blank injection to check for system contamination. If necessary, clean the injection port, column, and detector according to the manufacturer's instructions. |
| Incorrect analytical method parameters | Verify that the HPLC/LC-MS method parameters (e.g., column, mobile phase, gradient, flow rate) are appropriate for the analysis of lipid mediators like RvD5. Refer to the detailed protocols below for a validated method. |
Problem 2: I observe unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Presence of stereoisomers | The presence of minor peaks with similar mass-to-charge ratios (m/z) but different retention times may indicate the presence of stereoisomers.[1] Chiral chromatography may be necessary for complete separation and identification. |
| Formation of oxidation products | If the sample has been exposed to air or light, peaks corresponding to oxidized RvD5 may appear. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber vials. |
| Solvent-related artifacts | Impurities in the solvent or reactions between the solvent and RvD5 can introduce extraneous peaks. Use high-purity, HPLC-grade solvents and prepare fresh mobile phases. |
Quantitative Data Summary
The following table summarizes key quantitative data for the analysis of this compound purity.
| Parameter | Value | Reference |
| Typical Purity | ≥97% | [1][2] |
| Storage Temperature | -80°C | [3] |
| Long-term Stability | ≥ 1 year (at -80°C) | [3] |
| HPLC Column Example | Agilent C18 Poroshell (150 x 4.6 mm, 2.7 µm) | [1] |
| HPLC Mobile Phase Example | Methanol (B129727)/Water/Acetic Acid Gradient | [1] |
| Flow Rate Example | 0.5 mL/min | [1] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a general method for assessing the purity of synthetic this compound using HPLC with UV detection.
-
Instrumentation: An HPLC system equipped with a UV detector, an autosampler, and a C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Water/Acetic Acid (80:20:0.01, v/v/v)
-
-
Sample Preparation:
-
Accurately weigh a small amount of synthetic RvD5 and dissolve it in methanol to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10-100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (or equivalent)
-
Mobile Phase: A gradient elution is typically used. For example, starting with 100% Mobile Phase A, ramping to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 270 nm (for the conjugated triene chromophore)
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Purity and Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and specific analysis of this compound, confirming its identity and assessing purity.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a QTrap system).
-
Chromatography:
-
Column: Agilent C18 Poroshell (150 x 4.6 mm, 2.7 µm) or equivalent.[1]
-
Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)
-
Mobile Phase B: Methanol/Water/Acetic Acid (98:2:0.01, v/v/v)
-
Flow Rate: 0.5 mL/min.[1]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B over approximately 15-20 minutes to elute the lipid mediator.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for RvD5. The exact m/z values should be determined by infusing a standard.
-
-
Data Analysis:
-
The identity of this compound is confirmed by the co-elution of the peak with a reference standard and the presence of the correct MRM transitions.
-
Purity is assessed by the presence of other peaks in the total ion chromatogram and their corresponding mass spectra.
-
Visualizations
References
Validation & Comparative
Resolvin D5 vs. Resolvin D1: A Comparative Efficacy Analysis
In the landscape of specialized pro-resolving mediators (SPMs), Resolvin D1 (RvD1) and Resolvin D5 (RvD5) have emerged as potent regulators of inflammation resolution. Both derived from the omega-3 fatty acid docosahexaenoic acid (DHA), these molecules play a crucial role in orchestrating the return to tissue homeostasis. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
While direct head-to-head studies comprehensively comparing the potency of RvD1 and RvD5 across various models are limited, existing research provides valuable insights into their individual and sometimes comparatively evaluated effects. The following table summarizes key quantitative findings from different experimental settings. It is important to note the heterogeneity of the models and assays, which makes direct cross-study comparisons challenging.
| Parameter | Resolvin D1 (RvD1) | This compound (RvD5) | Experimental Model | Key Findings |
| Analgesic Effect | Effective in reducing neuropathic and inflammatory pain. | Showed sex-dependent analgesia in chemotherapy-induced neuropathic pain (effective in males only). | Mouse model of chemotherapy-induced peripheral neuropathy (CIPN) | Despite both sharing the GPR32 receptor, only RvD5 exhibited sex-dependent analgesic effects, suggesting potentially different downstream signaling or additional receptor interactions for RvD5 in this context.[1] |
| Bacterial Clearance | Promotes clearance of bacteria. | Biosynthesis and actions in bacterial clearance appear to be superior to other resolvins in certain contexts. | In vivo infection models | RvD5 is a major resolvin produced by human M2 macrophages and shows significant enhancement of phagocyte containment of E. coli.[1][2][3] |
| Wound Healing | Accelerates wound closure. | Not directly compared in the same study with RvD1. | Murine excisional wound healing model | A study comparing RvD1, RvD2, and RvE1 found RvE1 to be the most potent in accelerating wound healing, followed by RvD2 and then RvD1.[4] A direct comparison with RvD5 is needed. |
| Anti-inflammatory Cytokine Regulation | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and augments anti-inflammatory IL-10.[5] | Downregulates the production of IL-6 and CCL5.[6][7][8] | LPS-stimulated human monocytes and THP-1 cells | Both resolvins demonstrate potent anti-inflammatory effects by modulating cytokine profiles. |
| Neuroinflammation | Accelerates resolution of neuroinflammation by inhibiting microglial activation.[9] | Data in direct comparison to RvD1 is not available. | In vivo and in vitro models of neuropathic pain | RvD1's effects are mediated via the ALX/FPR2 receptor and suppression of BDNF/TrkB signaling.[9] |
Signaling Pathways
RvD1 and RvD5 exert their pro-resolving functions through distinct and overlapping signaling pathways, often initiated by binding to G protein-coupled receptors (GPCRs).
Resolvin D1 Signaling
RvD1 has been shown to signal through multiple receptors, including ALX/FPR2 and GPR32.[1][10] Its activation of these receptors leads to the modulation of several intracellular cascades, including the PI3K/Akt and GSK3β pathways, ultimately inhibiting pro-inflammatory signaling and promoting resolution.[5][11] In the context of neuroinflammation, RvD1's analgesic effects are mediated through the ALX/FPR2 receptor, leading to the suppression of the BDNF/TrkB signaling pathway.[9]
This compound Signaling
RvD5 is known to exert its anti-inflammatory effects by modulating the ERK-NF-κB signaling pathway.[6][7] In lipopolysaccharide (LPS)-stimulated cells, RvD5 attenuates the phosphorylation of ERK, which in turn inhibits the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[6] More recently, RvD5 has also been implicated in activating the SIRT6/autophagy pathway to ameliorate hepatic steatosis.[12] Like RvD1, RvD5 is also reported to act via the GPR32 receptor.[1]
Experimental Protocols
To facilitate comparative studies, a generalized experimental workflow for evaluating the efficacy of RvD1 and RvD5 is outlined below. This workflow is a composite based on methodologies reported in the literature for studying individual resolvins.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes a typical in vitro experiment to compare the anti-inflammatory potency of RvD1 and RvD5.
1. Cell Culture and Stimulation:
-
Culture human monocytic THP-1 cells or primary human monocytes.
-
Differentiate monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) or macrophage colony-stimulating factor (M-CSF).
-
Pre-treat macrophages with varying concentrations of RvD1 or RvD5 (e.g., 1-100 nM) for 1 hour. A vehicle control (e.g., ethanol) should be included.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.
2. Measurement of Inflammatory Mediators:
-
ELISA: Collect cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
RT-qPCR: Isolate total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory genes. Normalize to a housekeeping gene like GAPDH.
3. Western Blot Analysis of Signaling Pathways:
-
Lyse the cells at various time points after stimulation to prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.
-
Probe the membranes with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, total ERK, IκBα, NF-κB p65) and their phosphorylated forms.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Conclusion
Both Resolvin D1 and this compound are potent lipid mediators with significant therapeutic potential in a range of inflammatory conditions. While they share the common goal of promoting inflammation resolution, they appear to utilize both distinct and overlapping signaling pathways and may exhibit context-dependent differences in their efficacy. For instance, RvD5 may have a superior role in certain infections, while RvD1 has been more extensively characterized in neuroinflammation. The surprising sex-dependent effect of RvD5 in a neuropathic pain model highlights the nuances of their biological activities.
Future research should focus on direct, side-by-side comparisons of RvD1 and RvD5 in standardized experimental models to delineate their relative potencies and therapeutic windows. Such studies will be critical for guiding the development of resolvin-based therapeutics for specific inflammatory diseases.
References
- 1. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound: A lipid mediator with a therapeutic effect on hepatic steatosis through SIRT6/autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5 vs. Protectins: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Specialized pro-resolving mediators (SPMs) are a class of lipid mediators endogenously produced from omega-3 fatty acids, such as docosahexaenoic acid (DHA). They play a crucial role in the resolution of inflammation and have emerged as promising therapeutic agents for a variety of diseases characterized by chronic inflammation, including neurodegenerative disorders. Among the numerous SPMs, Resolvin D5 (RvD5) and Protectins, particularly Protectin D1 (PD1), also known as Neuroprotectin D1 (NPD1) when acting in the nervous system, have garnered significant attention for their potent neuroprotective properties. Both are derived from DHA and have demonstrated significant efficacy in preclinical models of neurological damage.[1][2][3][4][5][6]
This guide provides an objective comparison of the neuroprotective effects of this compound and Protectins, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping mechanisms of these two important lipid mediators.
Quantitative Comparison of Neuroprotective and Related Bioactivities
Direct head-to-head comparative studies quantifying the neuroprotective efficacy of this compound and Protectin D1 are limited. However, data from various independent studies provide valuable insights into their respective potencies in different experimental models. The following tables summarize key quantitative findings.
Table 1: In Vitro Neuroprotective and Anti-Inflammatory Effects
| Mediator | Cell Type | Insult | Concentration | Effect | Reference |
| This compound | THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 20-40 µM | No cytotoxicity observed. | [1] |
| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 20-40 µM | Dose-dependent inhibition of IL-6 and CCL5 production. | [1] | |
| Protectin D1 (NPD1) | ARPE-19 (human retinal pigment epithelial cells) | Oxidative Stress (H₂O₂ + TNF-α) | 50 nM | ~80-85% prevention of apoptotic cell death. | [7] |
| ARPE-19 (human retinal pigment epithelial cells) | Ataxin-1 82Q (proteotoxic stress) | 50 nM | Reduced apoptosis from ~30% to ~5%. | [8] | |
| Human Neutrophils | fMLP-induced transmigration | 10 nM | ~50% attenuation of transmigration. | [9] |
Table 2: In Vivo Neuroprotective and Analgesic Effects
| Mediator | Animal Model | Injury Model | Dosage | Route of Administration | Effect | Reference |
| This compound | Male Mice | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | 100 ng | Intrathecal | Significant reduction in mechanical allodynia. | [10] |
| Female Mice | Chemotherapy-Induced Peripheral Neuropathy (Paclitaxel) | 100 ng | Intrathecal | No significant effect on mechanical allodynia. | [10] | |
| Protectin D1 (NPD1) | Mice | Chronic Constriction Injury (Neuropathic Pain) | 20-500 ng | Intrathecal | Dose-dependent reduction in mechanical allodynia. | [2] |
| Resolvin D1 & NPD1 (Individual) | Rats | Middle Cerebral Artery Occlusion (Stroke) | 222 µg/kg (each) | Intravenous | Significant improvement in total neurological score at 3h post-insult. | [11][12] |
| Resolvin D1 & NPD1 (Combination) | Rats | Middle Cerebral Artery Occlusion (Stroke) | 222 µg/kg (each) | Intravenous | Enhanced improvement in neurological score compared to individual treatments. | [11][12] |
Signaling Pathways
This compound and Protectin D1 exert their neuroprotective effects through distinct yet sometimes overlapping signaling pathways.
This compound Signaling Pathway
This compound primarily signals through G protein-coupled receptors, such as GPR32, to exert its anti-inflammatory effects.[1][10] In the context of neuroinflammation, a key mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK)-nuclear factor-kappa B (NF-κB) signaling pathway. By inhibiting the phosphorylation of ERK and the subsequent nuclear translocation of NF-κB subunits p65 and p50, RvD5 effectively downregulates the expression of pro-inflammatory cytokines like interleukin-6 (IL-6) and chemokines such as CCL5.[1]
Protectin D1 (NPD1) Signaling Pathway
Protectin D1/NPD1 also engages G protein-coupled receptors to initiate its protective signaling cascades. A central aspect of its neuroprotective mechanism is the potent inhibition of apoptosis.[7][13] NPD1 achieves this by modulating the expression of the Bcl-2 family of proteins. It upregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, while concurrently downregulating the expression of pro-apoptotic proteins like Bax and Bad.[14][15] This shift in the balance of Bcl-2 family members prevents the activation of executioner caspases, such as caspase-3, thereby preserving neuronal viability in the face of cellular stress.[14][15]
References
- 1. Resolution of Inflammation in Neurodegenerative Diseases: The Role of Resolvins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolvins, docosatrienes, and neuroprotectins, novel omega-3-derived mediators, and their endogenous aspirin-triggered epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Protectins and Maresins: New Pro-Resolving Families of Mediators in Acute Inflammation and Resolution Bioactive Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resolvin D1 and E1 promote resolution of inflammation in microglial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotectin D1/Protectin D1 Stereoselective and Specific Binding With Human Retinal Pigment Epithelial Cells and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 13. Resolvin D1 ameliorates cognitive impairment following traumatic brain injury via protecting astrocytic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
Resolvin D5 vs. NSAIDs: A Comparative Guide for Inflammation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specialized pro-resolving mediator Resolvin D5 (RvD5) and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs) in preclinical inflammation models. We present a synthesis of experimental data, detailed methodologies, and a visual representation of their distinct mechanisms of action.
At a Glance: this compound vs. NSAIDs
| Feature | This compound (RvD5) | Nonsteroidal Anti-inflammatory Drugs (NSAIDs) |
| Primary Mechanism | Pro-resolving | Anti-inflammatory |
| Mode of Action | Activates specific receptors (e.g., GPR32) to orchestrate the resolution of inflammation. | Inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), blocking prostaglandin (B15479496) synthesis. |
| Effect on Inflammation | Actively promotes the clearance of inflammatory cells and mediators, facilitating a return to homeostasis. | Suppress the signs of inflammation (pain, swelling, redness) by inhibiting the production of inflammatory mediators. |
| Key Molecular Targets | G protein-coupled receptors (GPCRs), leading to modulation of downstream signaling pathways like ERK/NF-κB. | Cyclooxygenase (COX-1 and COX-2) enzymes. |
| Therapeutic Approach | Aims to actively resolve inflammation and promote tissue repair. | Focuses on inhibiting the inflammatory cascade. |
Quantitative Comparison of Efficacy
The following tables summarize the quantitative efficacy of this compound and NSAIDs in relevant preclinical models of inflammation. It is important to note that direct head-to-head studies are limited, and the data presented here is compiled from various studies.
Table 1: Effect on Leukocyte Infiltration in Zymosan-Induced Peritonitis (Mouse Model)
This model induces a sterile inflammation in the peritoneal cavity, characterized by a significant influx of leukocytes, primarily neutrophils.
| Treatment | Dose | Change in Total Leukocytes | Change in Neutrophils (PMN) | Citation |
| Resolvin D1 (as a proxy for Resolvins) | 1 ng/mouse | ↓ 26% | ↓ 26% | [1][2] |
| 10 ng/mouse | ↓ 41% | ↓ 41% | [1] | |
| Indomethacin (B1671933) (NSAID) | 0.3 - 3 mg/kg | No significant effect on total leukocytes | No significant effect on neutrophil infiltration | [3] |
Note: Data for Resolvin D1 is used as a representative for the resolvin family in a direct comparison with an NSAID in the same model.
Table 2: Effect on Pro-Inflammatory Cytokines
This table showcases the impact of RvD5 and NSAIDs on the production of key pro-inflammatory cytokines.
| Treatment | Model | Cytokine | % Reduction | Citation |
| This compound | LPS-induced Endotoxemia (Mouse) | IL-1β | ~40% (at 10 ng/animal) | [4] |
| TNF-α | ~50% (at 10 ng/animal) | [4] | ||
| IL-6 | ~60% (at 10 ng/animal) | [4] | ||
| Indomethacin (NSAID) | Zymosan-induced Peritonitis (Mouse) | IL-1β | No significant effect | [3][5] |
| TNF-α | Slight enhancement | [3] |
Table 3: Effect on Paw Edema in Carrageenan-Induced Paw Edema (Rat Model)
This is a classic model of acute inflammation where the injection of carrageenan into the paw induces significant swelling.
| Treatment | Dose | Maximum Inhibition of Edema (%) | Citation | | :--- | :--- | :--- | :--- | :--- | | Diclofenac (B195802) (NSAID) | 5 mg/kg | ~56% |[6] | | | 20 mg/kg | ~72% |[6] |
Note: Direct comparative data for this compound in the carrageenan-induced paw edema model with percentage inhibition was not available in the reviewed literature.
Signaling Pathways
The fundamental difference in the mechanism of action between this compound and NSAIDs lies in their distinct signaling pathways.
This compound Signaling Pathway
This compound, a specialized pro-resolving mediator, initiates its effects by binding to the G protein-coupled receptor GPR32. This interaction triggers a cascade of intracellular events aimed at actively resolving inflammation. A key pathway involves the modulation of the ERK/NF-κB signaling axis, which ultimately leads to a reduction in the production of pro-inflammatory cytokines and promotes the clearance of inflammatory cells.
NSAID Signaling Pathway
NSAIDs exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By blocking this pathway, NSAIDs effectively reduce the production of these pro-inflammatory molecules.
Experimental Protocols
Detailed methodologies for the key in vivo inflammation models are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: Test compounds (e.g., Diclofenac, this compound) or vehicle are administered, typically intraperitoneally (i.p.) or orally (p.o.), at a specified time before carrageenan injection.
-
Induction of Edema: A 1% w/v suspension of carrageenan in sterile saline (typically 0.1 mL) is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Zymosan-Induced Peritonitis in Mice
This model is used to study the cellular events of acute inflammation, including leukocyte migration and the production of inflammatory mediators.
Procedure:
-
Animal Model: Male mice (e.g., C57BL/6, 8-12 weeks old) are commonly used.
-
Acclimatization: Animals are allowed to acclimate for at least one week before the experiment.
-
Drug Administration: Test compounds (e.g., this compound, NSAIDs) or vehicle are administered, often intravenously (i.v.) or intraperitoneally (i.p.), prior to or at the time of zymosan injection.
-
Induction of Peritonitis: Zymosan A (typically 0.1-1 mg per mouse) suspended in sterile saline is injected intraperitoneally.
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 24, or 48 hours), mice are euthanized, and the peritoneal cavity is washed with a known volume of sterile, cold phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell Analysis: The collected peritoneal lavage fluid is centrifuged to pellet the cells. The total number of leukocytes is determined using a hemocytometer or an automated cell counter. Differential cell counts (neutrophils, macrophages, etc.) are performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
Mediator Analysis: The supernatant from the lavage fluid can be used to measure the levels of cytokines, chemokines, and other inflammatory mediators by ELISA or other immunoassays.
Conclusion
This compound and NSAIDs represent two distinct therapeutic strategies for managing inflammation. While NSAIDs effectively suppress the signs and symptoms of inflammation by inhibiting prostaglandin synthesis, this compound and other specialized pro-resolving mediators offer a novel approach by actively promoting the resolution of the inflammatory response. The experimental data, though not always directly comparative, suggest that resolvins can potently reduce leukocyte infiltration and the production of pro-inflammatory cytokines at very low doses.
The choice between these two classes of anti-inflammatory agents in a research or therapeutic context will depend on the specific goals. For studies focused on understanding and promoting the natural resolution of inflammation, resolvins are a compelling area of investigation. For broad-spectrum anti-inflammatory and analgesic effects, NSAIDs remain a cornerstone of therapy, albeit with a different mechanism and potential side-effect profile. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two important classes of molecules in various inflammatory conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of prednisolone and indomethacin on zymosan-induced inflammation in a modified murine tissue-chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and drug induced modulation of interleukin-1 level during zymosan peritonitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: The Impact of Ibuprofen on Endogenous Resolvin D5 Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), on the endogenous production of Resolvin D5 (RvD5). RvD5 is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA) that plays a critical role in the active resolution of inflammation.[1][2] Understanding the interplay between traditional anti-inflammatory drugs and endogenous resolution pathways is crucial for the development of next-generation therapeutics that promote healing rather than solely inhibiting inflammatory signals.
Mechanism of Action: Ibuprofen vs. Endogenous Resolvin Pathways
Ibuprofen's primary mechanism involves the non-selective and reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[3][4][5] This action blocks the conversion of arachidonic acid (an omega-6 fatty acid) into pro-inflammatory prostaglandins (B1171923) and thromboxanes, which are key mediators of pain, fever, and inflammation.[3][4]
In contrast, the biosynthesis of pro-resolving mediators like RvD5 originates from omega-3 fatty acids, primarily DHA.[2] This process is not dependent on COX enzymes but instead relies on the lipoxygenase (LOX) enzymatic pathways.[6][7] As illustrated in the signaling diagrams below, ibuprofen's target pathway (COX) is distinct from the primary RvD5 synthesis pathway (LOX). However, evidence suggests that by altering the broader inflammatory environment and substrate availability, ibuprofen treatment can indirectly lead to a diminished pro-resolving lipid mediator response.[8][9][10]
Caption: Endogenous biosynthesis pathway of this compound from DHA via LOX enzymes.
Caption: Ibuprofen inhibits COX enzymes, blocking pro-inflammatory prostaglandin (B15479496) production.
Quantitative Data: Ibuprofen's Impact on Pro-Resolving Mediators
Direct quantitative data on RvD5 specifically is limited in the context of ibuprofen intervention. However, a key study investigating lipid mediator responses to exercise with and without ibuprofen provides critical insights. The study found that while ibuprofen effectively blocked the production of COX-derived pro-inflammatory prostanoids, it also resulted in a diminished pro-resolving lipid mediator response , which included other resolvins (RvD1, RvE1), lipoxins, and protectins.[8][9][10] This suggests a broader "off-target" effect of ibuprofen on the resolution phase of inflammation.
Table 1: Summary of Ibuprofen's Effects on Inflammatory and Pro-Resolving Mediators
| Mediator Class | Specific Examples | Effect of Ibuprofen Treatment | Citation |
| COX-derived Prostanoids | PGE₂, PGD₂, PGF₂α, TXB₂ | Blocked / Significantly Reduced | [8][9] |
| Leukotrienes (LOX-derived) | LTB₄ | Reduced (Off-target effect) | [8][10] |
| Lipoxins (LOX-derived) | LXA₄, LXB₄ | Diminished Response | [8][10] |
| Resolvins (LOX-derived) | RvD₁, RvE₁ | Diminished Response | [8][9][10] |
| Protectins (LOX-derived) | Protectin D1 | Diminished Response | [8][10] |
This table synthesizes findings indicating that while ibuprofen targets pro-inflammatory mediators, it concurrently dampens the production of several classes of pro-resolving mediators.
Comparison with Alternative Anti-Inflammatory Agents
The potential for ibuprofen to hinder the resolution of inflammation prompts a comparison with other therapeutic alternatives. These alternatives may offer different mechanisms of action that could be "resolvin-sparing" or even "resolvin-promoting."
Table 2: Comparison of Ibuprofen and Alternatives
| Agent/Class | Primary Mechanism | Presumed Effect on this compound Production | Supporting Rationale / Citations |
| Ibuprofen | Non-selective COX-1/COX-2 Inhibitor | Inhibitory/Diminished | Dampens the overall pro-resolving lipid mediator response during inflammation.[8][9][10] |
| Acetaminophen | Central analgesic; weak peripheral COX inhibitor | Likely Neutral | Primarily acts on the central nervous system; less impact on peripheral enzymatic pathways involved in lipid mediator synthesis.[11][12] |
| Celecoxib (COX-2 Inhibitor) | Selective COX-2 Inhibitor | Potentially Inhibitory | While more selective, it still inhibits a key inflammatory enzyme. The broader impact on the inflammatory milieu and subsequent resolution is less studied but could be similar to non-selective NSAIDs.[11] |
| Fish Oil (DHA/EPA) | Provides substrate for SPM biosynthesis | Promoting | Directly supplies the precursor (DHA) required for the enzymatic synthesis of RvD5 and other D-series resolvins.[2][12] |
| Curcumin (Turmeric) | Inhibits multiple inflammatory pathways (e.g., NF-κB, 5-LOX) | Potentially Neutral or Promoting | By inhibiting pro-inflammatory pathways without directly blocking SPM synthesis, it may create a more favorable environment for resolution. Some studies suggest it blocks 5-LOX, which could be complex.[13][14][15] |
| Ginger | Inhibits COX and LOX pathways | Potentially Inhibitory | Its dual-pathway inhibition may interfere with the synthesis of both pro-inflammatory and pro-resolving mediators.[13][14] |
Key Experimental Protocols
The quantification of lipid mediators like RvD5 requires highly sensitive and specific analytical techniques. The gold standard is a targeted lipidomics approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Collection & Preparation:
-
Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma or serum is isolated by centrifugation at low temperatures (e.g., 2,000 x g for 15 min at 4°C).
-
To precipitate proteins and extract lipids, cold methanol (B129727) (containing internal standards for quantification) is added to the sample.
-
-
Solid-Phase Extraction (SPE):
-
The sample is loaded onto a C18 SPE cartridge to separate the lipid mediators from other plasma components.
-
The cartridge is washed with low-polarity solvents to remove interfering substances.
-
Lipid mediators are eluted using a solvent like methyl formate (B1220265) or ethyl acetate.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a liquid chromatography system, typically using a reverse-phase column to separate the different lipid mediators based on their hydrophobicity.
-
The separated molecules enter a tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the mass of RvD5) and a specific product ion (a fragment of RvD5) are monitored. This highly specific mass transition (e.g., m/z 375 > 205 for RvD5) allows for precise identification and quantification, even at very low concentrations (pg/mL range).[16]
-
-
Data Analysis:
-
The area under the peak for the specific RvD5 MRM transition is measured.
-
Quantification is achieved by comparing the peak area of the endogenous RvD5 to that of a known concentration of a deuterated internal standard.
-
Caption: A typical workflow for quantifying this compound from biological samples.
Conclusion and Future Directions
The available evidence strongly suggests that while ibuprofen is an effective anti-inflammatory agent via its inhibition of the COX pathway, it may exert an undesirable secondary effect by diminishing the body's own pro-resolving mechanisms.[8][9][10] This "resolution-toxic" potential highlights a significant limitation of traditional NSAIDs.
For drug development professionals and researchers, this presents a clear challenge and opportunity: to develop novel anti-inflammatory and analgesic agents that do not interfere with, or ideally even promote, the production and action of SPMs like this compound. Future research should focus on:
-
Direct Quantification: Studies designed specifically to quantify a full panel of D-series resolvins, including RvD5, following administration of ibuprofen and other NSAIDs.
-
Mechanism of Inhibition: Elucidating the precise biochemical mechanism through which non-selective NSAIDs lead to a reduced SPM response.
-
Head-to-Head Trials: Comparing resolution-toxic NSAIDs with resolution-sparing alternatives (e.g., fish oil supplementation, novel drug candidates) in clinical models of acute inflammation.
By shifting the therapeutic paradigm from solely blocking inflammation to actively promoting its resolution, the next generation of anti-inflammatory drugs may offer improved healing and better long-term outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. 15-Lipoxygenase-1 biosynthesis of 7S,14S-diHDHA implicates 15-lipoxygenase-2 in biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Human inflammatory and resolving lipid mediator responses to resistance exercise and ibuprofen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human inflammatory and resolving lipid mediator responses to resistance exercise and ibuprofen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top ibuprofen (Motrin) alternatives and how to switch your Rx [singlecare.com]
- 12. Seven Alternatives to Taking NSAIDs • Cutting Edge Health [thecuttingedgehealth.com]
- 13. ictnews.org [ictnews.org]
- 14. jinfiniti.com [jinfiniti.com]
- 15. verywellhealth.com [verywellhealth.com]
- 16. Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipoxins and Resolvin D5 in Colon Cancer: Unraveling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a well-established driver of colorectal cancer (CRC) development and progression. Specialized pro-resolving mediators (SPMs), a class of lipid mediators that orchestrate the resolution of inflammation, have emerged as promising therapeutic candidates. Among these, lipoxins and resolvins have garnered significant attention for their potent anti-inflammatory and anti-cancer properties.[1][2] This guide provides a comparative overview of the experimental data on Lipoxin A4 (LXA4), Lipoxin B4 (LXB4), and Resolvin D5 (RvD5) in the context of colon cancer, focusing on their differential effects on key tumorigenic processes. While direct comparative studies are limited, this document synthesizes the available evidence to facilitate a clearer understanding of their individual and potentially synergistic roles.
It has been observed that colorectal cancer is associated with a deficiency of LXA4.[3][4] Clinical findings show that serum and tumor levels of LXA4 are decreased in CRC patients compared to healthy individuals.[3] Conversely, levels of the pro-inflammatory lipid mediator Leukotriene B4 (LTB4) are elevated in both the serum and tumors of CRC patients.[3]
Comparative Efficacy in Colon Cancer Models
While head-to-head comparisons of LXA4, LXB4, and RvD5 in colon cancer are not extensively documented, individual studies provide insights into their anti-cancer activities.
In Vitro Studies: Effects on Cancer Cell Proliferation, Migration, and Apoptosis
LXA4 has been shown to directly inhibit the proliferation and migration of human colon cancer cells.[3][5] However, it does not appear to have a significant effect on apoptosis in these cells.[3][5] The anti-proliferative and anti-migratory effects of LXA4 are dose-dependent.[3][5]
Information regarding the direct effects of LXB4 and this compound on colon cancer cell proliferation, migration, and apoptosis from comparative studies is limited. However, the broader class of resolvins has been shown to promote the clearance of tumor cell debris by macrophages, which can indirectly inhibit tumor growth.[6]
Table 1: In Vitro Effects of Lipoxin A4 on SW480 Human Colon Cancer Cells [3][5]
| Treatment | Concentration | Effect on Proliferation | Effect on Migration | Effect on Apoptosis |
| Lipoxin A4 | 50 nM | No significant effect | No significant effect | No significant effect |
| Lipoxin A4 | 100 nM | Inhibition | Inhibition | No significant effect |
| Lipoxin A4 | 200 nM | Inhibition | Inhibition | No significant effect |
| Lipoxin A4 | 300 nM | Inhibition | Inhibition | No significant effect |
| Lipoxin A4 | 400 nM | Inhibition | Inhibition | No significant effect |
In Vivo Studies: Effects on Tumor Growth
In a mouse xenograft model of colon cancer using CT26 cells, early administration of LXA4 was found to significantly inhibit tumor growth.[3] Interestingly, late administration of LXA4 appeared to promote tumor growth, suggesting a complex, time-dependent role in the tumor microenvironment.[3][4] The inhibitory effect of early LXA4 treatment is associated with a reduction in inflammatory mediators and leukocyte infiltration into the tumor.[3][7]
Table 2: In Vivo Effects of Early Lipoxin A4 Administration on CT26 Colon Cancer Xenograft Model [3]
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction |
| Control (Vehicle) | - | - | - |
| Lipoxin A4 (Early) | 10µg/kg (i.p.) | Significant | Significant |
Mechanisms of Action: Signaling Pathways
LXA4 and resolvins appear to exert their anti-cancer effects through distinct yet potentially overlapping signaling pathways.
Lipoxin A4 Signaling
LXA4 has been shown to suppress the phosphorylation of key signaling proteins involved in cell proliferation and inflammation, namely extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38 MAPK), and nuclear factor-kappa B (NF-κB) in colon cancer models.[3][4] The inhibition of these pathways likely contributes to the observed anti-proliferative and anti-inflammatory effects of LXA4.[3]
Caption: Lipoxin A4 Signaling Pathway in Colon Cancer.
This compound Signaling
While a complete picture of this compound signaling in colon cancer is still emerging, evidence suggests its involvement in counteracting pro-inflammatory pathways. Resolvins, in general, are known to signal through G-protein coupled receptors.[10] For instance, Resolvin D1 has been shown to inhibit TNFα-stimulated c-Myc expression in colon cancer cell lines by attenuating NF-κB signaling.[6] Resolvin D1 and D2 have also been found to inhibit tumor-associated macrophage polarization.[11]
References
- 1. Role of lipoxins and resolvins as anti-inflammatory and proresolving mediators in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorectal Cancer Is Associated with a Deficiency of Lipoxin A4, an Endogenous Anti-inflammatory Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorectal Cancer Is Associated with a Deficiency of Lipoxin A4, an Endogenous Anti-inflammatory Mediator | Scilit [scilit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Role of Pro-Resolving Lipid Mediators in Colorectal Cancer-Associated Inflammation: Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colorectal Cancer Is Associated with a Deficiency of Lipoxin A4, an Endogenous Anti-inflammatory Mediator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rupress.org [rupress.org]
- 10. Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolvin D1 and D2 inhibit tumour growth and inflammation via modulating macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Resolving Effects of Resolvin D5: A Comparative Guide to GPR32 Antagonism
For Researchers, Scientists, and Drug Development Professionals
Resolvin D5 (RvD5), a specialized pro-resolving mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammation resolution. Its therapeutic potential in various inflammatory conditions necessitates a clear understanding of its mechanism of action. Evidence points to the G protein-coupled receptor 32 (GPR32) as a key receptor for RvD5 and other D-series resolvins.[1] To rigorously validate that the observed effects of RvD5 are indeed mediated by this receptor, the use of GPR32 antagonists is crucial. This guide provides a comparative overview of available strategies for antagonizing GPR32 to confirm the specific effects of RvD5, supported by experimental data and detailed protocols.
The Role of GPR32 in this compound Signaling
This compound exerts a range of anti-inflammatory and pro-resolving actions, including inhibiting neutrophil infiltration, enhancing macrophage efferocytosis of apoptotic cells, and modulating cytokine production.[2] GPR32, a formerly orphan receptor, has been identified as a high-affinity receptor for RvD1, RvD3, and RvD5.[3] Therefore, demonstrating that the biological effects of RvD5 are blocked or attenuated in the absence of a functional GPR32 is a critical validation step.
Comparative Analysis of GPR32 Antagonist Strategies
While specific small-molecule antagonists for GPR32 are not yet commercially available, several effective methods can be employed to block its function. The following table compares these approaches.
| Antagonist Strategy | Mechanism of Action | Advantages | Disadvantages |
| Neutralizing Antibodies | Extracellular binding to GPR32, preventing ligand (RvD5) binding and receptor activation. | High specificity; relatively easy to apply to cell cultures; can be used for in vivo studies. | Potential for off-target effects; batch-to-batch variability; may not completely block signaling. |
| siRNA/shRNA | Post-transcriptional gene silencing, leading to reduced GPR32 protein expression. | High specificity for the target gene; can achieve significant knockdown of receptor expression. | Requires transfection, which can affect cell viability; transient effect (siRNA); potential for off-target gene silencing. |
| GPR32 Knockout Models | Genetic deletion of the GPR32 gene. | Complete and permanent loss of receptor function; ideal for in vivo validation.[1] | Time-consuming and expensive to generate; potential for compensatory mechanisms to develop. |
Experimental Protocols for Validating this compound Effects via GPR32
Here, we provide detailed methodologies for key experiments to validate the GPR32-mediated effects of this compound.
Protocol 1: In Vitro Macrophage Phagocytosis Assay Using a GPR32 Neutralizing Antibody
This protocol is adapted from studies demonstrating the pro-resolving effects of resolvins on macrophages.[4]
Objective: To determine if the RvD5-mediated enhancement of macrophage phagocytosis is dependent on GPR32.
Materials:
-
Primary human monocyte-derived macrophages
-
This compound (RvD5)
-
Anti-GPR32 neutralizing antibody
-
Isotype control antibody
-
Fluorescently labeled zymosan particles
-
Cell culture medium and supplements
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture primary human monocyte-derived macrophages in appropriate cell culture plates.
-
Pre-incubate the macrophages with the anti-GPR32 neutralizing antibody (or isotype control) at a pre-determined optimal concentration for 1 hour at 37°C.
-
Add RvD5 to the desired final concentration and incubate for 30 minutes at 37°C. A vehicle control (e.g., ethanol) should be included.
-
Introduce fluorescently labeled zymosan particles to the macrophage cultures and incubate for 1 hour at 37°C to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-ingested particles.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer to quantify the amount of ingested zymosan. Alternatively, visualize and quantify phagocytosis using fluorescence microscopy.
-
Compare the phagocytic activity in cells treated with RvD5 alone, RvD5 plus the neutralizing antibody, and RvD5 plus the isotype control. A significant reduction in RvD5-enhanced phagocytosis in the presence of the neutralizing antibody would indicate a GPR32-dependent mechanism.
Protocol 2: In Vitro Chemotaxis Assay Using siRNA-Mediated GPR32 Knockdown
This protocol is based on established methods for assessing leukocyte chemotaxis.
Objective: To ascertain if the inhibitory effect of RvD5 on neutrophil chemotaxis is mediated by GPR32.
Materials:
-
Human neutrophils
-
This compound (RvD5)
-
siRNA targeting human GPR32
-
Scrambled control siRNA
-
Transfection reagent suitable for primary cells
-
Chemoattractant (e.g., LTB4 or fMLP)
-
Boyden chambers or similar chemotaxis system
-
Cell culture medium
Procedure:
-
Transfect human neutrophils with GPR32-specific siRNA or scrambled control siRNA using a suitable transfection reagent, according to the manufacturer's instructions.
-
Culture the transfected cells for 48-72 hours to allow for GPR32 knockdown.
-
Verify the efficiency of GPR32 knockdown by quantitative PCR (qPCR) or Western blotting.
-
Resuspend the transfected neutrophils in chemotaxis buffer.
-
Pre-treat the neutrophils with RvD5 or vehicle for 15 minutes.
-
Place the chemoattractant in the lower chamber of the Boyden chamber.
-
Add the pre-treated neutrophils to the upper chamber, separated by a porous membrane.
-
Incubate the chambers at 37°C for 1-2 hours to allow for cell migration.
-
Quantify the number of migrated cells in the lower chamber by cell counting or using a fluorescent dye.
-
Compare the migratory response of GPR32-knockdown and control cells in the presence and absence of RvD5. A loss of the inhibitory effect of RvD5 on chemotaxis in the GPR32 siRNA-treated cells would confirm the involvement of this receptor.
Visualizing the Validation Workflow
The following diagrams illustrate the key signaling pathway and the general experimental workflow for validating the GPR32-mediated effects of this compound.
This compound signaling through its receptor GPR32.
Workflow for validating RvD5 effects using GPR32 antagonists.
References
- 1. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR32 - Wikipedia [en.wikipedia.org]
- 4. Resolvin D1 Polarizes Primary Human Macrophages toward a Proresolution Phenotype through GPR32 - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Series Resolvins in Pain Models: A Comparative Analysis
A comprehensive review of the experimental evidence supporting the analgesic potential of D-series resolvins, offering a comparative look at their efficacy and mechanisms of action in preclinical pain models. This guide is intended for researchers, scientists, and drug development professionals in the field of pain therapeutics.
Specialized pro-resolving mediators (SPMs), a class of lipid mediators derived from omega-3 fatty acids, have emerged as promising candidates for the treatment of pain by actively promoting the resolution of inflammation. Among these, the D-series resolvins (RvDs), originating from docosahexaenoic acid (DHA), have demonstrated significant analgesic effects across a variety of preclinical pain models. This guide provides a comparative analysis of the key members of the D-series resolvin family: Resolvin D1 (RvD1), Resolvin D2 (RvD2), Resolvin D3 (RvD3), Resolvin D4 (RvD4), Resolvin D5 (RvD5), and the aspirin-triggered epimer, AT-RvD1.
Comparative Efficacy of D-Series Resolvins in Preclinical Pain Models
The analgesic properties of D-series resolvins have been evaluated in numerous animal models of inflammatory, neuropathic, and postoperative pain. The following table summarizes the quantitative data from key experimental studies, highlighting the differential efficacy of each resolvin.
| Resolvin | Pain Model | Species | Administration Route | Effective Dose Range | Key Analgesic Effects | Citation(s) |
| RvD1 | Neuropathic Pain (Spared Nerve Injury - SNI) | Mouse | Intrathecal (i.t.) | 10 - 40 ng | Dose-dependently reduced mechanical allodynia and thermal hyperalgesia. | [1] |
| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Intrathecal (i.t.) | 100 ng | Reversed mechanical allodynia in both male and female mice. | [2][3] | |
| Bone Cancer Pain | Mouse | Intrathecal (i.t.) | 0.001 - 3 ng | Dose-dependently decreased mechanical allodynia and heat hyperalgesia. | [4] | |
| Bone Cancer Pain | Mouse | Intravenous (i.v.) | 0.001 - 10 µg/kg | Reduced mechanical hyperalgesia with similar potency in males and females (ED₅₀ = 0.0015 µg/kg). | [5] | |
| RvD2 | Neuropathic Pain (Chronic Constriction Injury - CCI) | Mouse | Intrathecal (i.t.) | 500 ng | Attenuated established mechanical allodynia and thermal hyperalgesia. | [6] |
| Neuropathic Pain (CCI) | Mouse | Intravenous (i.v.) | 5 µg | Attenuated established mechanical allodynia and thermal hyperalgesia. | [6] | |
| Bone Cancer Pain | Mouse | Intrathecal (i.t.) | 500 ng | Reduced the initiation and maintenance of mechanical allodynia and heat hyperalgesia. | [6][7] | |
| RvD3 | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Intrathecal (i.t.) | 100 ng | No significant effect on mechanical allodynia in male or female mice. | [2][3] |
| Inflammatory Arthritis | Mouse | Not Specified | Not Specified | Reduced joint leukocytes, clinical scores, and edema. | [8] | |
| RvD4 | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Intrathecal (i.t.) | 100 ng | No significant effect on mechanical allodynia in male or female mice. | [2][3] |
| RvD5 | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Intrathecal (i.t.) | 100 ng | Reduced mechanical allodynia in male mice but not in female mice. | [2][3][9] |
| Inflammatory Pain (Formalin Test) | Mouse | Intrathecal (i.t.) | 10 ng | Reduced second phase pain behaviors in male mice but not in female mice. | [3] | |
| AT-RvD1 | Inflammatory Arthritis | Rat | Intraperitoneal (i.p.) | 100 - 300 ng | Significantly inhibited mechanical hyperalgesia. | [10][11] |
| Neuropathic Pain (Spinal Nerve Ligation - SNL) | Rat | Intraperitoneal (i.p.) | Dose-dependent | Decreased paw withdrawal thresholds (PWT) and increased paw withdrawal latency (PWL). | [12] | |
| Inflammatory Pain (Carrageenan-induced) | Rat | Spinal | 15 ng | Inhibited responses of wide dynamic range (WDR) neurons to noxious stimuli. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of D-series resolvins.
Animal Models of Pain
-
Neuropathic Pain:
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Typically induced in mice by repeated intraperitoneal (i.p.) injections of paclitaxel (B517696) (e.g., 2 mg/kg) on alternating days for a total of four injections. This protocol leads to the development of robust and lasting mechanical allodynia.[2][3]
-
Chronic Constriction Injury (CCI): Involves the loose ligation of the sciatic nerve in rats or mice with chromic gut sutures. This model produces signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia, that persist for several weeks.
-
Spared Nerve Injury (SNI): This model in mice involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This results in a persistent and robust mechanical allodynia in the territory of the spared sural nerve.[1]
-
Spinal Nerve Ligation (SNL): Involves the tight ligation of the L5 and/or L6 spinal nerves in rats. This procedure results in behavioral signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[12]
-
-
Inflammatory Pain:
-
Adjuvant-Induced Arthritis (AIA): Induced in rats by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw. This leads to a localized inflammatory response characterized by edema, mechanical hyperalgesia, and thermal hyperalgesia.[10][11]
-
Formalin Test: Involves the subcutaneous injection of a dilute formalin solution into the plantar surface of the hind paw of a mouse or rat. This induces a biphasic pain response: an acute phase (Phase I) lasting about 5 minutes, followed by a tonic phase (Phase II) from 15 to 60 minutes, which is associated with inflammation.[3]
-
-
Cancer-Induced Bone Pain:
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia (von Frey Test): This test assesses the sensitivity to a non-noxious mechanical stimulus. Animals are placed on an elevated mesh floor, and calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (PWT) is determined as the filament force that elicits a withdrawal response in 50% of applications, often calculated using the up-down method. A decrease in the PWT indicates mechanical allodynia.
-
Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a noxious heat stimulus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL) is recorded. A shorter PWL indicates thermal hyperalgesia.
Signaling Pathways and Experimental Workflow
The analgesic effects of D-series resolvins are mediated through various signaling pathways that ultimately lead to the resolution of inflammation and a reduction in pain signaling. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating these compounds.
Caption: D-Series Resolvin Signaling in Pain.
Caption: Preclinical Pain Study Workflow.
Conclusion
The D-series resolvins represent a promising class of endogenous lipid mediators with potent analgesic properties. This comparative analysis reveals distinct efficacy profiles among the different members of this family. RvD1 and RvD2 demonstrate broad efficacy across neuropathic, inflammatory, and cancer-related pain models. In contrast, RvD3 and RvD4 appear to have more limited analgesic effects in the models tested to date. A particularly noteworthy finding is the sex-specific analgesic effect of RvD5, which highlights the importance of considering sex as a biological variable in pain research. Aspirin-triggered RvD1 also shows significant promise, particularly in inflammatory pain conditions.
The mechanisms underlying the analgesic actions of D-series resolvins are multifaceted, involving the modulation of inflammatory mediators, direct effects on ion channels, and regulation of glial cell activity. Further research is warranted to fully elucidate the therapeutic potential of each D-series resolvin for specific pain indications and to explore their clinical translatability. The detailed experimental protocols and signaling pathways outlined in this guide provide a valuable resource for researchers dedicated to advancing the development of novel, non-opioid analgesics based on the principles of inflammation resolution.
References
- 1. Resolvin D1 accelerates resolution of neuroinflammation by inhibiting microglia activation through the BDNF/TrkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 4. Intrathecal Administration of Resolvin D1 and E1 Decreases Hyperalgesia in Mice with Bone Cancer Pain: Involvement of Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic administration of Resolvin D1 reduces cancer‐induced bone pain in mice: Lack of sex dependency in pain development and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D2 Reduces Chronic Neuropathic Pain and Bone Cancer Pain via Spinal Inhibition of IL-17 Secretion, CXCL1 Release and Astrocyte Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The precursor of resolvin D series and aspirin-triggered resolvin D1 display anti-hyperalgesic properties in adjuvant-induced arthritis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspirin-triggered Resolvin D1 ameliorates activation of the NLRP3 inflammasome via induction of autophagy in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of aspirin-triggered resolvin D1 on spinal nociceptive processing in rat pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolvin D5 vs. Resolvin E1: A Head-to-Head Comparison in Resolution Pharmacology
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammation resolution, specialized pro-resolving mediators (SPMs) have emerged as key players, orchestrating the return to tissue homeostasis. Among these, resolvins, derived from omega-3 fatty acids, are of particular interest for their potent anti-inflammatory and pro-resolving actions. This guide provides a detailed head-to-head comparison of two prominent resolvins: Resolvin D5 (RvD5), derived from docosahexaenoic acid (DHA), and Resolvin E1 (RvE1), a metabolite of eicosapentaenoic acid (EPA).
This document summarizes their differential effects on key cellular processes, presents available comparative data from preclinical models, and details the experimental protocols used to generate this evidence.
At a Glance: Key Differences
| Feature | This compound (RvD5) | Resolvin E1 (RvE1) |
| Precursor | Docosahexaenoic Acid (DHA) | Eicosapentaenoic Acid (EPA) |
| Primary Receptor | GPR32 | ChemR23 (also BLT1) |
| Key Functions | Enhances macrophage phagocytosis, modulates T-cell responses, reduces neutrophil infiltration. | Potently inhibits neutrophil migration, enhances macrophage phagocytosis, promotes neutrophil apoptosis. |
Comparative Efficacy in Preclinical Models
Direct head-to-head studies comparing the potency of RvD5 and RvE1 are limited in the scientific literature. However, by cross-examining studies on various D-series and E-series resolvins, we can infer their relative strengths in different biological contexts.
Inhibition of Neutrophil Migration
Neutrophil infiltration is a hallmark of acute inflammation. The ability of resolvins to limit this process is a key measure of their pro-resolving activity. A study directly comparing RvD1, RvD2, and RvE1 demonstrated the potent effect of RvE1 on inhibiting neutrophil migration.
| Resolvin | Concentration | Inhibition of dHL60 Neutrophil Migration (%) |
|---|---|---|
| Resolvin E1 | 500 nM | ~50% |
| 2000 nM | ~80% | |
| Resolvin D1 | 500 nM | ~30% |
| 2000 nM | ~30% | |
| Resolvin D2 | 500 nM | ~70% |
| 2000 nM | ~70% |
While this study did not include RvD5, it highlights the potent and dose-dependent effect of RvE1 in limiting neutrophil chemotaxis, appearing more effective than RvD1 at higher concentrations[1].
Enhancement of Macrophage Phagocytosis
The clearance of apoptotic cells and debris by macrophages, a process known as efferocytosis, is crucial for successful resolution. Both RvD5 and RvE1 have been shown to enhance this process.
| Resolvin | Model System | Observed Effect | Reference |
|---|---|---|---|
| This compound | Human M1 and M2 Macrophages | Significantly enhances phagocytosis of E. coli by M1 macrophages and efferocytosis of apoptotic neutrophils by M2 macrophages. | [2] |
| Resolvin E1 | Human Macrophages | Stimulates uptake of zymosan by 95±27% compared to vehicle. | [3] |
| Resolvin E1 | RAW264.7 Macrophages | Restores phagocytic activity decreased by cigarette smoke extract. | [4] |
Anti-Inflammatory and Analgesic Effects
In models of inflammatory pain, both RvD-series and RvE-series resolvins have shown potent analgesic effects.
| Parameter | Resolvin E1 (570 pmol) | Resolvin D1 (570 pmol) | Reference |
|---|---|---|---|
| Paw Edema Reduction (at 3h) | More potent and efficacious | Less potent and efficacious | [5] |
| Nociception Reduction (at 2h) | More potent and efficacious | Less potent and efficacious | [5] |
This study suggests that in this specific model of acute inflammation and pain, RvE1 may have a more pronounced effect than RvD1[5]. Data for RvD5 in a similar head-to-head comparison is needed. Interestingly, one study noted that RvD5 exhibits sex-specific analgesic effects in a model of neuropathic pain, being effective in males but not females[6][7].
Signaling Pathways: A Visual Comparison
This compound and Resolvin E1 exert their effects through distinct G protein-coupled receptors (GPCRs) and downstream signaling cascades.
This compound Signaling
RvD5 primarily signals through the GPR32 receptor. This interaction leads to downstream signaling that enhances pro-resolving functions in immune cells, such as M2 macrophage polarization and phagocytosis[8].
Resolvin E1 Signaling
RvE1 interacts with two receptors: ChemR23, found on macrophages and dendritic cells, and BLT1, the leukotriene B4 receptor found on neutrophils[8]. The binding to ChemR23 is high-affinity and mediates many of its pro-resolving effects, including the inhibition of NF-κB signaling. Its interaction with BLT1 is of lower affinity and is thought to dampen pro-inflammatory signaling by competing with the potent inflammatory mediator LTB4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate resolvin function.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the ability of a substance to influence the directed migration of neutrophils.
Protocol Details:
-
Neutrophil Isolation: Human neutrophils are isolated from whole blood using methods like Ficoll separation and dextran-based sedimentation[9].
-
Chamber Setup: A Boyden chamber or Transwell® plate with a 5.0 µm pore size membrane is used.
-
Cell Seeding: Isolated neutrophils are seeded in the upper chamber in a serum-free medium.
-
Treatment: The lower chamber contains a chemoattractant (e.g., Interleukin-8) with or without different concentrations of RvD5 or RvE1[9].
-
Incubation: The chamber is incubated for approximately 1 hour to allow for cell migration.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often using a luminescence-based ATP assay which correlates with cell number[9].
Macrophage Phagocytosis Assay
This assay measures the capacity of macrophages to engulf particles, a key function in clearing pathogens and cellular debris.
References
- 1. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resolvin E1 and Protectin D1 Activate Inflammation-Resolution Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolvin E1 maintains macrophage function under cigarette smoke-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Neuropathic and Inflammatory Pain in Male But Not Female Mice: Distinct Actions of D-Series Resolvins in Chemotherapy-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Roles of Resolvins in Chronic Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
A Researcher's Guide to Navigating the Specificity of Resolvin Antibodies
For researchers, scientists, and drug development professionals, the precise detection and quantification of resolvins are critical for advancing our understanding of inflammatory resolution and developing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies for different resolvins, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.
Resolvins, a class of specialized pro-resolving mediators (SPMs) derived from omega-3 fatty acids, play a pivotal role in orchestrating the resolution of inflammation. The D-series and E-series resolvins, derived from docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) respectively, are of particular interest due to their potent anti-inflammatory and pro-resolving activities. Accurate measurement of individual resolvins is paramount, as their biological functions can be distinct. However, the structural similarity among these lipid mediators presents a significant challenge: antibody cross-reactivity. This guide aims to shed light on the specificity of commercially available resolvin antibodies to enable more accurate and reliable experimental outcomes.
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of an antibody is a critical parameter that defines its specificity. In the context of resolvins, an ideal antibody should exhibit high affinity for its target resolvin with minimal to no binding to other structurally related resolvins or their precursors. The following table summarizes the cross-reactivity data for commercially available ELISA kits for Resolvin D1 (RvD1), Resolvin D2 (RvD2), and Resolvin E1 (RvE1). The data is presented as the percentage of cross-reactivity, where a lower percentage indicates higher specificity.
| Target Resolvin | Antibody/Assay | Cross-Reactant | Cross-Reactivity (%) |
| Resolvin D1 | Cayman Chemical Resolvin D1 ELISA Kit | 17(R)-Resolvin D1 | 4.2 |
| 5(S),6(R)-Lipoxin A₄ | 20 | ||
| 10(S),17(S)-DiHDoHE | 0.7 | ||
| Resolvin D2 | 0.05 | ||
| Docosahexaenoic Acid | <0.01 | ||
| 17(R)-HDoHE | <0.01 | ||
| 17(S)-HDoHE | <0.01 | ||
| 17(S)-HpDoHE | <0.01 | ||
| Resolvin E1 | <0.01 | ||
| Resolvin D2 | Cayman Chemical Resolvin D2 ELISA Kit | 5(S),6(R)-Lipoxin A₄ | 0.02 |
| 10(S),17(S)-DiHDoHE | 0.012 | ||
| Docosahexaenoic Acid | <0.01 | ||
| 17(R)-HDoHE | <0.01 | ||
| 17(S)-HDoHE | <0.01 | ||
| 17(S)-HpDoHE | <0.01 | ||
| Resolvin D1 | <0.01 | ||
| 17(R)-Resolvin D1 | <0.01 | ||
| Resolvin E1 | <0.01 | ||
| Resolvin E1 | Cayman Chemical Resolvin E1 ELISA Kit | Leukotriene B₄ | 0.025 |
Data sourced from manufacturer's datasheets.[1][2][3] It is important to note that the Abbkine Human Resolvin D1 (RvD1) ELISA Kit states high sensitivity and excellent specificity with no significant cross-reactivity or interference observed with analogues, though detailed percentage data is not provided.[4]
Resolvin Signaling Pathways
Understanding the signaling pathways initiated by different resolvins is crucial for interpreting experimental data. Resolvins exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune cells, leading to the modulation of downstream signaling cascades that ultimately suppress inflammation and promote tissue repair.
Caption: Signaling pathways for Resolvins E1, D1, and D2.
Resolvin E1 (RvE1) primarily signals through two receptors: ChemR23 (also known as ERV1) and BLT1.[1] Binding to ChemR23 can activate Gαi/o proteins, leading to the phosphorylation of extracellular signal-regulated kinase (ERK) and subsequent attenuation of TNF-α-mediated NF-κB activation.[1] Interaction with the BLT1 receptor, which is also the receptor for the pro-inflammatory leukotriene B4, allows RvE1 to competitively inhibit pro-inflammatory signaling.[1]
Resolvin D1 (RvD1) interacts with two GPCRs: ALX/FPR2 and GPR32.[1][5] The ALX/FPR2 receptor is also a receptor for lipoxin A4. RvD1 binding to ALX/FPR2 can lead to the activation of Akt and subsequent inhibition of TNF-α signaling.[4] Through GPR32, RvD1 can enhance the expression of specific microRNAs, which in turn promotes the phagocytosis of apoptotic cells by macrophages.[4]
Resolvin D2 (RvD2) has been shown to signal through GPR18.[3] This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels, which enhances the phagocytic capacity of macrophages and reduces polymorphonuclear neutrophil (PMN) infiltration at sites of inflammation.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of a resolvin antibody for your specific application, it is advisable to perform in-house validation. The following are generalized protocols for competitive ELISA and Western blot that can be adapted to assess cross-reactivity.
Competitive ELISA for Cross-Reactivity Assessment
This method is highly effective for quantifying the cross-reactivity of an antibody with various structurally similar molecules.
Caption: Workflow for competitive ELISA.
Methodology:
-
Plate Coating: Coat a 96-well microplate with a resolvin-protein conjugate (e.g., resolvin conjugated to bovine serum albumin) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Binding: Prepare a series of dilutions for the target resolvin (standard curve) and each potential cross-reactant. Add the primary antibody to the wells, immediately followed by the addition of either the standard or the cross-reactant dilutions. Incubate for 2-3 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of the cross-reactant required to displace 50% of the primary antibody (IC50) is compared to the IC50 of the target resolvin. The percentage cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Resolvin / IC50 of Cross-Reactant) x 100.
Western Blot for Specificity Assessment
While less quantitative than competitive ELISA for cross-reactivity, Western blotting can be a useful qualitative tool to assess if an antibody binds to other proteins in a complex mixture.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to produce a range of lipid mediators.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the small size of resolvins, they cannot be directly resolved on standard protein gels. This technique is more applicable for assessing the specificity of antibodies against the enzymes involved in resolvin synthesis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary resolvin antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of a single band at the expected molecular weight of the target protein indicates specificity.
Conclusion
The selection of a highly specific antibody is fundamental to the accuracy and reproducibility of research in the field of inflammation resolution. The data presented in this guide highlights that while some commercially available antibodies exhibit high specificity for their target resolvin, varying degrees of cross-reactivity can exist. Researchers are strongly encouraged to consult manufacturer's datasheets for the most up-to-date information and to perform in-house validation using the protocols outlined above to ensure the suitability of an antibody for their specific experimental needs. By carefully considering antibody specificity, the scientific community can continue to unravel the complex roles of resolvins in health and disease with greater confidence.
References
Validating LC-MS/MS Methods for Specific Resolvin Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of specialized pro-resolving mediators (SPMs), such as resolvins, is critical for understanding and modulating inflammatory processes. Given their low endogenous concentrations and the existence of numerous structurally similar isomers, robust and validated analytical methods are paramount. This guide provides a comparative overview of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of specific resolvin isomers, supported by experimental data and detailed protocols.
The resolution of inflammation is an active process orchestrated by SPMs, which include resolvins, lipoxins, protectins, and maresins.[1][2] Resolvins, derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are particularly potent in limiting neutrophil infiltration and stimulating the clearance of cellular debris.[2][3] The D-series and E-series resolvins, derived from DHA and EPA respectively, exist as multiple stereoisomers, each with distinct biological activities.[4][5] Therefore, analytical methods must not only be sensitive but also highly specific to differentiate between these isomers.
Comparative Analysis of Validated LC-MS/MS Methods
The validation of bioanalytical methods for resolvins is a significant challenge due to their low physiological concentrations and the presence of interfering substances in biological matrices.[6][7] Method validation is typically performed based on guidelines from regulatory bodies like the European Medicines Agency (EMA).[1][8] Key validation parameters include linearity, lower limit of quantification (LLOQ), accuracy, and precision.[9]
Below are tables summarizing the performance of several published LC-MS/MS methods for the quantification of various resolvin isomers. These tables are designed to provide an at-a-glance comparison to aid in the selection and development of appropriate analytical strategies.
Table 1: Performance Characteristics of LC-MS/MS Methods for D-Series Resolvins
| Resolvin Isomer | LLOQ (pg on column) | Linearity (r²) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Reference |
| Resolvin D1 | 0.18 - 2.7 | >0.99 | <15 | ±15 | [1] |
| 17(R)-Resolvin D1 | 0.18 - 2.7 | >0.99 | <15 | ±15 | [1] |
| Resolvin D2 | 0.18 - 2.7 | >0.99 | <15 | ±15 | [1] |
| Resolvin D3 | 0.1 - 8.5 (in matrix) | >0.98 | 19 (low conc.) | - | [9] |
| Resolvin D4 | - | - | - | - | [10] |
| Resolvin D5 | 0.18 - 2.7 | >0.99 | <15 | ±15 | [1] |
Table 2: Performance Characteristics of LC-MS/MS Methods for E-Series Resolvins
| Resolvin Isomer | LLOQ (pg on column) | Linearity (r²) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Reference |
| Resolvin E1 | 0.18 - 2.7 | >0.99 | <15 | ±15 | [1] |
| Resolvin E2 | 0.1 - 8.5 (in matrix) | >0.98 | 19 (low conc.) | - | [9] |
| 18S-Resolvin E1 | - | - | - | - | [4] |
| 18S-Resolvin E2 | - | - | - | - | [3] |
Experimental Protocols
A generalized yet detailed protocol for the analysis of resolvin isomers by LC-MS/MS is provided below. This protocol is a composite of methodologies reported in the literature and should be optimized for specific applications.[11][12]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating resolvins from biological matrices such as plasma, serum, and cell culture supernatants.[11][13]
-
Internal Standards: Spike the sample with a mixture of deuterated internal standards (e.g., d5-RvD2, d5-LXA4) to correct for extraction losses and matrix effects.[14]
-
Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold methanol (B129727). Centrifuge to pellet the precipitate.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences.
-
Elution: Elute the resolvins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Chromatographic Separation: Liquid Chromatography
The separation of resolvin isomers, particularly stereoisomers, requires high-resolution chromatography. Chiral chromatography is often necessary for baseline separation of R and S epimers.[3][15]
-
LC Column: A reversed-phase C18 column with a small particle size (e.g., 1.8 µm) is commonly used for separating a broad range of SPMs.[1][8] For chiral separations, a specialized chiral stationary phase is required.[3]
-
Mobile Phase: A binary gradient consisting of an aqueous phase (A) and an organic phase (B) is typically employed.
-
Solvent A: Water with a small amount of acid (e.g., 0.1% acetic acid or 0.02% formic acid) to improve peak shape and ionization efficiency.
-
Solvent B: A mixture of acetonitrile (B52724) and methanol (e.g., 80:15 v/v) with the same acidic modifier as Solvent A.[1]
-
-
Gradient Elution: A shallow gradient is used to achieve optimal separation of the closely eluting isomers. A typical gradient might start at 20-30% B and ramp up to 98% B over 20-30 minutes.[1]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common for standard analytical columns.
Detection: Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides the sensitivity and selectivity required for the quantification of low-abundance resolvins.[6]
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used for the analysis of resolvins.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the most common mode for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[3]
-
MRM Transitions: The selection of specific and sensitive MRM transitions is crucial for accurate quantification and is determined by optimizing parameters such as declustering potential and collision energy for each resolvin isomer.[8]
-
Data Analysis: Quantification is based on the peak area ratios of the endogenous resolvin to its corresponding deuterated internal standard, plotted against a calibration curve prepared with authentic standards.[1][8]
Visualizing Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
Caption: General workflow for the analysis of resolvins by LC-MS/MS.
Resolvins are biosynthesized from polyunsaturated fatty acids through a series of enzymatic reactions involving lipoxygenases (LOX) and cyclooxygenases (COX).[1][5] The specific pathway determines the resulting resolvin isomer.
Caption: Biosynthesis pathway of Resolvin E1 from EPA.
Conclusion
The validation of LC-MS/MS methods for the analysis of specific resolvin isomers is a complex but essential task for advancing our understanding of inflammation resolution. Careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection parameters is necessary to achieve the required sensitivity and specificity. The data and protocols presented in this guide offer a starting point for researchers to develop and validate their own methods for the reliable quantification of these potent lipid mediators. The use of chiral chromatography is particularly important for distinguishing between stereoisomers with different biological activities. As research in this field continues to evolve, the development of even more sensitive and comprehensive analytical platforms will be crucial for elucidating the intricate roles of resolvins in health and disease.
References
- 1. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Specialized Pro-Resolving Mediators in Human Tears by Lipid Mediator Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Lipidomics of E-Series Resolvins: Aspirin and the Biosynthesis of Novel Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-series resolvin metabolome, biosynthesis and critical role of stereochemistry of specialized pro-resolving mediators (SPMs) in inflammation-resolution: Preparing SPMs for long COVID-19, human clinical trials, and targeted precision nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
Safety Operating Guide
Navigating the Safe Disposal of Resolvin D5: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of bioactive lipids like Resolvin D5 is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not extensively published, this guide provides a comprehensive, step-by-step procedure for its safe handling and disposal based on its chemical properties and general best practices for hazardous laboratory waste.
Immediate Safety and Handling Precautions
This compound should be considered hazardous until further toxicological data is available[1]. As it is often supplied in an ethanol (B145695) solution, a flammable solvent, appropriate safety measures are imperative.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.
-
Ventilation: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep this compound solutions away from open flames and other potential ignition sources due to the flammability of the ethanol solvent.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with ethanol.
-
Collect all solid waste contaminated with this compound, such as pipette tips, vials, and absorbent materials, in a separate, clearly labeled solid hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound in Ethanol"), the concentration, and the date of accumulation.
-
Ensure the label includes the associated hazards, such as "Flammable" for the ethanol solution.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal service to schedule a pickup for the waste containers. Do not dispose of this compound or its ethanol solution down the drain[4].
-
-
Disposal of Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol)[1][3][5].
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste[1][3][5].
-
After triple-rinsing and allowing the container to air-dry completely in a ventilated area, deface or remove the original label. The clean, dry container can then typically be disposed of in the regular trash or recycling, in accordance with institutional policies[5].
-
Quantitative Data and Disposal Summary
| Parameter | Guideline | Source |
| This compound Molecular Weight | 360.5 g/mol | [6][7] |
| Solvent | Typically supplied in ethanol | [7] |
| Storage of Stock Solution | -80°C | |
| Waste Solvent Disposal | Must be collected as hazardous waste. Do not dispose down the drain. | [4] |
| Waste Container Labeling | "Hazardous Waste", full chemical name, concentration, date, and associated hazards. | [2][3] |
| Empty Container Rinsing | Triple-rinse with a suitable solvent. | [1][3][5] |
| Rinsate Disposal | Collect as hazardous waste. | [1][3][5] |
Experimental Protocols and Methodologies
Spill Management
In the event of a spill of a this compound solution:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Containment: For small spills, use absorbent pads from a chemical spill kit to absorb the liquid.
-
Collection: Place all contaminated absorbent materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Visualizing Procedural and Biological Pathways
To further clarify the disposal process and the biological context of this compound, the following diagrams illustrate a recommended disposal workflow and a key signaling pathway influenced by this molecule.
Caption: Disposal Decision Workflow for this compound.
Caption: this compound inhibits the LPS-stimulated phosphorylation of ERK and the nuclear translocation of NF-κB[8][9].
Disclaimer: This document provides general guidance and is not a substitute for institutional policies and regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements for hazardous waste disposal.
References
- 1. vumc.org [vumc.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. This compound | C22H32O4 | CID 25073195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide-Stimulated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
